molecular formula C57H102N4NaO11PS B12372313 18:1 Biotinyl Cap PE

18:1 Biotinyl Cap PE

货号: B12372313
分子量: 1105.5 g/mol
InChI 键: VQSGNVZURNOPBT-XEAQQBNDSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

18:1 Biotinyl Cap PE is a useful research compound. Its molecular formula is C57H102N4NaO11PS and its molecular weight is 1105.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C57H102N4NaO11PS

分子量

1105.5 g/mol

IUPAC 名称

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate

InChI

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1

InChI 键

VQSGNVZURNOPBT-XEAQQBNDSA-M

手性 SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN=C(CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

规范 SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN=C(CCCCC1C2C(CS1)NC(=O)N2)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Biotinyl Cap PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), is a phospholipid derivative of significant interest in various fields of biological and pharmaceutical research. Its unique structure, combining the physicochemical properties of a phospholipid with the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675), makes it an invaluable tool for targeted drug delivery, immunoassays, and the study of membrane interactions. This guide provides a comprehensive overview of the structure, properties, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use.

Molecular Structure and Properties

This compound is an amphipathic molecule with a distinct polar headgroup and nonpolar tails. This structure dictates its self-assembly into lipid bilayers, forming vesicles such as liposomes.

The key components of the this compound molecule are:

  • 18:1 Acyl Chains: Two oleoyl (B10858665) chains, which are unsaturated fatty acids with a single double bond. These chains form the hydrophobic tail of the phospholipid.

  • Glycerol Backbone: A central three-carbon molecule to which the acyl chains and the phosphate (B84403) group are attached.

  • Phosphoethanolamine (PE) Headgroup: A hydrophilic group that constitutes the polar head of the phospholipid.

  • Caproyl (Cap) Spacer: A six-carbon acyl chain that acts as a linker, extending the biotin moiety away from the lipid bilayer surface. This spacing minimizes steric hindrance and facilitates the binding of biotin to streptavidin or avidin.

  • Biotin: A vitamin that exhibits an exceptionally high affinity for the proteins avidin and streptavidin.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅₇H₁₀₂N₄O₁₁PS
Molecular Weight 1105.47 g/mol
Exact Mass 1104.69011254 g/mol
CAS Number 384835-51-2
Physical Form Powder or dissolved in chloroform (B151607)
Purity >99% (TLC)
Storage Temperature -20°C
Solubility Soluble in chloroform, methanol, and ethanol.
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), DOPE-Biotin-Cap
Structural Visualization

The following diagram illustrates the molecular structure of this compound.

cluster_lipid This compound Structure Glycerol Glycerol Phosphate Phosphate Glycerol->Phosphate Oleoyl1 18:1 Oleoyl Chain Glycerol->Oleoyl1 Oleoyl2 18:1 Oleoyl Chain Glycerol->Oleoyl2 Ethanolamine Ethanolamine Phosphate->Ethanolamine Caproyl Caproyl Spacer Ethanolamine->Caproyl Biotin Biotin Caproyl->Biotin

Molecular components of this compound.

Experimental Protocols

Preparation of Biotinylated Liposomes via Thin Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation:

    • Dissolve the primary phospholipid, this compound, and cholesterol (if used) in the organic solvent in a round-bottom flask. A typical molar ratio is 94:1:5 (DOPC:Biotinyl Cap PE:Cholesterol), but this can be varied depending on the desired density of biotin on the liposome surface.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication (Optional):

    • To aid in the dispersal of the lipid film, the flask can be briefly sonicated in a bath sonicator.

  • Extrusion:

    • To produce LUVs with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. Typically, 10-20 passes are sufficient to obtain a homogenous population of vesicles.

  • Purification (Optional):

    • To remove any unencapsulated material from the liposome suspension, size exclusion chromatography can be performed.

cluster_workflow Liposome Preparation Workflow A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (forms MLVs) B->C D 4. Extrude through Polycarbonate Membrane (forms LUVs) C->D E Biotinylated Liposomes D->E

Workflow for biotinylated liposome preparation.
Streptavidin Binding to Biotinylated Liposomes: The "Sandwich" Technique

This protocol outlines a common application of biotinylated liposomes, where they are used to capture a biotinylated molecule of interest via a streptavidin bridge.

Materials:

  • Biotinylated liposomes (prepared as described above)

  • Streptavidin

  • Biotinylated molecule of interest (e.g., antibody, protein, DNA)

  • Buffer (e.g., PBS, pH 7.4)

  • Microplate reader or other suitable detection instrument

Procedure:

  • Streptavidin Coating:

    • Incubate the biotinylated liposomes with an excess of streptavidin in buffer for 30-60 minutes at room temperature with gentle mixing. This allows the streptavidin to bind to the biotin groups on the liposome surface.

  • Removal of Unbound Streptavidin:

    • Separate the streptavidin-coated liposomes from unbound streptavidin using a suitable method such as size exclusion chromatography or centrifugation.

  • Capture of Biotinylated Molecule:

    • Incubate the streptavidin-coated liposomes with the biotinylated molecule of interest for 30-60 minutes at room temperature. The free biotin-binding sites on the streptavidin will capture the biotinylated molecule.

  • Washing:

    • Wash the liposomes to remove any unbound biotinylated molecules.

  • Detection/Analysis:

    • The resulting complex can then be used in various downstream applications, and the captured molecule can be detected using an appropriate method (e.g., fluorescence, enzyme activity).

cluster_sandwich Streptavidin 'Sandwich' Assay Liposome Biotinylated Liposome Streptavidin Streptavidin Liposome->Streptavidin + Streptavidin Biotin_Molecule Biotinylated Target Molecule Streptavidin->Biotin_Molecule + Biotinylated Target Complex Final Complex Biotin_Molecule->Complex

Diagram of the streptavidin "sandwich" technique.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in a variety of applications:

  • Targeted Drug Delivery: Biotinylated liposomes can be used to deliver therapeutic agents to specific cells or tissues. By pre-targeting the site of interest with a streptavidin-conjugated antibody, the biotinylated liposomes can be directed to that location, enhancing drug efficacy and reducing off-target effects.

  • Immunoassays: The high-affinity biotin-streptavidin interaction provides a robust and sensitive method for detecting and quantifying analytes. Biotinylated liposomes can be used as signal amplification reagents in various assay formats, such as ELISA and lateral flow assays.

  • Biosensors: Biotinylated lipid bilayers can be assembled on solid supports to create biosensor surfaces. These surfaces can be used to study protein-lipid interactions, membrane fusion events, and other biological processes in a controlled environment.

  • Cellular Imaging: While not inherently fluorescent, this compound can be used to anchor fluorescently labeled streptavidin or biotinylated fluorescent probes to cell membranes or liposomes for imaging studies.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its well-defined structure and predictable behavior in lipid assemblies, combined with the specificity of the biotin-streptavidin interaction, enable a wide range of applications. The experimental protocols and data provided in this guide serve as a starting point for the successful implementation of this compound in various research and development endeavors. As our understanding of lipid-based systems continues to grow, the utility of functionalized lipids like this compound is certain to expand into new and exciting areas of scientific discovery.

The Role of 18:1 Biotinyl Cap PE in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1 Biotinyl Cap PE, is a versatile and indispensable tool in modern biological and pharmaceutical research. This functionalized phospholipid incorporates a biotin (B1667282) molecule at its headgroup, attached via a caproyl (Cap) spacer arm to a phosphoethanolamine (PE) lipid with two oleoyl (B10858665) (18:1) fatty acid chains.[1] The defining feature of this molecule is its ability to leverage the exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or its analogues, such as streptavidin. This high-affinity binding is rapid and stable against extremes of pH, temperature, and denaturing agents, making this compound a robust anchor for a multitude of applications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

This technical guide provides an in-depth overview of the core uses of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Physicochemical Properties and Specifications

This compound is a headgroup-modified lipid that readily integrates into lipid bilayers. Its key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₅₇H₁₀₂N₄NaO₁₁PS[1]
Molecular Weight 1105.47 g/mol [33]
Purity >99% (as determined by TLC)[34]
Physical Form Powder or dissolved in chloroform[1]
Storage Temperature -20°C[34]
Solubility Soluble in chloroform[1]

Core Applications in Research

The primary utility of this compound lies in its function as a molecular tether, enabling the immobilization and study of various biological entities.

Liposome and Nanoparticle Functionalization

This compound is a critical component in the formulation of functionalized liposomes, giant unilamellar vesicles (GUVs), and other lipid-based nanoparticles.[1][18] By incorporating a small molar percentage of this lipid into the vesicle membrane, researchers can create surfaces that can be specifically targeted or immobilized.

  • Targeted Drug Delivery: Biotinylated liposomes can be linked to streptavidin-conjugated antibodies or other targeting ligands, creating a "bridge" to direct the liposomes to specific cells or tissues.[14] This is a widely explored strategy in cancer therapy and other targeted treatments.[35]

  • Immobilization for Assays: Biotinylated vesicles can be tethered to streptavidin-coated surfaces (e.g., microscope slides, beads) for various biophysical assays, including single-molecule fluorescence resonance energy transfer (smFRET) and flow cytometry-based binding studies.[2][3]

  • Hybrid Nanoparticles: In the development of advanced drug delivery systems, this compound has been used to create and analyze extracellular vesicle-liposome hybrid nanoparticles, combining the advantages of both biological and synthetic carriers.[5]

G cluster_prep Liposome Preparation cluster_func Functionalization & Targeting Lipid Mixture Lipid Mixture (e.g., DOPC, Cholesterol, This compound) Thin Film Dry to Thin Film Lipid Mixture->Thin Film Hydration Hydrate with Buffer Thin Film->Hydration Extrusion Extrude through Membrane (e.g., 100 nm) Hydration->Extrusion Biotinylated Liposomes Biotinylated Liposomes Extrusion->Biotinylated Liposomes Streptavidin Streptavidin Biotinylated Liposomes->Streptavidin Incubate Biotin_Ligand Biotinylated Ligand (e.g., Antibody, Peptide) Streptavidin->Biotin_Ligand Functionalized Liposomes Functionalized Targeted Liposomes Target Cell Target Cell (with specific receptor) Functionalized Liposomes->Target Cell Binding Event

Caption: Workflow for creating and targeting biotinylated liposomes.

Supported Lipid Bilayers (SLBs) and Cell Adhesion Studies

SLBs are planar lipid membranes formed on a solid support, serving as a powerful model system for studying cell membrane phenomena. This compound is instrumental in creating functionalized SLBs.

  • Protein Immobilization: By incorporating this compound into the SLB, researchers can immobilize biotinylated proteins via a streptavidin linker. This allows for precise control over the density and orientation of proteins on the model membrane.[4]

  • Immunological Synapse Formation: This technique is extensively used to study the interactions between immune cells (e.g., T cells, NK cells) and antigen-presenting cells (APCs). By immobilizing specific ligands (e.g., antibodies, pMHC complexes) on the SLB, the formation and dynamics of the immunological synapse can be visualized and analyzed at high resolution.[4][20]

  • Artificial Antigen-Presenting Cells (aAPCs): this compound is used to coat silica (B1680970) beads with a lipid bilayer, which is then functionalized with T-cell activating antibodies (e.g., anti-CD3, anti-CD28) to create aAPCs for T-cell expansion and immunotherapy research.[17][25]

G cluster_slb SLB Formation & Functionalization cluster_cell Cell Interaction Liposomes Prepare Liposomes (with this compound) SLB Form SLB on Glass Support Liposomes->SLB Streptavidin_add Add Streptavidin SLB->Streptavidin_add Biotin_Protein_add Add Biotinylated Protein (e.g., anti-CD3) Streptavidin_add->Biotin_Protein_add Functional_SLB Functionalized SLB Biotin_Protein_add->Functional_SLB T_Cell Add T-Cells Functional_SLB->T_Cell Incubate Synapse Immunological Synapse Formation T_Cell->Synapse Microscopy Analyze via Microscopy Synapse->Microscopy G Start Start: Biotinylated Liposomes + Streptavidin Beads Incubate Incubate (30 min, RT) Start->Incubate Wash1 Wash 1 (Magnetic Separation) Incubate->Wash1 Wash2 Wash 2 Wash1->Wash2 Wash3 Wash 3 Wash2->Wash3 Resuspend Resuspend in PBS Wash3->Resuspend Flow Analyze on Flow Cytometer Resuspend->Flow Data Quantify Binding (Median Fluorescence Intensity) Flow->Data

References

An In-depth Technical Guide to the Applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as Biotinyl Cap DOPE, is a versatile, biotinylated phospholipid that has become an invaluable tool in bioconjugation and targeted drug delivery.[1] Its unique structure, featuring a phosphatidylethanolamine (B1630911) (PE) lipid anchor, a flexible caproyl spacer, and a high-affinity biotin (B1667282) headgroup, enables the specific and robust attachment of liposomes and other lipid-based nanocarriers to streptavidin or avidin-functionalized surfaces and molecules. This technical guide provides a comprehensive overview of the core applications of Biotinyl Cap DOPE, with a focus on targeted drug delivery systems and their characterization.

Core Applications

The primary application of Biotinyl Cap DOPE lies in the preparation of targeted liposomes. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin), with a dissociation constant (Kd) in the femtomolar range (10-15 M), forms the basis for a powerful and versatile targeting strategy.[2][3][4] This allows for the precise delivery of therapeutic payloads to specific cells or tissues.

Targeted Drug Delivery

Biotinylated liposomes formulated with Biotinyl Cap DOPE can be targeted to diseased sites, such as tumors, by pre-targeting with an antibody-streptavidin conjugate. This "pre-targeting" approach involves the administration of a tumor-specific antibody linked to streptavidin, which is allowed to accumulate at the tumor site and clear from circulation. Subsequently, biotinylated liposomes carrying the therapeutic agent are administered and bind to the streptavidin localized at the tumor, thereby concentrating the drug at the desired location and minimizing off-target effects.

Immunoassays and Biosensing

The high-affinity biotin-streptavidin interaction is also widely exploited in various immunoassay and biosensing platforms. Biotinyl Cap DOPE can be incorporated into supported lipid bilayers (SLBs) on sensor surfaces, allowing for the stable immobilization of streptavidin and subsequent capture of biotinylated detection molecules. This forms the basis for sensitive and specific detection of analytes.

Data Presentation

The following tables summarize key quantitative data related to the formulation and characterization of liposomes incorporating biotinylated phospholipids (B1166683).

Table 1: Characterization of Biotinylated Liposomes for Drug Delivery
Liposome (B1194612) Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
DPPC:F127-Biotin~150~0.20-High (for Erythrosine-decyl ester)[5]
Insulin-loaded BLPs----[6]
Doxorubicin-loaded BL-DOX----[1]
Metformin-loaded F1/F2~120-130< 0.2-25 to -30-[7]
Griseofulvin-loaded200-800-->90%[8]

Note: Specific encapsulation efficiencies are highly dependent on the drug and loading method.

Table 2: Cellular Uptake of Biotinylated Liposomes
Cell LineLiposome CompositionIncubation TimeUptake Enhancement vs. Non-biotinylatedReference
Caco-2Salmon calcitonin-loaded-2.5 to 4-fold increase[9]
Neuroblastomac-myb asODNs-loaded-4 to 10-fold increase[10]
Rat Glioma (BT4C)Doxorubicin (B1662922)-Improved internalization[1]
GlioblastomaCM-DiI-labeled2 and 4 hoursSignificantly higher with pre-targeting[7]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating Biotinyl Cap DOPE.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (Biotinyl Cap DOPE)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and Biotinyl Cap DOPE in a specific molar ratio) in chloroform. A typical molar ratio for targeted liposomes might be 55:40:5 (DOPC:Cholesterol:Biotinyl Cap DOPE).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The volume of the buffer will determine the final lipid concentration. The hydration should be performed at a temperature above the lipid's phase transition temperature.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Assemble the mini-extruder with the desired membrane.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes should be determined using dynamic light scattering (DLS).

    • The concentration of phospholipids can be determined using a phosphate (B84403) assay.

Protocol 2: Drug Loading into Biotinylated Liposomes

For Hydrophilic Drugs (Passive Loading):

  • Dissolve the hydrophilic drug in the hydration buffer (PBS) before adding it to the lipid film.

  • Follow the hydration and extrusion steps as described in Protocol 1.

  • Separate the drug-loaded liposomes from the unencapsulated drug using methods like size exclusion chromatography or dialysis.

  • Determine the encapsulation efficiency by quantifying the amount of drug in the liposomes and comparing it to the initial amount of drug used.

For Hydrophobic Drugs (Passive Loading):

  • Co-dissolve the hydrophobic drug with the lipids in chloroform before forming the thin film.

  • Proceed with the thin-film hydration and extrusion method as described in Protocol 1.

  • The encapsulation efficiency of hydrophobic drugs is typically high as they are incorporated into the lipid bilayer.

Protocol 3: In Vitro Cell Targeting Assay

This protocol outlines a method to assess the targeting efficiency of biotinylated liposomes to cells expressing a streptavidin-conjugated antibody on their surface.

Materials:

  • Target cells

  • Streptavidin-conjugated antibody specific to a cell surface receptor

  • Biotinylated liposomes encapsulating a fluorescent marker (e.g., calcein (B42510) or a fluorescently labeled lipid)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture the target cells to the desired confluency.

  • Pre-targeting:

    • Incubate the cells with the streptavidin-conjugated antibody in cell culture medium for a specific time (e.g., 1 hour) at 37°C to allow for antibody binding to the cell surface receptors.

    • Wash the cells with PBS to remove any unbound antibody.

  • Liposome Incubation:

    • Incubate the pre-targeted cells with the fluorescently labeled biotinylated liposomes in cell culture medium for a desired period (e.g., 1-4 hours) at 37°C.

    • As a negative control, incubate cells that have not been pre-targeted with the biotinylated liposomes. Another control would be to incubate pre-targeted cells with non-biotinylated liposomes.

  • Analysis:

    • After incubation, wash the cells thoroughly with cold PBS to remove unbound liposomes.

    • Analyze the cellular uptake of the fluorescent liposomes using a flow cytometer to quantify the mean fluorescence intensity of the cell population.

    • Alternatively, visualize the cellular uptake using fluorescence microscopy.

Mandatory Visualizations

cluster_drug_delivery Targeted Drug Delivery Workflow Ab_SA Antibody-Streptavidin Conjugate Tumor_Cell Tumor Cell with Surface Receptors Ab_SA->Tumor_Cell 1. Pre-targeting Binding Targeted Binding Biotin_Lipo Biotinyl Cap DOPE Liposome (with Drug) Biotin_Lipo->Binding 2. Liposome Administration Internalization Drug Release/ Internalization Binding->Internalization 3. Drug Delivery

Caption: Workflow for targeted drug delivery using Biotinyl Cap DOPE liposomes.

cluster_liposome Biotinyl Cap DOPE Liposome Structure cluster_biotin_dope Molecular Structure of Biotinyl Cap DOPE liposome Lipid Bilayer Hydrophilic Core (Aqueous Drug) dope DOPC dope->liposome:head chol Cholesterol chol->liposome:head biotin_dope Biotinyl Cap DOPE biotin_dope->liposome:head mol Biotin Caproyl Spacer Phosphate Glycerol Oleoyl Chains (x2)

Caption: Structure of a liposome incorporating Biotinyl Cap DOPE.

cluster_immunoassay Biotin-Streptavidin Immunoassay Principle Surface Sensor Surface SLB Supported Lipid Bilayer with Biotinyl Cap DOPE Surface->SLB Streptavidin Streptavidin SLB->Streptavidin Immobilization Biotin_Ab Biotinylated Detection Antibody Streptavidin->Biotin_Ab Binding Analyte Analyte Biotin_Ab->Analyte Capture Signal Signal Generation Analyte->Signal Detection

Caption: Principle of a biotin-streptavidin-based immunoassay.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) is a powerful and versatile tool for researchers in drug delivery and diagnostics. Its ability to be readily incorporated into lipid-based systems and its high-affinity binding to streptavidin and avidin (B1170675) enable the development of sophisticated targeted therapies and sensitive detection platforms. The protocols and data presented in this guide provide a solid foundation for the successful application of Biotinyl Cap DOPE in a variety of research and development settings. As the field of nanomedicine continues to advance, the utility of such well-defined and functionalized lipids will undoubtedly continue to grow.

References

The Multifaceted Role of Biotinylated Phosphatidylethanolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylated phosphatidylethanolamine (B1630911) (biotin-PE) has emerged as an indispensable tool in cellular and molecular biology, drug delivery, and biophysical research. This technical guide provides an in-depth exploration of the core functions and diverse applications of biotin-PE. By integrating the lipid-anchoring properties of phosphatidylethanolamine with the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675), biotin-PE offers a versatile platform for molecular targeting, isolation, and detection. This document details the fundamental principles of biotin-PE's functionality, summarizes key quantitative data, provides comprehensive experimental protocols for its principal applications, and illustrates relevant biological pathways and experimental workflows through detailed diagrams.

Core Principles and Functionality

Biotinylated phosphatidylethanolamine is a synthetic phospholipid derivative that combines the structural features of phosphatidylethanolamine (PE) with the specific binding properties of biotin. PE is a major component of biological membranes, and its incorporation into lipid bilayers is a thermodynamically favorable process.[1][2] The biotin moiety, a water-soluble vitamin, exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This interaction is one of the strongest known in nature.

The primary function of biotin-PE is to act as a molecular anchor and a high-affinity tag. The PE portion of the molecule integrates into the lipid bilayer of cell membranes or artificial liposomes, exposing the biotin headgroup to the aqueous environment.[3] This exposed biotin can then be specifically targeted by streptavidin or avidin, which can be conjugated to various molecules such as fluorescent dyes, enzymes, or therapeutic agents. This fundamental principle underpins its wide-ranging applications in biomedical research.

Key Applications of Biotinylated Phosphatidylethanolamine

The unique properties of biotin-PE have led to its adoption in a multitude of research applications, including:

  • Targeted Drug Delivery: Biotin-PE is extensively used in the development of targeted liposomal drug delivery systems. By incorporating biotin-PE into the liposome (B1194612) bilayer, these nanocarriers can be directed to specific cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies or ligands. This strategy enhances drug accumulation at the desired site, increasing therapeutic efficacy and reducing off-target side effects.[3][4]

  • Cell Surface Labeling and Protein Isolation: The membrane-impermeable nature of biotinylating agents allows for the specific labeling of proteins and other molecules on the outer leaflet of the plasma membrane.[5] Biotin-PE can be incorporated into the cell membrane, or more commonly, cell surface proteins are directly biotinylated. Subsequently, these labeled components can be isolated for further analysis, such as western blotting or mass spectrometry, using streptavidin-coated beads.[6]

  • Studying Protein-Lipid Interactions: Biotin-PE is a valuable tool for investigating the interactions between proteins and lipid membranes. By incorporating spin-labeled biotin-PE into a membrane and adding a protein of interest (like avidin), researchers can use techniques such as Electron Spin Resonance (ESR) spectroscopy to study changes in lipid mobility and membrane dynamics upon protein binding.[6][7]

  • Liposome Stabilization and Functionalization: In addition to its targeting capabilities, biotin-PE can also contribute to the structural integrity of liposomes. Studies have shown that the incorporation of biotin-PE can stabilize the bilayer phase of liposomes, particularly those formulated with dioleoylphosphatidylethanolamine (DOPE).[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing biotinylated phosphatidylethanolamine.

ParameterMolar Percentage (mol%)ObservationReference
Liposome Stabilization (DOPE-based)> 8 mol%Stable liposomes were produced.[8]
Abolishment of Lα/HII Phase Transition (DEPE)2 mol%Abolished the phase transition of DEPE.[8]
Incorporation for Avidin Binding Studies1 mol%Used for studying avidin binding to lipid bilayers.[7]

Table 1: Quantitative Data on Biotin-PE in Liposome Formulation.

ParameterValueMethodObservationReference
Vertical Displacement upon Avidin Binding~7-8 ÅESR SpectroscopyBiotin-PEs are partially withdrawn from the membrane.[6]
Relative Bioavailability of Insulin (B600854) (in vivo)12.09% (pharmacologic effect)Oral delivery in diabetic ratsApproximately double that of conventional liposomes.[4]
Relative Bioavailability of Insulin (in vivo)8.23% (blood insulin level)Oral delivery in diabetic ratsApproximately double that of conventional liposomes.[4]

Table 2: Quantitative Data from Biotin-PE Applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylated phosphatidylethanolamine.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of unilamellar liposomes containing biotin-PE using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DOPC, DSPC)

  • Cholesterol

  • Biotinylated Phosphatidylethanolamine (e.g., 18:1 Biotinyl Cap PE)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is 55:40:5 of primary phospholipid:cholesterol:biotin-PE.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder assembly 10-20 times.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The presence and accessibility of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with avidin.

Cell Surface Biotinylation and Protein Pull-Down

This protocol outlines the steps for labeling cell surface proteins with a biotinylating agent and their subsequent isolation.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Preparation:

    • Grow cells to confluency in appropriate culture dishes.

    • Wash the cells twice with ice-cold PBS to stop membrane trafficking.

  • Biotinylation:

    • Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation.[5]

  • Quenching:

    • Remove the biotinylation solution and wash the cells once with quenching solution to stop the reaction.

    • Wash the cells twice more with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Streptavidin Pull-Down:

    • Incubate the cell lysate with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C on a rotator.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.

Studying Protein-Lipid Interactions with Electron Spin Resonance (ESR) Spectroscopy

This protocol provides a general framework for using spin-labeled biotin-PE to study protein-lipid interactions.

Materials:

  • Spin-labeled Biotinylated Phosphatidylethanolamine (e.g., with a nitroxide spin label on the acyl chain)

  • Primary phospholipid (e.g., DMPC)

  • Protein of interest (e.g., Avidin)

  • Buffer solution

  • ESR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare liposomes containing a low concentration (e.g., 1 mol%) of spin-labeled biotin-PE in a background of the primary phospholipid as described in Protocol 4.1.

    • Resuspend the liposomes in the desired buffer.

  • Protein Incubation:

    • Add the protein of interest (e.g., avidin) to the liposome suspension.

    • Incubate the mixture to allow for protein binding to the biotinylated lipids.

  • ESR Spectroscopy:

    • Transfer the sample to a capillary tube suitable for ESR measurements.

    • Record the ESR spectrum at a controlled temperature. The spectrum will typically show two components: a mobile component from the bulk lipid and an immobile component from the spin-labeled lipids interacting with the protein.

  • Data Analysis:

    • Analyze the ESR spectra to determine the fraction of motionally restricted (protein-bound) spin-labeled lipids.

    • By titrating the protein concentration, one can determine the stoichiometry and affinity of the protein-lipid interaction.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and experimental workflows related to the function of biotinylated phosphatidylethanolamine.

Liposome_Targeting cluster_liposome Biotinylated Liposome cluster_targeting Targeting Moiety cluster_cell Target Cell Liposome Drug-Encapsulated Liposome BiotinPE Biotin-PE Liposome->BiotinPE incorporates Lipid Phospholipid Bilayer Liposome->Lipid Cell Target Cell Liposome->Cell delivers drug Streptavidin Streptavidin BiotinPE->Streptavidin binds to Antibody Targeting Antibody Streptavidin->Antibody conjugated to Receptor Cell Surface Receptor Antibody->Receptor recognizes Cell->Receptor

Caption: Targeted drug delivery using biotin-PE functionalized liposomes.

Cell_Surface_Labeling_Workflow Start Start: Cultured Cells Wash1 Wash with ice-cold PBS Start->Wash1 Biotinylation Incubate with Sulfo-NHS-SS-Biotin (4°C, 30 min) Wash1->Biotinylation Quench Quench reaction (e.g., Glycine) Biotinylation->Quench Wash2 Wash with ice-cold PBS Quench->Wash2 Lysis Cell Lysis (RIPA buffer) Wash2->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify PullDown Incubate with Streptavidin Beads (4°C, 2-4h) Clarify->PullDown Wash3 Wash Beads PullDown->Wash3 Elution Elute Proteins (SDS Sample Buffer) Wash3->Elution Analysis Analysis: SDS-PAGE & Western Blot Elution->Analysis

Caption: Workflow for cell surface protein biotinylation and pull-down.

Protein_Lipid_Interaction_ESR cluster_sample Sample Preparation cluster_analysis Data Analysis LiposomePrep Prepare Liposomes with Spin-Labeled Biotin-PE ProteinAdd Add Protein of Interest (e.g., Avidin) LiposomePrep->ProteinAdd ESR ESR Spectroscopy ProteinAdd->ESR Spectrum Acquire ESR Spectrum ESR->Spectrum Deconvolution Deconvolute Spectrum into Mobile and Immobile Components Spectrum->Deconvolution Quantification Quantify Fraction of Protein-Bound Lipid Deconvolution->Quantification Result Result Quantification->Result Determine Binding Stoichiometry & Affinity

Caption: Studying protein-lipid interactions using ESR spectroscopy.

Conclusion

Biotinylated phosphatidylethanolamine is a powerful and versatile tool with broad applications in life sciences and drug development. Its ability to anchor to lipid membranes while presenting a high-affinity binding site for streptavidin/avidin enables researchers to target, isolate, and study molecules and molecular assemblies with high specificity and precision. The experimental protocols provided in this guide offer a starting point for the implementation of biotin-PE in various research contexts. As our understanding of complex biological systems deepens, the innovative applications of biotinylated lipids are poised to continue expanding, further solidifying their role as a cornerstone of modern biological research.

References

An In-depth Technical Guide to 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical information on 18:1 Biotinyl Cap PE, a lipid commonly utilized by researchers, scientists, and drug development professionals in the creation of model membrane systems and for various bioconjugation applications.

Core Molecular Data

This compound, also known by its full chemical name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), is a modified phospholipid.[1][2][3] It incorporates a biotin (B1667282) moiety, enabling it to bind with high affinity to streptavidin and avidin, making it a valuable tool for molecular recognition and immobilization studies. The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each with 18 carbon atoms and one double bond.

Below is a summary of its key quantitative data. Note that variations in molecular weight and formula can be cited depending on whether the compound is in its salt or free acid form. The most commonly supplied form is the sodium salt.

ParameterValue (Sodium Salt)Value (Free Acid)Reference
Molecular Weight 1105.47 g/mol 1082.5 g/mol [1][4][5][6] /[7]
Chemical Formula C₅₇H₁₀₂N₄NaO₁₁PSC₅₇H₁₀₂N₄O₁₁PS[1][4] /[7]
CAS Number 384835-51-2384835-51-2[1][4][7]

Structural and Logical Relationships

The molecular architecture of this compound is modular, consisting of a phospholipid backbone to which a biotinylated caproyl group is attached. The diagram below illustrates the logical relationship between the constituent chemical moieties of the molecule.

cluster_lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine cluster_biotin_cap N-(cap biotinyl) Glycerol Glycerol Oleoyl_Chain_1 Oleoyl Chain (18:1) Glycerol->Oleoyl_Chain_1 sn-1 Oleoyl_Chain_2 Oleoyl Chain (18:1) Glycerol->Oleoyl_Chain_2 sn-2 Phosphate Phosphate Glycerol->Phosphate sn-3 Ethanolamine Ethanolamine Phosphate->Ethanolamine Sodium_Ion Na+ Phosphate->Sodium_Ion Ionic Assoc. Caproyl_Linker Caproyl Linker (6-carbon) Ethanolamine->Caproyl_Linker Amide Bond Biotin Biotin Caproyl_Linker->Biotin

Caption: Molecular structure of this compound.

Experimental Protocols

The use of this compound is prevalent in the formation of giant unilamellar vesicles (GUVs) and black lipid membranes (BLMs).[1][2] These model systems are instrumental in studying membrane properties and protein-lipid interactions.

Protocol: Formation of Giant Unilamellar Vesicles (GUVs) via Electroformation

  • Lipid Film Preparation:

    • Prepare a chloroform (B151607) solution of the desired lipid mixture, including this compound (typically at a molar ratio of 0.1-5%). The primary lipid is often a neutral lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

    • Deposit a thin, uniform film of the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides.

    • Place the slides under a high vacuum for at least 2 hours to ensure complete removal of the organic solvent.

  • Hydration and Electroformation:

    • Assemble a chamber with the two ITO slides separated by a silicone spacer, creating a small volume for hydration.

    • Fill the chamber with a swelling solution (e.g., sucrose (B13894) solution of a specific osmolarity).

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

    • Vesicles will detach from the slide surface and can be harvested for subsequent experiments.

  • Visualization and Use:

    • The GUVs can be visualized using phase-contrast microscopy.

    • For applications involving the biotin tag, fluorescently labeled streptavidin can be added to the GUV suspension to confirm the presence and accessibility of the biotin groups on the vesicle surface.

This protocol provides a foundational method for creating GUVs incorporating this compound. Specific parameters such as lipid composition, voltage, frequency, and hydration time may require optimization depending on the experimental goals.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound in a protein-binding assay using GUVs.

Start Start Lipid_Prep Prepare Lipid Mixture (with this compound) Start->Lipid_Prep GUV_Formation Form GUVs via Electroformation Lipid_Prep->GUV_Formation Streptavidin_Binding Incubate GUVs with Fluorescent Streptavidin GUV_Formation->Streptavidin_Binding Microscopy Visualize via Fluorescence Microscopy Streptavidin_Binding->Microscopy Analysis Analyze Vesicle Fluorescence Microscopy->Analysis End End Analysis->End

Caption: Workflow for a GUV-based binding assay.

References

An In-depth Technical Guide to Biotinylated Lipids in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of biotinylated lipids in membrane studies. Leveraging the high-affinity interaction between biotin (B1667282) and streptavidin, these modified lipids serve as powerful tools for anchoring molecules to lipid bilayers, enabling a wide range of applications from fundamental biophysical studies to targeted drug delivery.

Core Principles: The Biotin-Streptavidin Interaction

The utility of biotinylated lipids is anchored in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, isolated from Streptomyces avidinii. This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range, signifying a nearly irreversible bond under typical experimental conditions.[1][2][3] Each streptavidin molecule is a tetramer, capable of binding up to four biotin molecules, allowing for multivalent attachments and signal amplification.[3]

This robust interaction allows researchers to precisely and stably anchor a wide variety of molecules, including proteins, antibodies, peptides, and nucleic acids, to the surface of lipid membranes such as liposomes and supported lipid bilayers.[4]

Types of Biotinylated Lipids

A variety of biotinylated lipids are commercially available, differing in their lipid anchor, the length and nature of the spacer arm connecting biotin to the lipid headgroup, and the inclusion of polyethylene (B3416737) glycol (PEG) chains.

  • Lipid Anchor: The lipid moiety can be varied to match the properties of the host membrane. Common examples include phosphatidylethanolamine (B1630911) (PE), such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

  • Spacer Arm: A spacer arm between the biotin and the lipid headgroup is crucial for overcoming steric hindrance and ensuring the accessibility of the biotin moiety to the binding pocket of streptavidin.[5] Spacer arms, such as a six-carbon chain (Cap), can significantly improve binding efficiency.

  • PEGylation: The incorporation of a polyethylene glycol (PEG) chain (e.g., DSPE-PEG(2000)-Biotin) offers several advantages, including increased hydrophilicity, reduced non-specific protein adsorption, and prolonged circulation times for liposomes in vivo.[6]

Key Applications in Membrane Studies

Biotinylated lipids are instrumental in a multitude of membrane research areas:

  • Protein-Lipid Interaction Studies: They facilitate the immobilization of proteins onto lipid bilayers for detailed biophysical characterization using techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).[7][8][9]

  • Targeted Drug Delivery: Liposomes functionalized with biotin can be linked to targeting ligands (e.g., antibodies) via a streptavidin bridge, enabling specific delivery of therapeutic agents to diseased cells or tissues.[10][11]

  • Cell Surface Labeling and Analysis: Biotinylation of cell surface proteins, followed by interaction with fluorescently labeled streptavidin, allows for the identification, quantification, and tracking of membrane proteins.[12]

  • Model Membrane Construction: Biotinylated lipids are used to create functionalized supported lipid bilayers (SLBs) for studying cell adhesion, membrane receptor clustering, and other cell-surface phenomena.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of biotinylated lipids in various applications.

Table 1: Biotinylated Liposome (B1194612) Formulations
Parameter Value/Range
Molar Ratio of Biotinylated Lipid0.1 mol% - 20 mol%
Common Lipid MatricesDOPC, HSPC, Cholesterol
Biotinylated Lipid ExamplesDSPE-PEG(2000)-Biotin, Biotinyl Cap PE
Resulting Liposome Size~100 nm - 180 nm
Table 2: Cell Surface Biotinylation Parameters
Reagent Concentration
Sulfo-NHS-LC-Biotin0.25 mg/mL
Cell Concentration2.5 x 107 cells/mL
Quenching Agent (Glycine)100 mM
Incubation Temperature4 °C
Incubation Time30 minutes

| Table 3: Binding Affinities and Kinetics | |

Interaction Parameter Value
Biotin-Streptavidin Kd 10-14 M - 10-15 M[1][3]
Anti-biotin Antibody - Biotinylated SLB Kd 32 ± 7 nM
Biotinylated Peptide - Thrombin (SPR) Kd 10.9 nM[13]
ka 3.5 x 106 M-1s-1[13]

| | kd | 3.9 x 10-2 s-1[13] |

Detailed Experimental Protocols

Preparation of Biotinylated Liposomes by Thin Film Hydration and Extrusion

This protocol describes the preparation of unilamellar biotinylated liposomes with a defined size.

Materials:

  • Primary lipid (e.g., DOPC) in chloroform

  • Biotinylated lipid (e.g., DSPE-PEG2000-Biotin) in chloroform

  • Cholesterol in chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratios of the primary lipid, cholesterol, and biotinylated lipid dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (typically 11-21 passes) to ensure a homogenous size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The presence of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with streptavidin.[11]

G cluster_prep Lipid Film Preparation cluster_form Vesicle Formation start Start: Lipids in Chloroform mix Mix Lipids in Desired Molar Ratios start->mix evap Solvent Evaporation (Rotary Evaporator) mix->evap dry Dry Film Under Vacuum evap->dry film Thin Lipid Film dry->film hydrate Hydrate with Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion (e.g., 100 nm membrane) mlv->extrude biot_lipo Biotinylated Liposomes extrude->biot_lipo

Workflow for preparing biotinylated liposomes.
Cell Surface Protein Biotinylation

This protocol outlines the specific labeling of proteins on the surface of live cells.

Materials:

  • Adherent or suspension cells

  • Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

  • Sulfo-NHS-LC-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.

  • Biotinylation:

    • Resuspend cells in ice-cold PBS containing the biotinylation reagent (e.g., 0.25 mg/mL Sulfo-NHS-LC-Biotin).

    • Incubate for 30 minutes at 4°C with gentle agitation to label the surface proteins.

  • Quenching:

    • Remove the biotinylation solution and add the quenching solution.

    • Incubate for 10-15 minutes at 4°C to stop the reaction.

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads to remove non-biotinylated proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

G start Live Cells wash1 Wash with ice-cold PBS (pH 8.0) start->wash1 biotinylate Incubate with Sulfo-NHS-LC-Biotin at 4°C wash1->biotinylate quench Quench with Glycine Solution biotinylate->quench wash2 Wash with PBS quench->wash2 lyse Cell Lysis wash2->lyse lysate Cell Lysate Containing Biotinylated Surface Proteins lyse->lysate capture Incubate with Streptavidin Beads lysate->capture wash3 Wash Beads capture->wash3 elute Elute Captured Proteins wash3->elute analysis Downstream Analysis (e.g., Western Blot, MS) elute->analysis

Workflow for cell surface protein biotinylation.
Surface Plasmon Resonance (SPR) Analysis of Protein-Lipid Interactions

This protocol provides a general workflow for studying the binding of a protein to a biotinylated lipid membrane using SPR.

Materials:

  • SPR instrument and sensor chip (e.g., streptavidin-coated or L1 chip)

  • Biotinylated liposomes

  • Running buffer (e.g., HBS-EP)

  • Analyte protein of interest

  • Regeneration solution (if applicable)

Procedure:

  • Surface Preparation:

    • If using an L1 chip, create a supported lipid bilayer by injecting the biotinylated liposomes over the chip surface.

    • If using a streptavidin (SA) chip, directly immobilize the biotinylated liposomes onto the surface.

  • Analyte Injection:

    • Inject the analyte protein at various concentrations over the prepared sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

  • Dissociation:

    • Switch back to the running buffer to monitor the dissociation of the protein from the lipid surface.

  • Regeneration (Optional):

    • If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

G cluster_surface Surface Preparation cluster_binding Binding Analysis start SPR Sensor Chip (e.g., SA or L1) immobilize Immobilize Biotinylated Liposomes start->immobilize stabilize Stabilize Baseline immobilize->stabilize surface_ready Functionalized Surface stabilize->surface_ready inject_analyte Inject Analyte Protein (Association) surface_ready->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer regenerate Regenerate Surface (Optional) inject_buffer->regenerate sensorgram Sensorgram Data regenerate->sensorgram analyze Kinetic Analysis (ka, kd, Kd) sensorgram->analyze

Workflow for SPR analysis of protein-lipid interactions.

Conclusion

Biotinylated lipids are indispensable tools in modern membrane research. Their versatility, coupled with the strength and specificity of the biotin-streptavidin interaction, provides a robust platform for a wide array of experimental designs. From elucidating the intricacies of protein-lipid interactions to developing novel therapeutic delivery systems, the applications of biotinylated lipids continue to expand, driving innovation in both basic science and drug development. This guide provides the foundational knowledge and practical protocols to effectively integrate these powerful molecules into your research endeavors.

References

The Biotin-Avidin Interaction: A Powerful Tool in Modern Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin H) and the protein avidin (B1170675) (or its bacterial analog, streptavidin) has become an indispensable tool across various biological disciplines. With a dissociation constant (Kd) in the order of 10⁻¹⁵ M, this bond is one of the strongest known in nature, making it exceptionally stable and reliable for a multitude of applications.[1][2] In the field of lipid research, the versatility of the biotin-avidin system has paved the way for significant advancements in understanding lipid-protein interactions, elucidating the complex biology of lipid rafts, and developing novel lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of the biotin-avidin interaction in lipid research.

Core Principles and Quantitative Data

The utility of the biotin-avidin system in lipid research hinges on the ability to incorporate biotin into lipid molecules. These "biotinylated lipids" can then be used to capture, detect, and manipulate lipids and their interacting partners with high specificity and affinity.

Quantitative Parameters of the Biotin-Avidin Interaction

The exceptional strength of the biotin-avidin interaction is a key advantage. The following table summarizes key quantitative data related to this interaction and its application in lipid research.

ParameterValueSignificance in Lipid ResearchReference(s)
Dissociation Constant (Kd) of Biotin-Avidin/Streptavidin ~ 1 x 10⁻¹⁵ MIndicates an extremely stable and near-irreversible interaction, crucial for pull-down assays and immobilization studies.[1]
Binding Capacity of Streptavidin Magnetic Beads ~500 pmol of 25 bp single-stranded DNA or ~30 µg of biotinylated antibody/protein per milligram of beadsProvides a guideline for the amount of beads required to capture a specific amount of biotinylated lipid or lipid-protein complex in pull-down assays.[3]
Biotinylated Cholesterol Immobilization on Streptavidin Chip (SPR) ~800 Resonance Units (RU) increaseDemonstrates successful immobilization of a biotinylated lipid on a sensor chip for studying lipid-protein interactions via Surface Plasmon Resonance.[4]

Applications in Lipid Research

The biotin-avidin system has been instrumental in advancing several key areas of lipid research.

Investigating Lipid-Protein Interactions

A fundamental application is the identification and characterization of proteins that interact with specific lipids. Biotinylated lipids serve as "bait" to capture and isolate these binding partners from complex biological samples.

Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue, influencing protein localization and function. The biotin-switch assay is a powerful technique to study this lipid modification.[5][6][7][8][9]

Experimental Workflow: Biotin-Switch Assay

Biotin_Switch_Assay cluster_sample_prep Sample Preparation cluster_biotinylation Biotinylation cluster_detection Detection & Analysis start Cell/Tissue Lysate block Block free sulfhydryl groups (e.g., with NEM) start->block cleave Cleave thioester bonds (e.g., with hydroxylamine) block->cleave label_biotin Label newly exposed sulfhydryl groups with biotin cleave->label_biotin capture Capture biotinylated proteins (Streptavidin beads) label_biotin->capture analysis Analysis (e.g., Western Blot, Mass Spectrometry) capture->analysis Streptavidin_Pull_Down cluster_incubation Incubation cluster_capture Capture cluster_wash_elute Wash & Elute cluster_analysis Analysis start Incubate biotinylated lipid vesicles with cell lysate add_beads Add streptavidin-coated magnetic beads start->add_beads incubate_beads Incubate to allow binding add_beads->incubate_beads wash Wash beads to remove non-specific binders incubate_beads->wash elute Elute bound proteins wash->elute analysis Analyze eluted proteins (e.g., SDS-PAGE, Mass Spectrometry) elute->analysis Lipid_Raft_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft receptor Receptor lipid_mod_protein Lipid-Modified Signaling Protein receptor->lipid_mod_protein Recruitment kinase Kinase lipid_mod_protein->kinase Activation downstream Downstream Signaling kinase->downstream Phosphorylation Cascade ligand Ligand ligand->receptor Binding Targeted_Liposome_Assembly cluster_components Components cluster_assembly Assembly cluster_target Target Cell liposome Biotinylated Liposome Encapsulated Drug complex Targeted Drug Carrier Streptavidin Biotinylated Liposome Biotinylated Antibody liposome->complex:f0 streptavidin Streptavidin streptavidin->complex antibody Biotinylated Targeting Antibody antibody->complex:f1 cell Target Cell with Surface Antigen complex->cell Targeting & Binding

References

An Introductory Guide to the Application of Biotinylated Lipids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of biotinylated lipids, their fundamental principles, and their diverse applications in scientific research and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this powerful tool for their work. This document details common experimental protocols, presents key quantitative data, and illustrates important concepts and workflows through diagrams.

Core Concepts of Biotinylated Lipids

Biotinylated lipids are lipid molecules that have been covalently attached to a biotin (B1667282) molecule, a water-soluble vitamin (B7). The extraordinary affinity and specificity of the interaction between biotin and streptavidin or avidin (B1170675) form the basis of their widespread utility in biotechnology and molecular biology. This non-covalent interaction is one of the strongest known, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it essentially irreversible under most experimental conditions.

The general structure of a biotinylated lipid consists of three main components:

  • A lipid moiety: This hydrophobic part allows the molecule to be incorporated into lipid bilayers, such as liposomes or cell membranes. Common lipid anchors include phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS).

  • A biotin headgroup: This is the functional part of the molecule that is recognized by streptavidin or avidin.

  • A spacer arm: A linker, often a polyethylene (B3416737) glycol (PEG) chain or a caproyl (Cap) group, is typically placed between the lipid and the biotin. This spacer provides flexibility and reduces steric hindrance, ensuring that the biotin is accessible for binding to streptavidin.

The choice of the lipid anchor, the type of biotin derivative, and the length of the spacer arm can be tailored to specific experimental needs. For instance, Biotinyl-PE is a common choice for anchoring to lipid membranes, while Biotinyl-Cap-PE provides a longer spacer arm for improved biotin accessibility.

Key Applications of Biotinylated Lipids

The robust and specific nature of the biotin-streptavidin interaction has led to the adoption of biotinylated lipids in a wide array of applications:

  • Liposome (B1194612) Functionalization and Targeting: Biotinylated lipids can be incorporated into the bilayer of liposomes, creating "biotinylated liposomes." These can then be decorated with streptavidin-conjugated targeting ligands, such as antibodies, peptides, or growth factors, to direct the liposomes to specific cells or tissues for targeted drug delivery or imaging.

  • Immunoassays and Biosensors: Biotinylated lipids are instrumental in the development of various assay formats. They can be used to immobilize lipid-based structures, such as liposomes or supported lipid bilayers, onto streptavidin-coated surfaces (e.g., microplates, sensor chips). This allows for the study of membrane-associated processes, such as protein-lipid interactions or the activity of membrane-bound enzymes.

  • Protein Immobilization and Study: Researchers can immobilize and orient membrane proteins in a more native-like environment. By incorporating biotinylated lipids into a lipid bilayer containing a reconstituted membrane protein, the entire structure can be captured on a streptavidin-coated surface for further analysis, such as in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) studies.

  • Cell and Vesicle Adhesion Studies: Biotinylated lipids can be integrated into the membranes of cells or extracellular vesicles. These biotinylated biological entities can then be specifically captured or isolated using streptavidin-coated substrates or beads, facilitating studies on cell adhesion, migration, and intercellular communication.

  • Affinity Chromatography: Biotinylated liposomes or nanodiscs can be used as bait to capture and purify proteins that interact with specific lipid compositions from a complex mixture. The entire complex can be isolated using streptavidin-agarose or magnetic beads.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of biotinylated lipids in experimental settings.

Table 1: Binding Affinities and Kinetic Parameters of Biotin-Streptavidin Interaction

ParameterValueConditions
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ MNeutral pH, Room Temperature
Association Rate Constant (kon)~10⁷ M⁻¹s⁻¹Dependent on buffer conditions
Dissociation Rate Constant (koff)~10⁻⁶ - 10⁻⁴ s⁻¹Extremely slow dissociation
Half-life of Complex> 35 hoursAt 25°C, pH 7.0

Table 2: Common Molar Ratios for Incorporating Biotinylated Lipids into Liposomes

ApplicationBiotinylated Lipid (mol%)Primary Lipid (e.g., POPC) (mol%)Other Lipids (e.g., Cholesterol) (mol%)
Basic Liposome Functionalization1 - 594 - 980 - 1
Targeted Drug Delivery0.5 - 250 - 6038 - 48
High-Density Surface Coating5 - 1085 - 940 - 5
Protein Immobilization Studies1 - 396 - 980 - 1

Note: Optimal molar ratios may vary depending on the specific lipids used and the experimental goals. These values serve as a general guideline.

Detailed Experimental Protocols

Preparation of Biotinylated Liposomes by Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) containing biotinylated lipids.

Materials:

  • Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform

  • Biotinylated lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), Biotinyl-PE) in chloroform

  • Cholesterol (optional) in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids in chloroform. For example, for a 2 mol% biotinylated liposome formulation, mix the primary lipid, biotinylated lipid, and cholesterol (if used) in the desired molar ratios.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).

  • Vortexing: Vortex the flask vigorously for several minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm). b. Heat the extruder and the lipid suspension to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 21 times) to ensure a uniform size distribution of SUVs.

  • Storage: Store the resulting biotinylated liposomes at 4°C. For long-term storage, they can be stored under an inert gas like argon to prevent lipid oxidation.

Immobilization of Biotinylated Liposomes on a Streptavidin-Coated Surface

This protocol details how to immobilize the prepared biotinylated liposomes onto a streptavidin-coated surface for applications like binding assays.

Materials:

  • Streptavidin-coated microplate or sensor chip

  • Prepared biotinylated liposomes

  • Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Binding buffer (e.g., PBS)

Procedure:

  • Surface Preparation: Wash the streptavidin-coated wells or surface with wash buffer three times.

  • Blocking: Add blocking buffer to the surface and incubate for 1 hour at room temperature to prevent non-specific binding.

  • Washing: Wash the surface three times with wash buffer.

  • Liposome Immobilization: a. Dilute the biotinylated liposomes to the desired concentration in binding buffer. b. Add the diluted liposome suspension to the streptavidin-coated surface. c. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Final Washing: Wash the surface thoroughly with wash buffer to remove any unbound liposomes.

  • Ready for Use: The surface with immobilized biotinylated liposomes is now ready for subsequent experiments, such as protein binding studies.

Visualizations of Workflows and Concepts

The following diagrams illustrate key experimental workflows and conceptual relationships involving biotinylated lipids.

G cluster_prep Liposome Preparation cluster_immob Immobilization lipid_mix Lipid Mixture (Primary Lipid + Biotinylated Lipid) film Thin Lipid Film lipid_mix->film Solvent Evaporation hydration Hydration with Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion suv Biotinylated SUVs extrusion->suv incubation Incubation with Biotinylated SUVs suv->incubation strep_surface Streptavidin-Coated Surface blocking Blocking (e.g., BSA) strep_surface->blocking blocking->incubation immobilized Immobilized Liposomes incubation->immobilized

Caption: Workflow for preparing and immobilizing biotinylated liposomes.

G cluster_liposome Biotinylated Liposome cluster_targeting Targeting Moiety cluster_cell Target Cell liposome_node streptavidin Streptavidin liposome_node->streptavidin Biotin-Streptavidin Binding antibody Targeting Ligand (e.g., Antibody) streptavidin->antibody Conjugation cell_node antibody->cell_node Specific Targeting

Caption: Targeted drug delivery using biotinylated liposomes.

G cluster_membrane Supported Lipid Bilayer (SLB) cluster_surface Sensor Surface cluster_analyte Analyte slb SLB with Biotinylated Lipids and Membrane Protein strep_chip Streptavidin-Coated Sensor Chip (e.g., SPR) slb->strep_chip Immobilization analyte Analyte (Binding Partner) strep_chip->analyte Binding Event (Signal Change)

Caption: Assay for studying membrane protein interactions.

Methodological & Application

Application Notes and Protocols: Incorporation of 18:1 Biotinyl Cap PE into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated liposomes are versatile tools in drug delivery, diagnostics, and various biotechnological applications. The high-affinity interaction between biotin (B1667282) and streptavidin/avidin (B1170675) allows for targeted delivery and immobilization of liposomal systems.[1][2] This document provides a detailed protocol for the incorporation of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) into liposomes using the thin-film hydration method followed by extrusion. This method is widely recognized for its simplicity and effectiveness in producing unilamellar liposomes with a homogenous size distribution.[3][4]

Data Presentation

Table 1: Exemplary Lipid Formulations for Biotinylated Liposomes
Formulation IDMajor Phospholipid(s)Cholesterol (mol%)This compound (mol%)Other Components (e.g., PEG-lipid) (mol%)Reference(s)
BL-1DOPC300.1DSPE-PEG2000 (1)[5]
BL-2DPPC/Cholesterol16.70.2GM1 (5)[6]
BL-3DLin-MC3-DMA/DPPC35.51.5DMG-PEG (3)[7]
BL-4EPC-0.1-[8]
BL-5DOPC-1-[9]

Note: The selection of the major phospholipid and other components will depend on the desired physicochemical properties of the liposomes (e.g., membrane fluidity, charge, and in vivo circulation time).

Table 2: Expected Physicochemical Characteristics of Biotinylated Liposomes
ParameterTypical RangeMethod of AnalysisReference(s)
Vesicle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)[5][10]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[11]
Zeta Potential -10 to -50 mV (for anionic formulations)Laser Doppler Velocimetry[10][12]
Encapsulation Efficiency Varies depending on the encapsulated agent and preparation methodSpectrophotometry, Chromatography[10]
Biotin Incorporation Confirmed qualitatively or quantitativelyHABA Assay, Fluorescence-based assays[12]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid(s)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound) in chloroform in a round-bottom flask.[5][13] The molar ratios should be determined based on the desired formulation (see Table 1).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.[3][14]

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.[5]

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (above the phase transition temperature of the lipids) PBS (pH 7.4).[13][15]

    • Agitate the flask by gentle rotation (vortexing can also be used) to facilitate the formation of multilamellar vesicles (MLVs).[5] The solution will appear milky.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[16]

    • Transfer the MLV suspension to a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.

    • Pass the liposome (B1194612) suspension through the membrane by pushing the plunger of the filled syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.[5][16] The resulting solution of small unilamellar vesicles (SUVs) should be translucent.

  • Purification (Optional):

    • To remove any unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.[12]

Protocol 2: Characterization of Biotinylated Liposomes

1. Size and Zeta Potential Measurement:

  • Dilute a small aliquot of the liposome suspension in PBS.
  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).[10]
  • Measure the zeta potential using the same instrument to assess the surface charge of the liposomes.

2. Confirmation of Biotin Incorporation (HABA Assay):

  • The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to confirm the presence of biotin.[12]
  • HABA binds to avidin, producing a colored complex. Biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm.[12]
  • Procedure:
  • Prepare a solution of avidin in PBS.
  • Add a HABA solution to the avidin solution and measure the absorbance at 500 nm.
  • Add the biotinylated liposome suspension to the HABA-avidin complex.
  • A decrease in absorbance at 500 nm indicates the presence of biotin on the liposome surface, which has displaced the HABA.[12]

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization start Start lipids Dissolve Lipids (DOPC, Cholesterol, This compound) in Chloroform start->lipids film Form Thin Lipid Film (Rotary Evaporation) lipids->film hydration Hydrate Film (PBS, >Tm) film->hydration mlv Formation of MLVs hydration->mlv extrusion Extrusion (100 nm membrane) mlv->extrusion suv Biotinylated SUVs extrusion->suv dls DLS Analysis (Size, PDI) suv->dls zeta Zeta Potential suv->zeta haba HABA Assay (Biotin Confirmation) suv->haba

Caption: Experimental workflow for the preparation and characterization of biotinylated liposomes.

avidin_biotin_interaction liposome Biotinylated Liposome biotin Biotin liposome->biotin presents avidin Streptavidin/ Avidin biotin->avidin binds to target Target Molecule/ Surface avidin->target links to

Caption: Schematic of the high-affinity interaction between biotinylated liposomes and a target via a streptavidin bridge.

References

Application Note & Protocol: Streptavidin Binding Assay using 18:1 Biotinyl Cap PE Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between streptavidin and biotin (B1667282) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] This remarkable affinity and specificity have led to its widespread use in various biotechnological applications, including immunoassays, affinity chromatography, and drug targeting.[3][4][5] This application note provides a detailed protocol for a robust and quantifiable streptavidin binding assay utilizing vesicles (liposomes) incorporating 18:1 Biotinyl Cap PE.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (this compound) is a lipid with a biotin molecule attached to its headgroup via a spacer arm. When incorporated into a lipid bilayer, this presents the biotin moiety on the surface of the vesicle, making it accessible for binding to streptavidin.[6][7] This system serves as an excellent model for studying multivalent binding interactions at a membrane interface and can be adapted for various screening and characterization purposes in drug development.

This document outlines the preparation of this compound vesicles, the binding assay procedure using a fluorescently labeled streptavidin, and methods for data analysis.

Materials and Reagents

Lipids and Reagents
ReagentSupplierCatalog No.Storage
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar Lipids850375-20°C
This compoundAvanti Polar Lipids870273-20°C
CholesterolSigma-AldrichC8667Room Temp
Streptavidin, Alexa Fluor™ 488 ConjugateThermo Fisher ScientificS112234°C
Sepharose CL-4BGE Healthcare170150014°C
Chloroform (B151607)Sigma-AldrichC2432Room Temp
HEPESSigma-AldrichH3375Room Temp
Sodium Chloride (NaCl)Sigma-AldrichS9888Room Temp
Triton™ X-100Sigma-AldrichT8787Room Temp
Buffers
BufferCompositionpH
HEPES Buffered Saline (HBS) 20 mM HEPES, 150 mM NaCl7.4
Vesicle Extrusion Buffer 20 mM HEPES, 150 mM NaCl7.4
Assay Buffer 20 mM HEPES, 150 mM NaCl7.4

Experimental Protocols

Preparation of this compound Vesicles

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm using the extrusion method.

Workflow for Vesicle Preparation

G cluster_0 Lipid Film Hydration cluster_1 Vesicle Sizing cluster_2 Purification A 1. Mix Lipids in Chloroform B 2. Dry to a Thin Film under Nitrogen A->B C 3. Further Dry under Vacuum B->C D 4. Hydrate with Buffer C->D E 5. Freeze-Thaw Cycles F 6. Extrude through 100 nm Membrane E->F G 7. Separate Vesicles from Unencapsulated Material F->G

Figure 1: Workflow for the preparation of biotinylated vesicles.

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, combine DOPC and this compound in chloroform at the desired molar ratio (e.g., 99:1 DOPC:Biotinyl Cap PE). A common lipid concentration to start with is 10 mg/mL.

    • For enhanced vesicle stability, cholesterol can be included at 30-50 mol%.

  • Lipid Film Formation:

    • Dry the lipid solution under a gentle stream of nitrogen gas while rotating the vial to form a thin, even film on the bottom.

    • Place the vial in a desiccator under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with Vesicle Extrusion Buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 40°C). This promotes the encapsulation of the buffer and helps to break up larger lipid aggregates.

  • Extrusion:

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipids. For DOPC-based vesicles, room temperature is sufficient.

    • Pass the vesicle suspension through the extruder 11-21 times to form LUVs of a defined size.

  • Characterization (Optional but Recommended):

    • Determine the vesicle size distribution and zeta potential using dynamic light scattering (DLS).

    • The phospholipid concentration can be determined using a standard phosphate (B84403) assay.[8]

Streptavidin Binding Assay

This assay utilizes the fluorescence of an Alexa Fluor™ 488-conjugated streptavidin to quantify its binding to the biotinylated vesicles. A separation step is included to distinguish bound from unbound streptavidin.

Experimental Workflow for Binding Assay

G A 1. Prepare Vesicle Dilutions B 2. Add Fluorescent Streptavidin A->B C 3. Incubate B->C D 4. Separate Bound/Unbound by Size Exclusion C->D E 5. Measure Fluorescence of Vesicle Fraction D->E F 6. Quantify Binding E->F

Figure 2: Workflow for the streptavidin binding assay.

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare a series of dilutions of the this compound vesicles and a control (DOPC vesicles without biotin) in Assay Buffer.

    • Add a fixed concentration of Alexa Fluor™ 488-streptavidin to each tube. A final concentration of 1 µg/mL is a good starting point.

    • The final volume for each reaction should be consistent (e.g., 100 µL).

  • Incubation:

    • Incubate the samples at room temperature for 30 minutes to allow for binding to reach equilibrium. Protect the samples from light.

  • Separation of Bound and Unbound Streptavidin:

    • Prepare spin columns with Sepharose CL-4B by packing the resin into the columns and equilibrating with Assay Buffer.

    • Carefully apply the incubation mixture to the top of the resin.

    • Centrifuge the columns according to the manufacturer's instructions to collect the eluate, which will contain the vesicles and any bound streptavidin. The unbound streptavidin will be retained in the column.

  • Fluorescence Measurement:

    • Transfer the eluate to a 96-well black microplate.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Alexa Fluor™ 488 (e.g., Ex: 495 nm, Em: 519 nm).

  • Data Analysis:

    • Subtract the fluorescence signal from the control (non-biotinylated) vesicles to account for non-specific binding.

    • Plot the background-subtracted fluorescence intensity as a function of the biotinylated vesicle concentration.

    • To determine the binding affinity (Kd), perform the experiment with a fixed concentration of biotinylated vesicles and varying concentrations of fluorescent streptavidin. The data can then be fit to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Data Presentation

Vesicle Characterization
Vesicle FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
99:1 DOPC:Biotinyl Cap PE105.2 ± 3.10.08-5.3 ± 0.8
100:0 DOPC (Control)103.8 ± 2.90.09-4.9 ± 0.6
Streptavidin Binding Data
Vesicle Concentration (µM Lipid)Fluorescence Intensity (a.u.) ± SD (Biotinylated Vesicles)Fluorescence Intensity (a.u.) ± SD (Control Vesicles)Specific Binding (a.u.)
00 ± 00 ± 00
1015,234 ± 876543 ± 9814,691
2536,876 ± 1,543612 ± 11236,264
5068,954 ± 2,134701 ± 15468,253
10095,432 ± 3,012823 ± 18794,609
200112,345 ± 3,543912 ± 201111,433

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of unbound streptavidinIncrease the bed volume of the spin column; ensure proper equilibration of the column.
Non-specific binding of streptavidin to vesiclesInclude a small percentage of a PEGylated lipid in the vesicle formulation; perform binding in the presence of a blocking agent like BSA.
Low fluorescence signal Inefficient bindingIncrease incubation time; confirm the presence and accessibility of biotin on the vesicles.
Vesicle concentration is too lowIncrease the concentration of vesicles in the assay.
High PDI of vesicles Incomplete extrusionIncrease the number of extrusion cycles.
Poor lipid qualityUse high-purity lipids stored under appropriate conditions.

Conclusion

The described protocol provides a reliable and quantitative method for assessing the binding of streptavidin to biotinylated vesicles. This assay can be readily adapted to study the influence of lipid composition, biotin density, and spacer arm length on binding kinetics and affinity.[9] Furthermore, it can serve as a platform for competitive binding assays, which are valuable in screening for inhibitors or characterizing the binding of other biotinylated molecules in a membrane-like environment. The robustness and versatility of this system make it a powerful tool for researchers in basic science and drug development.

References

Application Notes and Protocols for Protein Immobilization using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the effective immobilization of proteins utilizing 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)). This lipid is instrumental in creating functionalized lipid bilayers on various surfaces, such as vesicles (liposomes) and supported lipid bilayers (SLBs), enabling the stable anchoring of biotinylated proteins via a high-affinity streptavidin-biotin linkage.

Introduction

The immobilization of proteins onto surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including biosensor development, drug screening, and single-molecule studies. The use of this compound incorporated into a lipid matrix offers a robust and specific method for orienting and attaching proteins of interest. The fluidity of the lipid bilayer helps to maintain the native conformation and activity of the immobilized protein. The concentration of the biotinylated lipid is a key parameter that influences the surface density of the protein, its lateral mobility, and ultimately its functionality.

Quantitative Data Summary

The optimal concentration of this compound is dependent on the specific application, the size of the protein to be immobilized, and the desired surface density. The following table summarizes concentrations cited in various studies for different applications.

This compound Concentration (mol %) Matrix Lipid Application Key Findings/Observations Reference
0.1Egg PCImmobilization of vesicles for single-molecule FRETSufficient for vesicle immobilization on a streptavidin-coated surface.[1]
1DMPCCreation of porous vesicles for sample immobilizationUsed in a 100:1 molar ratio with DMPC for creating biotinylated vesicles.[2]
1 - 10PC, Cholesterol, PGGeneral liposome (B1194612) preparationA general guideline suggesting that the PE derivative should not exceed 1-10 mol % to maintain membrane stability.[3]
5DMPC, DPPE-x-biotin2D crystallization of streptavidinA threshold surface biotin (B1667282) density, corresponding to approximately two biotins per protein, was required for 2D crystallization.[4]
5EPC, EPA, DSPE-PEG-BiotinReconstitution of integrin into liposomesA lipid mixture containing 5% DSPE-PEG-Biotin was used.[5]
5 - 10POPCGeneral protein binding to lipid bilayersCommonly used arbitrary values; however, research suggests these may not be optimal and can lead to lipid clustering.[6]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes for Protein Immobilization

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

  • This compound in chloroform (B151607) (e.g., Avanti Polar Lipids)[1]

  • Matrix lipid(s) in chloroform (e.g., Egg PC, DOPC, POPC)

  • Chloroform

  • Hydration buffer (e.g., TBS: 20 mM Tris, 150 mM NaCl, pH 7.5)[1]

  • Hand-held mini-extruder kit (e.g., Avanti Polar Lipids)[1]

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass test tubes

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Water bath or heat block

  • Syringes

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass test tube, combine the desired molar ratio of the matrix lipid and this compound from their chloroform stocks. For example, for a 1 mol % concentration, mix 99 µL of a 10 mg/mL matrix lipid solution with 10 µL of a 1 mg/mL this compound solution.

  • Lipid Film Formation:

    • Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the tube to create a thin, even film on the bottom and lower sides of the tube.

    • Place the tube in a vacuum desiccator for at least 1-2 hours to remove any residual chloroform.[2]

  • Hydration:

    • Add the desired volume of hydration buffer to the dried lipid film to achieve the final desired lipid concentration (e.g., 1-10 mg/mL).

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., room temperature for DOPC, or 37°C for DPPC) for 30-60 minutes with occasional gentle vortexing to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional):

    • To improve encapsulation efficiency and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[1]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Hydrate the membrane with the hydration buffer.

    • Transfer the MLV suspension to one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 passes). This will produce unilamellar vesicles of a defined size.[7]

  • Storage:

    • Store the prepared biotinylated liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Protocol 2: Immobilization of Biotinylated Proteins on a Streptavidin-Coated Surface

This protocol outlines the steps to immobilize a biotinylated protein onto a surface functionalized with streptavidin.

Materials:

  • Streptavidin-coated surface (e.g., biosensor chip, glass slide, or magnetic beads)

  • Biotinylated protein of interest in a suitable buffer (e.g., PBS or TBS)

  • Blocking buffer (e.g., 1 mg/mL BSA in PBS) to reduce non-specific binding.[1]

  • Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

Procedure:

  • Surface Preparation:

    • If not already coated, incubate the surface with a solution of streptavidin (e.g., 0.1 mg/mL in PBS) for 30-60 minutes at room temperature.[1]

    • Wash the surface three times with the wash buffer to remove unbound streptavidin.

  • Blocking:

    • Incubate the streptavidin-coated surface with the blocking buffer for 30 minutes to minimize non-specific binding of the biotinylated protein.[1]

    • Wash the surface three times with the wash buffer.

  • Protein Immobilization:

    • Incubate the blocked, streptavidin-coated surface with a solution of the biotinylated protein at the desired concentration. The optimal concentration will depend on the protein and the desired surface density and should be determined empirically.

    • Incubation time can range from 30 minutes to overnight at 4°C or room temperature, depending on the stability of the protein.

  • Final Wash:

    • Wash the surface extensively with the wash buffer to remove any unbound biotinylated protein.

    • The surface with the immobilized protein is now ready for use in downstream applications.

Diagrams

experimental_workflow start Start lipid_mix 1. Prepare Lipid Mixture (Matrix Lipid + this compound) start->lipid_mix dry_film 2. Form Thin Lipid Film (Nitrogen/Argon Drying) lipid_mix->dry_film vacuum 3. Remove Residual Solvent (Vacuum Desiccation) dry_film->vacuum hydrate 4. Hydrate Lipid Film (Buffer Addition -> MLVs) vacuum->hydrate extrude 5. Extrude Liposomes (-> LUVs) hydrate->extrude immobilize 8. Immobilize Biotinylated Liposomes/Protein extrude->immobilize strep_coat 6. Prepare Streptavidin- Coated Surface block 7. Block Surface (e.g., BSA) strep_coat->block block->immobilize wash 9. Wash to Remove Unbound Components immobilize->wash end End (Functionalized Surface) wash->end

Caption: Workflow for protein immobilization using this compound.

signaling_pathway surface Solid Support (e.g., Glass, Gold) lipid_bilayer Supported Lipid Bilayer (Matrix Lipid + this compound) surface->lipid_bilayer Vesicle Fusion or Langmuir-Blodgett Deposition streptavidin Streptavidin lipid_bilayer->streptavidin Biotin-Streptavidin Interaction biotin_protein Biotinylated Protein streptavidin->biotin_protein Binding target Target Analyte biotin_protein->target Specific Interaction signal Detectable Signal target->signal Generates

Caption: Schematic of a biosensor using immobilized protein via this compound.

Concluding Remarks

The concentration of this compound is a critical parameter to optimize for successful protein immobilization. While a range of 0.1 to 10 mol % has been reported, the ideal concentration is application-specific. It is recommended to start with a concentration in the lower end of this range (e.g., 1-2 mol %) and empirically determine the optimal density for your specific protein and assay. Overcrowding the surface with biotinylated lipids can sometimes lead to steric hindrance and reduced protein activity. The protocols provided herein offer a solid foundation for developing your specific immobilization strategy.

References

Application Notes and Protocols for Single-Molecule Fluorescence Studies Using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) for single-molecule fluorescence studies. This versatile biotinylated lipid is instrumental in the site-specific immobilization of biomolecules on lipid bilayers and vesicles, enabling the investigation of molecular interactions, conformational dynamics, and signaling pathways at the single-molecule level.

Introduction to this compound in Single-Molecule Studies

This compound is a phospholipid analog that incorporates a biotin (B1667282) molecule at its headgroup, connected via a caproyl spacer. The oleoyl (B10858665) (18:1) acyl chains confer fluidity to lipid membranes at room temperature. Its primary application in single-molecule fluorescence is to serve as an anchor point for streptavidin or neutravidin, which in turn can bind to any biotinylated molecule of interest (e.g., proteins, nucleic acids, or small molecules). This strategy allows for the controlled orientation and immobilization of single molecules on a fluid lipid environment, mimicking a cell membrane, which is crucial for studying their dynamic behavior.

Key applications include:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): To study conformational changes and binding events of immobilized molecules.

  • Supported Lipid Bilayer (SLB) Assays: To create a fluid, two-dimensional surface for observing membrane-associated processes.

  • Vesicle Immobilization: To tether liposomes or vesicles to a surface for studying encapsulated molecules or membrane fusion events.

  • Single-Molecule Pull-Down (SiMPull) on Lipid Bilayers: To capture and analyze protein complexes from cell lysates on a membrane surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols described below.

Table 1: Lipid Composition for Supported Lipid Bilayers (SLBs) and Vesicles

ParameterValueApplication
Base Lipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Forms a fluid lipid bilayer
Biotinylated Lipid This compoundAnchor for streptavidin
Molar Ratio (Biotinyl Cap PE) 0.01 - 2 mol%Titratable density of anchor points
Total Lipid Concentration 0.5 - 2 mg/mLFor vesicle formation

Table 2: Reagent Concentrations and Incubation Times

ReagentConcentrationIncubation TimePurpose
Streptavidin/Neutravidin 0.1 - 0.2 mg/mL10 - 30 minutesBinds to Biotinyl Cap PE
Biotinylated Molecule of Interest 10 - 100 pM5 - 15 minutesImmobilization for single-molecule imaging
BSA (Blocking Agent) 1 mg/mL10 minutesReduces non-specific binding

Experimental Protocols

Protocol 1: Formation of a Supported Lipid Bilayer (SLB) with this compound for Single-Molecule Imaging

This protocol describes the formation of an SLB on a glass coverslip, functionalized with this compound for the immobilization of biotinylated molecules.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • This compound in chloroform

  • Glass coverslips (#1.5)

  • Piranha solution (3:1 H₂SO₄:H₂O₂) - Caution: Extremely corrosive!

  • Small unilamellar vesicle (SUV) extrusion system with 100 nm polycarbonate membranes

  • Buffer A: 20 mM Tris, 150 mM NaCl, pH 7.5

  • Streptavidin or Neutravidin

  • Biotinylated molecule of interest

  • Bovine Serum Albumin (BSA)

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, mix DOPC and this compound in chloroform to achieve the desired molar ratio (e.g., 99:1 for 1 mol% Biotinyl Cap PE).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Formation:

    • Rehydrate the lipid film with Buffer A to a final lipid concentration of 1 mg/mL.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Extrude the MLV suspension through the membrane at least 21 times to form small unilamellar vesicles (SUVs). The solution should become clear.

  • Coverslip Cleaning and SLB Formation:

    • Clean glass coverslips by sonicating in sequential baths of detergent, deionized water, and ethanol.

    • Immerse the coverslips in Piranha solution for 15 minutes (use appropriate personal protective equipment).

    • Rinse extensively with deionized water and dry with nitrogen gas.

    • Assemble a flow chamber using the cleaned coverslip.

    • Inject the SUV solution into the flow chamber and incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.

    • Wash the chamber with 10-20 chamber volumes of Buffer A to remove excess vesicles.

  • Surface Functionalization and Immobilization:

    • Inject a 1 mg/mL BSA solution and incubate for 10 minutes to block any exposed glass surface.

    • Wash with Buffer A.

    • Inject a 0.1 mg/mL streptavidin solution and incubate for 15 minutes.

    • Wash thoroughly with Buffer A to remove unbound streptavidin.

    • Inject a dilute solution (10-100 pM) of your biotinylated molecule of interest and incubate for 10 minutes.

    • Wash with Buffer A to remove unbound molecules. The surface is now ready for single-molecule imaging.

SLB_Formation_Workflow cluster_prep Preparation cluster_slb SLB Formation & Functionalization lipid_mix 1. Mix DOPC and This compound dry_film 2. Create Lipid Film (Nitrogen + Vacuum) lipid_mix->dry_film rehydrate 3. Rehydrate Film in Buffer dry_film->rehydrate extrude 4. Extrude to form SUVs (100 nm) rehydrate->extrude add_suvs 7. Inject SUVs & Incubate extrude->add_suvs clean_glass 5. Clean Glass Coverslip assemble_flow 6. Assemble Flow Chamber clean_glass->assemble_flow assemble_flow->add_suvs wash1 8. Wash Excess Vesicles add_suvs->wash1 block 9. Block with BSA wash1->block add_strep 10. Add Streptavidin block->add_strep wash2 11. Wash Excess Streptavidin add_strep->wash2 add_biotin_mol 12. Add Biotinylated Molecule wash2->add_biotin_mol wash3 13. Final Wash add_biotin_mol->wash3 imaging Ready for Single-Molecule Imaging wash3->imaging

Workflow for Supported Lipid Bilayer (SLB) formation and functionalization.
Protocol 2: Single-Molecule Pull-Down (SiMPull) on a Functionalized Lipid Bilayer

This protocol adapts the SiMPull technique to capture protein complexes from a cell lysate onto a fluid lipid bilayer for single-molecule analysis.

Materials:

  • Functionalized SLB with streptavidin (prepared as in Protocol 1, steps 1-4, up to the addition of streptavidin).

  • Biotinylated antibody against the "bait" protein of interest.

  • Cell lysate containing the bait and "prey" protein complexes. The prey protein should be fluorescently tagged (e.g., with GFP).

  • Lysis Buffer (e.g., a gentle, detergent-free buffer to maintain complex integrity).

  • Imaging Buffer (Buffer A with an oxygen scavenging system, e.g., PCA/PCD and Trolox).

Methodology:

  • Antibody Immobilization:

    • Prepare a functionalized SLB with streptavidin as described in Protocol 1.

    • Inject a solution of the biotinylated antibody (1-10 nM) into the flow chamber and incubate for 15 minutes.

    • Wash thoroughly with Lysis Buffer to remove unbound antibody.

  • Capture of Protein Complexes:

    • Prepare a fresh cell lysate using a gentle lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Dilute the clarified lysate in Lysis Buffer to a concentration suitable for single-molecule imaging (this may require titration).

    • Inject the diluted lysate into the flow chamber and incubate for 20-30 minutes to allow the antibody to capture the bait protein and its associated fluorescent prey.

  • Imaging:

    • Gently wash the chamber with Imaging Buffer to remove unbound lysate components.

    • Image the immobilized fluorescent prey proteins using Total Internal Reflection Fluorescence (TIRF) microscopy.

SiMPull_Lipid_Bilayer_Workflow start Start with Streptavidin- Functionalized SLB add_ab 1. Immobilize Biotinylated Antibody (anti-Bait) start->add_ab wash1 2. Wash Unbound Antibody add_ab->wash1 add_lysate 4. Incubate with Lysate to Capture Bait-Prey Complexes wash1->add_lysate prepare_lysate 3. Prepare & Dilute Cell Lysate prepare_lysate->add_lysate wash2 5. Wash Unbound Lysate Components add_lysate->wash2 image 6. Image Fluorescent Prey Protein (TIRF) wash2->image

Workflow for Single-Molecule Pull-Down (SiMPull) on a lipid bilayer.

Signaling Pathway Visualization Example: Generic Receptor-Ligand Interaction

The following diagram illustrates a generic signaling pathway that can be studied using the described single-molecule techniques. A biotinylated ligand is immobilized on the SLB, and its interaction with a fluorescently labeled receptor diffusing in the membrane of a live cell or a reconstituted vesicle is observed.

Signaling_Pathway cluster_slb Supported Lipid Bilayer cluster_cell Cell Membrane / Vesicle biotin_pe This compound streptavidin Streptavidin biotin_pe->streptavidin binds biotin_ligand Biotinylated Ligand streptavidin->biotin_ligand binds binding Receptor-Ligand Binding biotin_ligand->binding interacts with receptor Fluorescently Labeled Receptor receptor->binding downstream Downstream Signaling (e.g., conformational change, recruitment) binding->downstream

Generic signaling pathway studied with immobilized ligands.

These protocols and notes provide a robust framework for incorporating this compound into single-molecule fluorescence experiments. The precise conditions, such as lipid ratios and protein concentrations, may require optimization depending on the specific biological system under investigation.

Application Notes and Protocols for Supported Lipid Bilayer (SLB) Formation with Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Supported lipid bilayers (SLBs) are powerful tools in biological and pharmaceutical research, serving as mimics of cell membranes.[1] Their two-dimensional fluidity allows for the study of molecular mobility and rearrangement processes that occur at the cell surface.[1] Incorporating biotinylated lipids into the SLB provides a versatile platform for the specific and high-affinity immobilization of proteins and other biomolecules via the robust biotin-streptavidin interaction.[2][3] This technology is widely used in biosensing, studies of cell-cell interactions, and for investigating the biophysical properties of membrane-associated proteins.[2][4]

This document provides a detailed protocol for the formation of biotinylated SLBs using the vesicle fusion method, followed by the immobilization of streptavidin. It also includes quantitative data from characterization studies and troubleshooting guidelines.

Principle of Biotinylated SLB Formation

The most common method for forming SLBs is the vesicle fusion technique.[3] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate, such as glass or silica.[3][5] The inclusion of a percentage of lipids with a biotinylated headgroup within the vesicle composition results in a fluid bilayer displaying biotin (B1667282) moieties on its surface. These biotin groups can then be used to anchor streptavidin or its analogues (like neutravidin), which in turn can bind to biotinylated molecules of interest (e.g., antibodies, peptides, or nucleic acids).[3][6]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) with Biotinylated Lipids

This protocol describes the preparation of SUVs with a defined size and lipid composition through lipid film hydration and extrusion.

Materials:

  • Primary structural lipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)[7]

  • Biotinylated lipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (DOPE-Biotin) or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (Biotin-Cap-PE)[1][8]

  • Organic solvent: Chloroform (B151607)

  • Hydration buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Mixture Preparation: a. In a clean glass vial, combine the desired lipids dissolved in chloroform. The primary lipid (e.g., DOPC) will form the bulk of the bilayer, while the biotinylated lipid is typically added at a molar ratio of 0.1% to 5%.[1][9] b. For example, to prepare a 1 mg/mL lipid solution with 2 mol% Biotin-Cap-PE, mix the appropriate volumes of stock solutions.[8]

  • Lipid Film Formation: a. Evaporate the chloroform from the lipid mixture using a gentle stream of nitrogen or argon gas in a fume hood. Rotate the vial to ensure a thin, even film forms on the bottom and lower walls.[8] b. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[10]

  • Hydration: a. Add the desired volume of hydration buffer (e.g., PBS) to the dried lipid film to achieve a final lipid concentration of 1-2 mg/mL. b. Vortex the vial for several minutes to suspend the lipids, creating a solution of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.[8] b. Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids. For DOPC, room temperature is sufficient. c. Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe. Repeat this process 11-21 times to ensure a homogenous population of SUVs.[4] d. The resulting translucent solution of SUVs can be stored at 4°C for up to two weeks.[4]

Protocol 2: Substrate Cleaning

Proper cleaning of the substrate is critical for the successful formation of a uniform SLB. This protocol is for glass coverslips.

Materials:

  • Glass coverslips or silica-coated sensors

  • 10 M Sodium Hydroxide (NaOH)

  • 70% Ethanol (B145695)

  • Milli-Q or deionized water

  • Nitrogen gas stream

Methodology:

  • Place the glass coverslips in a rack.

  • Immerse the coverslips in 10 M NaOH for 15 minutes.[4]

  • Rinse thoroughly with Milli-Q water.

  • Immerse in 70% ethanol for 5 minutes.[4]

  • Rinse thoroughly with Milli-Q water.

  • Dry the slides completely using a gentle stream of nitrogen gas.[4] The cleaned surface should be hydrophilic.

Protocol 3: Formation of Biotinylated SLB by Vesicle Fusion

Materials:

  • Cleaned glass coverslips/substrates

  • Prepared SUV solution containing biotinylated lipids

  • Formation Buffer: PBS with added Ca2+ (e.g., 5 mM CaCl2)[4]

  • Rinsing Buffer: PBS

Methodology:

  • Assemble a flow chamber or use a simple well (e.g., by placing a PDMS chamber on the coverslip).[11]

  • Dilute the SUV stock solution to a final concentration of 0.1-0.5 mg/mL in the Formation Buffer.

  • Inject or pipette the diluted SUV solution onto the cleaned substrate.[4]

  • Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and bilayer formation.[4][11]

  • Gently rinse the chamber with a generous volume of Rinsing Buffer (e.g., 10-20 chamber volumes) to remove any unfused or excess vesicles.[4]

  • The SLB is now formed and should be kept hydrated at all times.

Protocol 4: Immobilization of Streptavidin

Materials:

  • Substrate with formed biotinylated SLB

  • Streptavidin or Neutravidin solution (e.g., 2-100 µg/mL in PBS)[12][13]

  • Blocking agent (optional): Bovine Serum Albumin (BSA) or casein solution (1 mg/mL in PBS)

  • Rinsing Buffer: PBS

Methodology:

  • (Optional) To prevent non-specific binding, incubate the SLB with a blocking solution for 30 minutes. Rinse thoroughly with PBS.

  • Inject the streptavidin solution into the chamber and incubate for 30-60 minutes at room temperature.[11]

  • Rinse thoroughly with PBS to remove any unbound streptavidin.

  • The surface is now functionalized with streptavidin and ready for the binding of biotinylated target molecules.

Data Presentation

The formation of the SLB and subsequent protein binding can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). The frequency (Δf) shift corresponds to changes in mass on the sensor surface, while the dissipation (ΔD) shift relates to the viscoelastic properties of the adsorbed layer.

Table 1: Representative QCM-D Data for SLB Formation and Streptavidin Binding

Step Analyte Expected Δf (Hz) Expected ΔD (x 10⁻⁶) Interpretation
1 Biotinylated SUVs on SiO₂ -25 to -30 < 1 Vesicles adsorb and rupture, forming a rigid lipid bilayer.[9]

| 2 | Streptavidin (2 µg/mL) | -20 to -25 | < 1 | Streptavidin binds rigidly to the biotinylated SLB.[9][12] |

Table 2: Effect of Biotinylated Lipid Concentration on Streptavidin Binding

Biotin-PE (mol%) Streptavidin Binding (Δf in Hz) Observation
0.1% Low Binding is dependent on the available biotin sites.[1]
0.4% Medium Increased binding compared to 0.1% due to higher biotin density.[1]
2.0% High Further increase in streptavidin binding.[1]
2.5% ~ -123 Hz A significant amount of streptavidin binds.[13]
5.0% ~ -138 Hz Binding appears to approach saturation.[9][13]

| 10.0% | ~ -138 Hz | No significant increase in binding compared to 5.0%, suggesting saturation of the surface.[13] |

Note: Absolute values can vary depending on the specific lipids, buffer conditions, and instrumentation used.

Visualization

Experimental Workflow Diagram

G cluster_0 Vesicle Preparation cluster_1 SLB Formation & Functionalization a 1. Mix Lipids in Chloroform (e.g., DOPC + Biotin-PE) b 2. Create Dry Lipid Film (N₂ Evaporation + Vacuum) a->b c 3. Hydrate Film with Buffer (Forms MLVs) b->c d 4. Extrude through Membrane (Forms SUVs) c->d f 6. Incubate with SUVs (Vesicle Fusion) d->f Use SUVs for SLB Formation e 5. Clean Substrate (e.g., Glass, SiO₂) e->f g 7. Rinse to Remove Excess Vesicles (Biotinylated SLB Formed) f->g h 8. Incubate with Streptavidin g->h i 9. Rinse to Remove Unbound Streptavidin (Functionalized Surface) h->i

Caption: Workflow for creating a streptavidin-functionalized SLB.

Molecular Assembly Diagram

G cluster_0 Molecular Assembly on Surface cluster_1 cluster_legend Legend sub Substrate (SiO₂) p1 p2 p3 p4 p5 pb1 B sav S pb1->sav prot Target Protein sav->prot key_lipid Lipid key_biotin Biotinylated Lipid key_sav Streptavidin key_prot Biotinylated Target

Caption: Schematic of a biotinylated SLB with immobilized protein.

References

Application Notes and Protocols: 18:1 Biotinyl Cap PE Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal candidates for drug delivery systems. By modifying the liposome (B1194612) surface with targeting ligands, it is possible to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects.

18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) is a functionalized phospholipid integral to the development of targeted liposomal formulations.[1] The exposed biotin (B1667282) moiety on the liposome surface serves as a high-affinity ligand for avidin (B1170675) and streptavidin, enabling a variety of targeted drug delivery strategies.[2] This document provides detailed application notes and experimental protocols for the use of this compound liposomes in targeted drug delivery research.

Applications of this compound Liposomes

Biotinylated liposomes offer a versatile platform for targeted drug delivery, primarily through the high-affinity interaction between biotin and avidin/streptavidin.[2] This interaction can be exploited in several ways:

  • Pre-targeting Strategy: In this multi-step approach, a biotinylated antibody specific to a target cell antigen is administered first. This is followed by the administration of avidin or streptavidin, which binds to the antibody at the target site. Finally, biotinylated liposomes carrying the therapeutic agent are introduced, which then accumulate at the target site through binding to the avidin/streptavidin bridge.[3] This method enhances the tumor-to-nontumor ratio of drug accumulation.[3]

  • Direct Targeting with Avidin-Conjugated Ligands: Liposomes can be decorated with streptavidin, which can then bind to biotinylated targeting moieties such as antibodies or peptides. This creates a modular system where the targeting ligand can be easily interchanged.[2]

  • Targeting Biotin-Receptor Overexpressing Cells: Some cancer cells overexpress biotin receptors, allowing for direct targeting of biotinylated liposomes via receptor-mediated endocytosis.[4]

These strategies have been explored for various therapeutic areas, including:

  • Cancer Therapy: Delivering chemotherapeutic agents specifically to tumor cells, minimizing systemic toxicity.[5]

  • Inflammation-Based Diseases: Targeting inflamed endothelium for the delivery of anti-inflammatory drugs.

  • Oral Drug Delivery: Enhancing the oral bioavailability of drugs like insulin.

Data Presentation: Physicochemical Properties of Biotinylated Liposomes

The physicochemical properties of liposomes are critical for their in vivo performance. The following tables summarize typical characteristics of biotinylated liposomes from various studies.

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Biotinylated liposomes (unspecified composition)~150~0.20N/A[6]
Etoposide-loaded immunoliposomes119.7 ± 1.40.116+2.4 ± 0.8[7]
Doxorubicin-loaded liposomes237.40.3-41.3[8]
Stearylamine-containing liposomes (optimized)108 ± 150.20 ± 0.04+30.1 ± 1.2[9]
Dicetyl phosphate-containing liposomes (optimized)88 ± 140.21 ± 0.02-36.7 ± 3.3[9]
DrugLiposome CompositionEncapsulation Efficiency (%)Drug Loading (%)Reference
EtoposideDPPC, Cholesterol, DSPE-mPEG2000-Maleimide88.230.4[7]
Paclitaxel (PTX)PLGA71.56 ± 6.516.57 ± 0.61[5]
DoxorubicinN/A45-60N/A[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration method followed by extrusion.[10][11]

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a specific molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin, uniform lipid film on the inner surface of the flask.[12]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Hydrate (B1144303) the lipid film with the chosen aqueous buffer (e.g., PBS) by adding the buffer to the flask. The buffer should also contain the hydrophilic drug if it is to be encapsulated.[11]

    • Incubate the flask overnight at a temperature above the lipid phase transition temperature (e.g., 60°C) to allow for complete hydration and formation of multilamellar vesicles (MLVs).[10]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 7-11 passes) to form unilamellar vesicles of a uniform size.[10][12]

    • Collect the extruded liposome suspension.

  • Purification:

    • Remove any unencapsulated drug or free biotin by methods such as dialysis or size exclusion chromatography.

Protocol 2: Drug Encapsulation

For Hydrophilic Drugs:

  • Dissolve the hydrophilic drug in the hydration buffer.

  • Use this drug-containing buffer to hydrate the lipid film as described in Protocol 1, Step 2.[11]

  • The drug will be encapsulated in the aqueous core of the liposomes.

For Hydrophobic Drugs:

  • Dissolve the hydrophobic drug along with the lipids in the organic solvent in the initial step of Protocol 1.[13]

  • The drug will be incorporated into the lipid bilayer of the liposomes during the film formation and hydration process.

Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the uptake of fluorescently labeled biotinylated liposomes by target cells.[14][15]

Materials:

  • Target cells (e.g., cancer cell line overexpressing a target receptor)

  • Complete cell culture medium

  • Fluorescently labeled biotinylated liposomes (e.g., containing a lipid-soluble dye like DiD)

  • Streptavidin (if using a pre-targeting approach)

  • Biotinylated antibody (if using a pre-targeting approach)

  • FACS buffer (e.g., PBS with 1% Fetal Bovine Serum)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-targeting (if applicable):

    • Incubate the cells with the biotinylated antibody for a specific duration.

    • Wash the cells to remove unbound antibody.

    • Incubate the cells with streptavidin.

    • Wash the cells to remove unbound streptavidin.

  • Liposome Incubation:

    • Add the fluorescently labeled biotinylated liposomes to the cells at a predetermined concentration.

    • Incubate for a specific time (e.g., 2-4 hours) at 37°C to allow for internalization.[15]

  • Cell Harvesting and Staining:

    • Wash the cells with cold PBS to remove non-internalized liposomes.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.

Visualizations

Signaling Pathway: Receptor-Mediated Endocytosis of Biotinylated Liposomes

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotinylated_Liposome Biotinylated Liposome Biotin_Receptor Biotin Receptor Biotinylated_Liposome->Biotin_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Coated_Pit Recruitment of Adaptor Proteins & Clathrin Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Invagination & Scission Early_Endosome Early Endosome Clathrin_Coated_Vesicle->Early_Endosome Uncoating & Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Lysosome->Drug_Release

Caption: Receptor-mediated endocytosis pathway for biotinylated liposomes.

Experimental Workflow: In Vitro Targeting and Uptake Assay

InVitroWorkflow Start Start Prepare_Liposomes Prepare Fluorescently Labeled This compound Liposomes Start->Prepare_Liposomes Culture_Cells Culture Target Cells Start->Culture_Cells Incubate_Liposomes Incubate Cells with Liposomes Prepare_Liposomes->Incubate_Liposomes Pre_Targeting Pre-targeting (Optional): 1. Add Biotinylated Antibody 2. Add Streptavidin Culture_Cells->Pre_Targeting Pre_Targeting->Incubate_Liposomes Wash_Cells Wash to Remove Non-internalized Liposomes Incubate_Liposomes->Wash_Cells Harvest_Cells Harvest Cells Wash_Cells->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Data_Analysis Quantify Cellular Uptake Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro targeting and uptake of biotinylated liposomes.

Logical Relationship: Pre-targeting Strategy

PretargetingStrategy Biotinylated_Antibody Biotinylated Antibody Target_Cell Target Cell (e.g., Cancer Cell) Biotinylated_Antibody->Target_Cell Step 1: Binds to Antigen Streptavidin Streptavidin Target_Cell->Streptavidin Step 2: Binds to Biotin on Antibody Targeted_Complex Targeted Drug Delivery Complex Target_Cell->Targeted_Complex Biotinylated_Liposome Biotinylated Liposome (with Drug) Streptavidin->Biotinylated_Liposome Step 3: Binds to Biotin on Liposome Streptavidin->Targeted_Complex Biotinylated_Liposome->Targeted_Complex

Caption: Logical flow of the three-step pre-targeting strategy.

References

Application Notes & Protocols for Vesicle Tethering Using 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immobilization of lipid vesicles on a substrate through a biotin-streptavidin linkage, utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE). This technique is broadly applicable in fields such as membrane biophysics, drug delivery research, and biosensor development, enabling the study of membrane-associated processes and interactions in a controlled environment.

Overview

The protocol described herein facilitates the stable tethering of unilamellar vesicles to a glass surface. This is achieved by incorporating this compound into the vesicle membrane, which then specifically binds to a streptavidin-coated surface. The streptavidin itself is anchored to the surface via a biotinylated polymer cushion, typically biotinylated poly(L-lysine)-graft-poly(ethylene glycol) (PLL-PEG-biotin), which also serves to prevent non-specific interactions. This robust and specific immobilization allows for subsequent analysis of the vesicles and their interactions with various molecules using techniques such as fluorescence microscopy.

Quantitative Data Summary

The following table summarizes typical quantitative parameters used in vesicle tethering protocols. Note that optimal conditions may vary depending on the specific application and vesicle composition.

ParameterTypical Value/RangeNotes
Vesicle Composition
Primary Lipid (e.g., DOPC)>95 mol%1,2-dioleoyl-sn-glycero-3-phosphocholine is a common choice for creating a fluid lipid bilayer.
This compound0.05 - 5 mol%The concentration can be adjusted to control the density of tethering points.[1][2]
Fluorescent Lipid (optional)0.1 - 1 mol%For visualization of vesicles.
Surface Passivation & Tethering
PLL-PEG-Biotin Concentration0.1 - 1 mg/mLUsed to create a passivated and biotinylated surface.
Streptavidin/Neutravidin Conc.0.1 - 1 mg/mLBinds to the biotinylated surface and presents binding sites for the vesicles.
Vesicle Preparation
Lipid Concentration (for extrusion)1 - 10 mg/mLThe initial lipid concentration in the buffer before extrusion.
Extrusion Pore Size50 - 200 nmDetermines the final size of the unilamellar vesicles.
Electroformation Voltage (for GUVs)1.0 - 3.0 VApplied across ITO-coated slides to form giant unilamellar vesicles.[3]
Electroformation Frequency (for GUVs)10 HzA common frequency used for the initial stages of GUV formation.[3][4]

Experimental Protocols

Materials and Reagents
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound (Avanti Polar Lipids)[4]

  • Chloroform (B151607)

  • HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)[1]

  • Poly(L-lysine)-graft-poly(ethylene glycol) biotinylated (PLL-PEG-biotin)

  • Streptavidin or Neutravidin[4]

  • Glass coverslips or microscope slides

  • Mini-extruder with polycarbonate membranes

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Protocol for Preparation of Biotinylated Vesicles (LUVs by Extrusion)
  • Lipid Film Formation:

    • In a clean glass vial, combine the desired lipids (e.g., DOPC and this compound) dissolved in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., HEPES buffer) to a final lipid concentration of 1-10 mg/mL.

    • Vortex the vial vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder by passing the buffer through it.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) of a uniform size.

Protocol for Surface Passivation and Streptavidin Coating
  • Cleaning the Substrate:

    • Thoroughly clean the glass coverslips by sonication in a solution of detergent (e.g., 2% Hellmanex) followed by extensive rinsing with deionized water.

    • Dry the coverslips under a stream of nitrogen or in an oven.

  • Surface Passivation:

    • Incubate the clean glass surface with a solution of PLL-PEG-biotin (0.1-1 mg/mL in a suitable buffer) for 20-30 minutes at room temperature.[4]

    • Rinse the surface thoroughly with buffer to remove any unbound PLL-PEG-biotin.

  • Streptavidin Incubation:

    • Incubate the biotinylated surface with a solution of streptavidin or neutravidin (0.1-1 mg/mL in buffer) for 10-20 minutes at room temperature.[4]

    • Rinse the surface thoroughly with buffer to remove unbound streptavidin. The surface is now ready for vesicle tethering.

Protocol for Vesicle Tethering
  • Incubation:

    • Add the biotinylated vesicle suspension to the streptavidin-coated surface.

    • Incubate for 30-60 minutes to allow the biotin-streptavidin interaction to occur.

  • Washing:

    • Gently wash the surface with buffer to remove any untethered vesicles.

  • Imaging and Analysis:

    • The immobilized vesicles can now be imaged using an appropriate microscopy technique (e.g., fluorescence microscopy if a fluorescent lipid was included).

Visualizations

Experimental Workflow

experimental_workflow cluster_vesicle_prep Vesicle Preparation cluster_surface_prep Surface Preparation cluster_tethering Tethering lipid_film 1. Lipid Film Formation hydration 2. Hydration lipid_film->hydration extrusion 3. Extrusion hydration->extrusion incubation 1. Vesicle Incubation extrusion->incubation cleaning 1. Clean Glass Surface passivation 2. PLL-PEG-Biotin Coating cleaning->passivation streptavidin 3. Streptavidin Incubation passivation->streptavidin streptavidin->incubation washing 2. Wash Unbound Vesicles incubation->washing imaging Imaging & Analysis washing->imaging

Caption: Experimental workflow for tethering vesicles.

Signaling Pathway of Molecular Interactions

molecular_interaction cluster_surface Immobilization Surface cluster_vesicle Vesicle glass Glass Substrate pll_peg PLL-PEG-Biotin glass->pll_peg Adsorption streptavidin Streptavidin pll_peg->streptavidin Biotin-Streptavidin Interaction biotin_pe This compound streptavidin->biotin_pe Biotin-Streptavidin Interaction vesicle Lipid Bilayer (e.g., DOPC)

Caption: Molecular interactions in vesicle tethering.

References

Application Notes and Protocols: Reconstituting Membrane Proteins in Biotinylated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reconstitution of membrane proteins into lipid bilayers is a fundamental technique for studying their structure, function, and interactions with other molecules in a controlled, native-like environment. Biotinylated liposomes offer a versatile platform for these studies, enabling the specific and high-affinity immobilization of proteoliposomes onto streptavidin-coated surfaces for various downstream applications, including surface plasmon resonance (SPR), pull-down assays, and targeted drug delivery research.

These application notes provide a comprehensive overview and detailed protocols for the successful reconstitution of purified membrane proteins into biotinylated liposomes. The protocols cover the preparation of biotinylated liposomes, purification of membrane proteins, the reconstitution process, and methods for characterization and functional analysis.

Data Presentation

Table 1: Key Parameters for Liposome (B1194612) Preparation and Biotinylation
ParameterRecommended Range/ValueNotes
Primary Lipid (e.g., DOPC, POPC)95-99.5 mol%Choice of lipid depends on the specific membrane protein and desired membrane fluidity.
Biotinylated Lipid (e.g., Biotinyl-PE)0.1-5 mol%Higher concentrations can lead to aggregation in the presence of streptavidin.[1]
Cholesterol0-40 mol%Included to modulate membrane fluidity and stability.
Liposome Diameter80-200 nmAchieved through extrusion; size selection depends on the downstream application.[2]
Hydration BufferApplication-specific (e.g., PBS, HEPES)Should be compatible with the membrane protein and subsequent assays.
Table 2: Critical Parameters for Membrane Protein Purification and Reconstitution
ParameterRecommended Range/ValueNotes
Detergent for Solubilization> Critical Micelle Concentration (CMC)Choice of detergent (e.g., DDM, Triton X-100, CHAPS) is protein-specific and critical for maintaining protein stability.[3][4][5]
Detergent Concentration during Purification~CMCSufficient to keep the protein soluble but minimized to avoid denaturation.
Lipid-to-Protein Ratio (LPR)10:1 to 1000:1 (w/w)Highly protein-dependent; requires empirical optimization for efficient and functional reconstitution.[6]
Reconstitution MethodDetergent removal (dialysis, Bio-Beads), freeze-thaw, direct injectionDetergent removal is the most common and gentle method.[6][7][8]
Reconstitution Efficiency>80%Can be assessed by SDS-PAGE and density gradient centrifugation.[2]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar biotinylated liposomes of a defined size.

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Biotinylated phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), Biotinyl-PE)

  • Cholesterol (optional)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC and Biotinyl-PE at a 99:1 molar ratio) in chloroform.[1]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature to evaporate the organic solvent.

    • Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of the solvent, resulting in a thin lipid film on the flask wall.

  • Hydration:

    • Add the desired volume of hydration buffer to the flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask in a water bath (above the lipid transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional):

    • To increase the encapsulation efficiency and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane 11-21 times to form unilamellar vesicles of a uniform size.[9]

    • The resulting liposome suspension can be stored at 4°C under an inert atmosphere (e.g., argon).

Protocol 2: Purification of a His-tagged Membrane Protein

This protocol outlines a general procedure for the purification of a histidine-tagged membrane protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • Cell paste expressing the His-tagged membrane protein

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

  • Solubilization buffer (Lysis buffer containing a suitable detergent, e.g., 1% DDM)

  • Wash buffer (Lysis buffer with a lower detergent concentration, e.g., 0.05% DDM, and 20 mM imidazole)

  • Elution buffer (Wash buffer with 250-500 mM imidazole)

  • Ni-NTA affinity resin

  • Sonciator or French press

  • Ultracentrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the cell paste in lysis buffer.

    • Lyse the cells using sonication or a French press on ice.

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

  • Membrane Solubilization:

    • Collect the supernatant and ultracentrifuge (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in solubilization buffer and incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.[10]

    • Ultracentrifuge again to pellet any unsolubilized material. The supernatant now contains the solubilized membrane proteins.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Incubate the solubilized membrane protein fraction with the equilibrated resin for 1-2 hours at 4°C.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the purified His-tagged membrane protein with elution buffer.

  • Buffer Exchange/Detergent Exchange (Optional):

    • If necessary, exchange the buffer and/or detergent of the purified protein solution using dialysis or size-exclusion chromatography.

Protocol 3: Reconstitution of a Purified Membrane Protein into Biotinylated Liposomes

This protocol describes the reconstitution of a purified, detergent-solubilized membrane protein into pre-formed biotinylated liposomes via detergent removal.

Materials:

  • Purified membrane protein in a detergent-containing buffer

  • Biotinylated liposome suspension (from Protocol 1)

  • Detergent removal system (e.g., Bio-Beads SM-2 or dialysis tubing)

  • Reconstitution buffer (same as the liposome hydration buffer)

Procedure:

  • Mixing of Protein and Liposomes:

    • In a microcentrifuge tube, mix the purified membrane protein with the biotinylated liposome suspension at the desired lipid-to-protein ratio (LPR).

    • The final detergent concentration should be sufficient to destabilize the liposomes without completely solubilizing them. This often requires optimization.

    • Incubate the mixture for 30-60 minutes at room temperature or 4°C with gentle agitation.

  • Detergent Removal:

    • Using Bio-Beads: Add washed Bio-Beads to the protein-liposome mixture (e.g., 20 mg of beads per 1 mg of detergent).[11] Incubate with gentle rocking at 4°C. Replace the beads with fresh ones every 2-4 hours, for a total of 12-24 hours.

    • Using Dialysis: Transfer the mixture to a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over 24-48 hours.[7]

  • Harvesting Proteoliposomes:

    • After detergent removal, the proteoliposomes can be harvested by ultracentrifugation (e.g., 150,000 x g for 1-2 hours).

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Visualizations

Experimental_Workflow cluster_liposome Liposome Preparation cluster_protein Protein Purification cluster_reconstitution Reconstitution lipid_film Lipid Film Formation hydration Hydration (MLVs) lipid_film->hydration extrusion Extrusion (ULVs) hydration->extrusion mixing Mix Protein & Liposomes extrusion->mixing lysis Cell Lysis solubilization Membrane Solubilization lysis->solubilization purification Affinity Chromatography solubilization->purification purification->mixing detergent_removal Detergent Removal mixing->detergent_removal proteoliposomes Biotinylated Proteoliposomes detergent_removal->proteoliposomes SPR_Signaling_Pathway cluster_surface SPR Sensor Chip Surface cluster_solution Solution Phase streptavidin Immobilized Streptavidin proteoliposome Biotinylated Proteoliposome (with Membrane Protein) proteoliposome->streptavidin Biotin-Streptavidin Binding analyte Analyte (e.g., Ligand, Drug) analyte->proteoliposome Analyte Binding to Membrane Protein

References

Application Note and Protocols for Flow Cytometry Analysis of Liposomes with 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanoparticles widely utilized as delivery vehicles for therapeutic agents and in various bio-assays. The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE), allows for specific targeting and detection. This application note provides a detailed protocol for the analysis of liposomes containing this compound using flow cytometry, a powerful technique for single-particle analysis.[1] This method enables the characterization of liposome (B1194612) size, uniformity, and surface functionalization, which are critical parameters for their application in targeted drug delivery and diagnostics.[2][3]

Flow cytometry offers a rapid and reproducible method to assess the physical and biochemical properties of liposomes.[2][3] By leveraging the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin), biotinylated liposomes can be fluorescently labeled for detection or immobilized on beads for analysis. This protocol will detail a bead-based assay for the characterization of these functionalized nanoparticles.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials and Reagents:

  • Primary lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, Cholesterol)

  • This compound (Avanti Polar Lipids)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder set with polycarbonate membranes (e.g., 100 nm)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio could be DPPC:Cholesterol:this compound at 55:40:5.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles to enhance lamellarity.

    • Extrude the suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) using a mini-extruder. This process generates unilamellar vesicles (LUVs) of a defined size.[4]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Flow Cytometry Analysis of Biotinylated Liposomes using a Bead-Based Assay

This protocol outlines the steps for analyzing biotinylated liposomes using streptavidin-coated beads and flow cytometry.[5][6][7][8]

Materials and Reagents:

  • Biotinylated liposomes (prepared as in Protocol 1)

  • Streptavidin-coated magnetic or non-magnetic beads

  • Phycoerythrin (PE)-conjugated streptavidin (if direct liposome labeling is desired)

  • Flow cytometer

  • Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA) (Staining Buffer)

Procedure:

  • Liposome-Bead Incubation:

    • Resuspend the streptavidin-coated beads in the staining buffer.

    • Add the biotinylated liposome suspension to the beads at various concentrations to determine optimal binding.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Washing:

    • Wash the beads twice with staining buffer to remove unbound liposomes. Centrifuge or use a magnetic stand to pellet the beads between washes.

  • Fluorescent Labeling (Optional, if liposomes are not pre-labeled):

    • If the liposomes do not contain a fluorescent lipid, they can be labeled by incubating the liposome-bound beads with a fluorescently-conjugated streptavidin or anti-biotin antibody.

  • Flow Cytometry Acquisition:

    • Resuspend the final bead-liposome complexes in staining buffer.

    • Analyze the sample on a flow cytometer.

    • Gate on the bead population based on forward scatter (FSC) and side scatter (SSC).

    • Measure the fluorescence intensity of the bead population in the appropriate channel (e.g., PE channel for PE-labeled liposomes).

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

    • Quantify the median fluorescence intensity (MFI) of the bead population, which corresponds to the amount of liposomes bound to the beads.

Data Presentation

Table 1: Physicochemical Characterization of Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control Liposomes (No Biotin)110 ± 5< 0.2-5 ± 2
Biotinylated Liposomes115 ± 7< 0.2-7 ± 3

Table 2: Flow Cytometry Instrument Settings

ParameterSetting
Excitation Laser488 nm or 561 nm
Emission Filter (PE)585/42 nm
FSC VoltageE-1
SSC Voltage400
PE Voltage550
Events to Record10,000

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_assay Bead-Based Assay cluster_analysis Data Analysis LipidFilm Lipid Film Formation Hydration Hydration LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Incubation Incubation with Streptavidin Beads Extrusion->Incubation Washing Washing Incubation->Washing FlowCytometry Flow Cytometry Analysis Washing->FlowCytometry Gating Gating on Bead Population FlowCytometry->Gating MFI Quantify Median Fluorescence Intensity Gating->MFI

Caption: Experimental workflow for the preparation and flow cytometry analysis of biotinylated liposomes.

signaling_pathway cluster_components Molecular Interactions cluster_detection Detection by Flow Cytometry Liposome Biotinylated Liposome (this compound) Streptavidin Streptavidin-Coated Bead Liposome->Streptavidin Biotin-Streptavidin Interaction Laser Laser Excitation Streptavidin->Laser Fluorophore Fluorescent Reporter (e.g., PE on Liposome) Emission Fluorescence Emission Laser->Emission Detector Detector Emission->Detector

Caption: Logical diagram of the biotin-streptavidin interaction and detection principle in flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Streptavidin Binding to 18:1 Biotinyl Cap PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the binding of streptavidin to liposomes functionalized with 18:1 Biotinyl Cap PE.

Troubleshooting Guide

This guide addresses common issues encountered during streptavidin-liposome conjugation experiments in a question-and-answer format.

Question 1: Why am I observing low or no binding of streptavidin to my this compound liposomes?

Answer: Low streptavidin binding can stem from several factors, ranging from liposome (B1194612) formulation to experimental conditions. Here are the most common causes and troubleshooting steps:

  • Steric Hindrance: The biotin (B1667282) moiety on the liposome surface may not be easily accessible to the streptavidin molecule.

    • Solution: Incorporate a lipid with a longer spacer arm between the biotin and the phospholipid headgroup. For instance, using a derivative with a six-carbon spacer arm can alleviate steric hindrance, especially when bulky molecules like monosialoganglioside (GM1) are present in the vesicle.[1] The use of polyethylene (B3416737) glycol (PEG) linkers of appropriate length between the biotin and the lipid can also improve accessibility.[2]

  • Presence of PEG: While often used to increase liposome circulation time, PEG can shield the biotin ligand, preventing streptavidin from binding effectively.[3]

    • Solution: The screening effect is dependent on the grafting density and the polymer length of the PEG-lipid.[3] Using a lower molecular weight PEG or a lower molar percentage of PEG-lipid in your formulation can help. Studies have shown that while 1k PEG may not prevent protein adsorption, 5k PEG chains can completely prevent it.[4][5] However, very high molecular weight PEG (e.g., 40k) can also lead to issues due to strong static repulsion, preventing high packing density.[4][5]

  • Inadequate Biotin Concentration: The molar percentage of this compound in your liposomes may be too low.

    • Solution: The avidity of targeted liposomes for streptavidin is significantly influenced by the concentration of the targeting ligand in the liposomal membrane.[6] Increasing the mol% of biotin-PE in the vesicles (up to 0.3 mol%) can increase the amount of streptavidin associated with the vesicles.[7]

  • Suboptimal Liposome Composition: The overall lipid composition can affect the presentation of the biotin ligand.

    • Solution: The inclusion of cholesterol (up to 50 mol%) has been shown to increase the amount of streptavidin associated with vesicles.[7] The phase of the lipid bilayer can also play a role; phase-separated vesicles have shown enhanced binding to avidin (B1170675) beads compared to uniform vesicles.[8]

  • Incorrect Buffer Conditions: The pH of the binding buffer can impact the streptavidin-biotin interaction.

    • Solution: The optimal pH for streptavidin-biotin binding is generally between 7.2 and 8.0.[9][10] Ensure your binding buffer is within this range.

  • Degraded Streptavidin: Improper storage or handling can lead to loss of streptavidin activity.

    • Solution: Store streptavidin according to the manufacturer's instructions, typically at -20°C, and avoid repeated freeze-thaw cycles.[10] It is advisable to test the activity of your streptavidin with a known biotinylated control.

  • Presence of Free Biotin: Contamination of your sample with free biotin will compete with the biotinylated liposomes for streptavidin binding sites.

    • Solution: Ensure all reagents and buffers are free from biotin contamination. Cell lysates and some media can contain endogenous biotin, which may require a pre-clearing step.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of this compound to include in my liposome formulation?

A1: While the optimal percentage can vary depending on the specific application and other formulation components, a common starting point is 0.1 mol%.[7] This can be increased up to 0.3 mol% to enhance streptavidin binding; however, further increases may lead to aggregation and precipitation of the vesicles.

Q2: How does the length of the spacer arm on the biotinylated lipid affect streptavidin binding?

A2: A longer spacer arm generally improves streptavidin binding by increasing the accessibility of the biotin moiety and reducing steric hindrance from other liposome components.[1][7] For example, a six-carbon spacer arm derivative of DSPE (biotin-X-DSPE) has been shown to result in optimal vesicle binding to streptavidin.[1]

Q3: Can I include PEGylated lipids in my formulation with this compound?

A3: Yes, but with caution. PEGylated lipids can sterically hinder the binding of streptavidin to biotin.[3] The degree of this "screening effect" depends on the molecular weight and surface density of the PEG. Shorter PEG chains (e.g., PEG2000) or lower concentrations of PEG-lipids are recommended.[1][3]

Q4: What are the ideal incubation conditions for binding streptavidin to my liposomes?

A4: Typically, incubation for 30 minutes at room temperature is sufficient for binding.[7] In some cases, longer incubation times (e.g., 4 hours) or overnight incubation at 4°C may be beneficial.[10] The optimal time should be determined empirically for your specific system.

Q5: How can I quantify the amount of streptavidin bound to my liposomes?

A5: Several methods can be used. A common approach is to use radiolabeled streptavidin (e.g., with Iodine-125) and measure the radioactivity associated with the liposome fraction after separating free streptavidin by size exclusion chromatography.[7] Alternatively, a fluorescence-based assay using a fluorescently labeled streptavidin or a dye-binding assay can be employed.[1][11]

Quantitative Data Summary

ParameterCondition 1Condition 2Effect on Streptavidin BindingReference
Biotin-PE Concentration 0.1 mol%0.3 mol%Increased binding with higher concentration[7]
Cholesterol Concentration 0 mol%50 mol%Increased binding with cholesterol inclusion[7]
Spacer Arm Biotin-DSPEBiotin-X-DSPE (6-carbon spacer)Optimal binding with longer spacer arm[1]
PEG-Lipid (5 mol%) Biotin-DSPEBiotin-X-DSPEOnly marginally better binding with longer spacer arm in the presence of PEG2000-DSPE[1]
Lipid Phase Uniform VesiclesPhase-Separated VesiclesEnhanced binding with phase-separated vesicles[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes a standard lipid film hydration and extrusion method for preparing unilamellar liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (this compound)[12]

  • Chloroform (B151607)/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids (e.g., DOPC, Cholesterol, and this compound at a specific molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask.

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • For size homogenization, subject the MLV suspension to several freeze-thaw cycles (e.g., 5 cycles) by alternating between liquid nitrogen and a warm water bath.[7]

  • Extrude the liposome suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[7] This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Store the prepared liposomes at 4°C.

Protocol 2: Streptavidin Binding Assay

This protocol outlines a method to assess the binding of streptavidin to the prepared biotinylated liposomes.

Materials:

  • Biotinylated liposomes (prepared as in Protocol 1)

  • Streptavidin solution (in a suitable buffer like PBS, pH 7.4)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

  • Phosphate (B84403) assay reagents (for lipid quantification)

  • Protein quantification assay reagents (e.g., BCA or Bradford assay) or radiolabeled streptavidin

Procedure:

  • Incubate a known amount of biotinylated liposomes with a specific concentration of streptavidin at room temperature for 30-60 minutes with gentle mixing.[7]

  • Separate the liposome-bound streptavidin from free streptavidin by passing the incubation mixture through a size exclusion chromatography column equilibrated with the binding buffer.[7]

  • Collect the fractions corresponding to the liposomes (typically in the void volume).

  • Quantify the amount of lipid in the liposome fractions using a phosphate assay.[7]

  • Quantify the amount of protein associated with the liposomes using a protein assay or by measuring the radioactivity if using labeled streptavidin.[7]

  • Calculate the ratio of streptavidin bound per mole of lipid.

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_binding_assay Streptavidin Binding Assay Lipid_Dissolution 1. Dissolve Lipids in Organic Solvent Film_Formation 2. Form Thin Lipid Film Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film to form MLVs Film_Formation->Hydration Extrusion 4. Extrude to form LUVs Hydration->Extrusion Incubation 5. Incubate Liposomes with Streptavidin Extrusion->Incubation Separation 6. Separate Free and Bound Streptavidin Incubation->Separation Quantification 7. Quantify Lipid and Protein Separation->Quantification Analysis 8. Determine Binding Ratio Quantification->Analysis

Caption: Experimental workflow for preparing biotinylated liposomes and assessing streptavidin binding.

steric_hindrance cluster_no_spacer Short Spacer Arm cluster_with_spacer Long Spacer Arm Liposome_Surface1 Liposome Surface Biotin1 Biotin Liposome_Surface1->Biotin1 Short Spacer Streptavidin1 Streptavidin Biotin1->Streptavidin1 Binding Hindered Liposome_Surface2 Liposome Surface Biotin2 Biotin Liposome_Surface2->Biotin2   Long Spacer Arm    Streptavidin2 Streptavidin Biotin2->Streptavidin2 Binding Accessible

Caption: Effect of spacer arm length on streptavidin accessibility to biotin on the liposome surface.

References

Technical Support Center: 18:1 Biotinyl Cap PE Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:1 Biotinyl Cap PE vesicles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in this compound vesicle preparations?

A1: The primary cause of aggregation in vesicles containing this compound is often the specific and high-affinity interaction between the biotin (B1667282) headgroup and streptavidin (or its analogues like avidin (B1170675) and neutravidin).[1][2] This interaction is frequently used to link vesicles together or to attach them to surfaces, but it can also lead to unwanted clustering if not properly controlled.[1][3]

Q2: Can aggregation occur even without the addition of streptavidin?

A2: While streptavidin-biotin interactions are a major contributor, other factors can also cause vesicle aggregation. These include:

  • Suboptimal Buffer Conditions: An inappropriate pH or ionic strength can affect the surface charge and stability of the vesicles, leading to aggregation.[4][5] Divalent cations, in particular, can sometimes promote the aggregation of vesicles containing certain lipids.[6]

  • High Vesicle Concentration: At high concentrations, the frequency of vesicle collisions increases, which can lead to aggregation or fusion.

  • Improper Storage: Freeze-thaw cycles and storage at inappropriate temperatures can compromise vesicle integrity and lead to aggregation.[4]

  • Lipid Oxidation: The unsaturated acyl chains in this compound can be susceptible to oxidation, which can alter the membrane properties and induce instability.[7]

Q3: How does the ratio of streptavidin to biotin affect vesicle aggregation?

A3: The stoichiometry of streptavidin to biotin is a critical factor in controlling the extent of vesicle aggregation. Streptavidin is a tetrameric protein, meaning it has four biotin-binding sites.[2]

  • Bridging and Aggregation: When the amount of streptavidin is sufficient to bridge multiple biotinylated vesicles, extensive aggregation will occur.[1]

  • Saturation and Reduced Aggregation: Conversely, if a high concentration of streptavidin is added, each biotin-binding site on a vesicle can become saturated with a streptavidin molecule, leaving fewer opportunities for cross-linking between vesicles and thus reducing aggregation.[1]

Q4: What is "Biotinyl Cap PE" and how does the "Cap" linker influence experiments?

A4: "Biotinyl Cap PE" refers to a phosphoethanolamine (PE) lipid where the headgroup is modified with a biotin molecule attached via a caproyl (Cap) spacer arm. This spacer is intended to extend the biotin moiety away from the vesicle surface, potentially reducing steric hindrance and improving its accessibility for binding to streptavidin. This enhanced binding capability can also contribute to more efficient vesicle aggregation when streptavidin is present.

Troubleshooting Guides

Issue 1: My this compound vesicles are aggregating immediately after preparation.

This issue often points to problems with the formulation or the preparation protocol itself.

Possible Cause Recommended Solution
Inappropriate Buffer Conditions Ensure the pH of your buffer is at least 1-2 units away from the isoelectric point (pI) of any protein components.[4] Optimize the salt concentration (e.g., 50-150 mM NaCl) as both very low and very high ionic strengths can sometimes promote aggregation.[4] Avoid divalent cations if your lipid mixture is sensitive to them.[6]
High Vesicle Concentration Try preparing the vesicles at a lower lipid concentration.
Inefficient Extrusion or Sonication Ensure that the extrusion process is performed with an odd number of passes through the polycarbonate membrane to avoid the formation of multilamellar vesicles or aggregates.[6] If using sonication, ensure it is sufficient to produce small, unilamellar vesicles.
Lipid Quality Use high-purity lipids and store them properly to prevent oxidation, which can lead to vesicle instability.[7]
Issue 2: Vesicle aggregation is observed after the addition of streptavidin.

This is a common issue and is directly related to the biotin-streptavidin interaction.

Possible Cause Recommended Solution
Streptavidin-Mediated Cross-linking Control Stoichiometry: Carefully titrate the amount of streptavidin to find the optimal concentration that achieves your desired level of binding without excessive aggregation. Consider using a higher streptavidin-to-biotin ratio to saturate the binding sites on individual vesicles, which can inhibit inter-vesicle bridging.[1]
Incorporate PEG-Lipids: Include a certain percentage of PEG-modified lipids (e.g., DSPE-PEG2000) in your vesicle formulation. The PEG layer provides a steric barrier that can prevent close contact between vesicles, thus inhibiting aggregation even in the presence of streptavidin.[8][9]
Use Monovalent Streptavidin: If your application allows, consider using monovalent or divalent streptavidin, which has fewer biotin-binding sites and will reduce the extent of cross-linking.[6]
Non-specific Protein Adsorption While streptavidin binding to biotin is specific, non-specific adsorption to the vesicle surface can sometimes occur, especially with charged lipids. Using neutravidin, which is a deglycosylated form of avidin with a more neutral pI, can sometimes reduce non-specific binding compared to avidin.[10]
Issue 3: My vesicles aggregate during storage or after freeze-thaw cycles.

This suggests issues with the long-term stability of your vesicle preparation.

Possible Cause Recommended Solution
Instability at Storage Temperature Store vesicles at an appropriate temperature, typically above the phase transition temperature (Tm) of the lipids. For many formulations, storage at 4°C is suitable for short periods. For long-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C.[4]
Freeze-Thaw Damage Avoid repeated freeze-thaw cycles.[4] Aliquot your vesicle suspension into single-use volumes before freezing.[4]
Cryoprotectant Absence When freezing, consider adding a cryoprotectant like glycerol (B35011) or sucrose (B13894) to the vesicle suspension to protect the vesicles from damage during the freezing and thawing process.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Extrusion

This protocol describes a standard method for preparing unilamellar vesicles of a defined size.

  • Lipid Film Hydration:

    • Co-dissolve your lipids, including this compound and any other components (e.g., cholesterol, PEG-lipid), in an organic solvent such as chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with your desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder an odd number of times (e.g., 11-21 passes).[6] This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[6]

  • Characterization:

    • Determine the size distribution and polydispersity of the vesicles using Dynamic Light Scattering (DLS).

Protocol 2: Assessing Vesicle Aggregation using Dynamic Light Scattering (DLS)

DLS is a powerful technique to monitor changes in the size of vesicles in real-time.

  • Initial Measurement:

    • Dilute a small aliquot of your freshly prepared vesicle suspension in your experimental buffer.

    • Measure the initial hydrodynamic radius (Rh) and polydispersity index (PDI) of the vesicles.

  • Inducing Aggregation (if applicable):

    • To the remaining vesicle suspension, add the component you wish to test (e.g., streptavidin).

    • Incubate under your desired experimental conditions (e.g., specific temperature, time).

  • Final Measurement:

    • Dilute a small aliquot of the incubated sample in the same buffer.

    • Measure the Rh and PDI again. A significant increase in the average hydrodynamic radius and PDI is indicative of vesicle aggregation.

Visualizations

Aggregation_Pathway cluster_vesicles Vesicle Population V1 Vesicle with This compound Streptavidin Streptavidin (Tetrameric) V1->Streptavidin Biotin Binding V2 Vesicle with This compound V2->Streptavidin Biotin Binding Aggregated_Vesicles Aggregated Vesicles Streptavidin->Aggregated_Vesicles Cross-linking

Caption: Streptavidin-mediated aggregation of biotinylated vesicles.

Troubleshooting_Workflow Start Vesicle Aggregation Observed Check_Buffer Check Buffer (pH, Ionic Strength) Start->Check_Buffer Check_Concentration Check Vesicle Concentration Check_Buffer->Check_Concentration Optimal Optimize_Buffer Optimize Buffer Conditions Check_Buffer->Optimize_Buffer Suboptimal Check_Streptavidin Streptavidin Present? Check_Concentration->Check_Streptavidin Optimal Dilute_Sample Dilute Vesicle Suspension Check_Concentration->Dilute_Sample Too High Control_Stoichiometry Control Streptavidin: Biotin Ratio Check_Streptavidin->Control_Stoichiometry Yes Add_PEG_Lipid Incorporate PEG-Lipid Check_Streptavidin->Add_PEG_Lipid Yes End Aggregation Resolved Check_Streptavidin->End No, check other causes Optimize_Buffer->End Dilute_Sample->End Control_Stoichiometry->End Add_PEG_Lipid->End

Caption: Troubleshooting workflow for vesicle aggregation.

References

Technical Support Center: Optimizing 18:1 Biotinyl Cap PE in Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar percentage of 18:1 Biotinyl Cap PE in lipid bilayers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting molar percentage for this compound in a lipid bilayer?

A common starting point for incorporating this compound into a lipid bilayer is between 0.5 mol% and 2 mol%. However, the optimal concentration is highly dependent on the specific application, the composition of the bilayer, and the intended binding partner (e.g., streptavidin, avidin). Some studies have used concentrations as low as 0.1 mol% or as high as 10 mol%.[1][2][3][4] It is often recommended to perform a titration to determine the optimal molar percentage for your specific system.[5]

Q2: How does the presence of other lipids, like PEGylated lipids, affect the availability of the biotin (B1667282) headgroup?

The inclusion of lipids with bulky headgroups, such as PEGylated lipids (e.g., DSPE-PEG2000), can cause steric hindrance, which may reduce the accessibility of the biotin moiety to its binding partners like streptavidin.[6][7] This steric inhibition can significantly diminish the binding capacity of the biotinylated liposomes.[6] Longer PEG chains or higher molar percentages of PEGylated lipids can exacerbate this issue.[8][9] When designing your lipid formulation, it is crucial to consider the balance between the benefits of PEGylation (e.g., increased circulation time) and the potential for reduced biotin availability.[6][10]

Q3: What is the purpose of the "Cap" in this compound?

The "Cap" refers to a six-carbon aminocaproyl spacer arm that links the biotin molecule to the phosphoethanolamine headgroup of the lipid.[3][7] This spacer arm is crucial as it extends the biotin moiety away from the surface of the lipid bilayer, which helps to alleviate steric hindrance and improves its accessibility for binding to streptavidin or avidin (B1170675).[7][11] Using biotinylated lipids with an adequate spacer arm is often critical for achieving optimal binding.[7]

Q4: How can I verify that the biotin on my liposomes is accessible and functional?

Several methods can be used to confirm the presence and functionality of biotin on the surface of your liposomes:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric displacement assay can qualitatively confirm the ability of your biotinylated liposomes to bind to avidin or streptavidin.[12]

  • Fluorescence-Based Assays: You can use fluorescently labeled streptavidin or a fluorescence quenching assay to quantify the binding of streptavidin to your biotinylated liposomes.[13][14][15]

  • Surface Plasmon Resonance (SPR): SPR can be used to study the binding kinetics and affinity of streptavidin to biotinylated lipid bilayers in real-time.[16]

  • Flow Cytometry: If your liposomes are large enough, you can use flow cytometry with fluorescently labeled streptavidin to assess biotin availability.[2]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving biotinylated lipid bilayers.

Problem 1: Low or No Binding of Streptavidin to Biotinylated Liposomes

Possible Cause Troubleshooting Steps
Low Molar Percentage of Biotinyl Cap PE The concentration of biotin on the liposome (B1194612) surface may be too low for detectable binding. Increase the molar percentage of this compound in your lipid formulation. Consider a titration series (e.g., 0.5%, 1%, 2%, 5% mol).
Steric Hindrance Other lipids in the bilayer, particularly those with large headgroups like PEG, may be blocking access to the biotin.[6][7] Reduce the molar percentage of the interfering lipid or use a biotinylated lipid with a longer spacer arm.[7]
Incorrect Buffer Conditions The pH of the buffer can affect the streptavidin-biotin interaction. The optimal pH is typically between 7.2 and 8.0.[17][18] Ensure your binding buffer is within this range.
Inactive Streptavidin The streptavidin may be denatured or inactive. Test the activity of your streptavidin using a known biotinylated control. Avoid repeated freeze-thaw cycles of the streptavidin solution.[17]
Presence of Free Biotin If your sample contains free biotin (e.g., from cell culture media), it will compete with the biotinylated liposomes for binding to streptavidin.[17][18] Consider a purification step to remove any free biotin from your sample before adding streptavidin.

Problem 2: High Background or Non-Specific Binding

Possible Cause Troubleshooting Steps
Non-Specific Binding of Streptavidin Streptavidin can exhibit some non-specific binding, although it is generally lower than avidin.[17] Use a blocking agent like Bovine Serum Albumin (BSA) in your binding buffer.[17] Increasing the ionic strength of the buffer (e.g., with NaCl) can also help reduce electrostatic interactions.[17]
Hydrophobic Interactions Non-specific binding can be mediated by hydrophobic interactions. Include a non-ionic detergent, such as Tween-20, in your washing buffers.[17]
Clustering of Avidin/Streptavidin At certain concentrations, Biotinyl-Cap-PE can lead to the clustering of avidin on the bilayer surface, which may contribute to non-specific interactions.[1][19] Using alternative biotinylated lipids with different spacer technologies (e.g., PEG linkers) may result in a more even distribution of streptavidin.[1][19]

Quantitative Data Summary

The following table summarizes the molar percentages of this compound used in various published studies.

Molar Percentage of this compound Primary Lipid(s) Application/Key Finding
0.1 mol%DOPCUsed in supported lipid bilayers for T-cell activation studies.[20]
0.1 mol%DOPC, DSPC, CholesterolInvestigated the effect of lipid phase separation on vesicle avidity to streptavidin-coated beads.[2]
0.25 mol%Dipalmitoyl phosphatidylcholine, Cholesterol, GM1 gangliosideCharacterization of temperature and pH-sensitive biotinylated liposomes for drug delivery.[21]
1 mol%DOPC, DOGS-NTAPreparation of liposomes for studying T-cell immune synapses.[22]
1%POPC, POPGUsed in supported lipid bilayers to study the membrane disruption mechanisms of peptide antibiotics.[4]
0.2 - 10 mol%POPCInvestigated the effect of varying molar percentages on avidin binding, revealing clustering at higher concentrations.[1][3]
Up to 10 mol%Not specifiedUsed in the preparation of bead-supported lipid bilayers.[5]

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) containing this compound.

  • Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids (e.g., DOPC as the primary lipid and this compound at the desired molar percentage) dissolved in an organic solvent like chloroform.[23]

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inside of the flask. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1-2 hours to remove any residual solvent.[23]

  • Hydration: Rehydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation.[23] This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To create uniformly sized SUVs, subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[23] This is typically done using a mini-extruder apparatus and passing the lipid suspension through the membrane 10-20 times.

  • Characterization: Characterize the resulting liposomes for size and zeta potential using Dynamic Light Scattering (DLS).[12] Confirm the presence and accessibility of biotin using an appropriate assay (see FAQ Q4).

Protocol 2: HABA Assay for Confirmation of Biotin-Avidin Binding

This protocol provides a qualitative method to confirm that the biotin on your liposomes is accessible for binding to avidin.

  • Prepare Avidin-HABA Solution: Prepare a solution of avidin in PBS and add a solution of HABA. A colored complex will form, which can be measured spectrophotometrically at 500 nm.[12]

  • Baseline Measurement: Take an initial absorbance reading of the avidin-HABA solution at 500 nm.

  • Addition of Biotinylated Liposomes: Add your biotinylated liposome suspension to the avidin-HABA solution.

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 500 nm again.

  • Interpretation: Biotin has a higher affinity for avidin than HABA.[12] If the biotin on your liposomes is accessible, it will displace the HABA from the avidin, leading to a decrease in the absorbance at 500 nm.[12]

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization & Binding cluster_app Downstream Application Lipid_Mixing 1. Mix Lipids in Organic Solvent Film_Formation 2. Form Thin Lipid Film Lipid_Mixing->Film_Formation Hydration 3. Rehydrate Film to form MLVs Film_Formation->Hydration Extrusion 4. Extrude to form SUVs Hydration->Extrusion DLS 5. Characterize Size (DLS) Extrusion->DLS Binding_Assay 6. Perform Binding Assay (e.g., HABA, Fluorescence) DLS->Binding_Assay Streptavidin_Binding 7. Incubate with Streptavidin Binding_Assay->Streptavidin_Binding Application 8. Utilize in Assay (e.g., SPR, Cell Binding) Streptavidin_Binding->Application

Caption: Experimental workflow for preparing and validating biotinylated liposomes.

Troubleshooting_Logic Start Low Streptavidin Binding? Check_Molar Increase Molar % of Biotinyl Cap PE Start->Check_Molar Yes Check_Steric Assess Steric Hindrance (e.g., from PEG) Check_Molar->Check_Steric Check_Buffer Verify Buffer pH (7.2-8.0) Check_Steric->Check_Buffer Check_Strep Test Streptavidin Activity Check_Buffer->Check_Strep Check_Free_Biotin Check for Free Biotin in Sample Check_Strep->Check_Free_Biotin Resolved Binding Improved Check_Free_Biotin->Resolved

Caption: Troubleshooting logic for low streptavidin binding to biotinylated bilayers.

References

Technical Support Center: Improving Protein Coupling Efficiency to 18:1 Biotinyl Cap PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of protein coupling to liposomes incorporating 18:1 Biotinyl Cap PE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)) is a phospholipid modified with a biotin (B1667282) molecule at its headgroup.[1][2] Its primary use is in the formation of liposomes or supported lipid bilayers to which biotin-binding proteins, such as streptavidin or avidin (B1170675), can be attached.[3][4] This system is often used to then couple biotinylated proteins or other molecules to the liposome (B1194612) surface in a non-covalent, yet highly specific and strong, interaction.[3]

Q2: What are the common strategies for coupling a protein to a liposome containing this compound?

A2: There are two main strategies for coupling a protein to a liposome formulated with this compound:

  • Indirect or "Sandwich" Method: This is a two-step process where streptavidin is first bound to the biotinylated liposomes. Subsequently, a biotinylated protein of interest is introduced and binds to one of the available biotin-binding sites on the streptavidin.[3]

  • Direct Method: In this approach, the protein of interest is first conjugated with a biotin-binding molecule like streptavidin. This protein-streptavidin conjugate is then directly coupled to the biotinylated liposomes.[3]

Q3: What chemistries can be used to biotinylate my protein of interest for the "sandwich" method?

A3: The most common method for protein biotinylation is through the use of N-hydroxysuccinimide (NHS) esters of biotin.[5][6] These NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the protein, to form stable amide bonds.[5]

Q4: How can I quantify the amount of protein coupled to my liposomes?

A4: Several methods can be used to determine the protein concentration on your liposomes. After separating the liposomes from the uncoupled protein (e.g., via size exclusion chromatography or dialysis), you can quantify the protein associated with the liposomes using techniques such as the bicinchoninic acid (BCA) assay or high-performance liquid chromatography (HPLC).[7][8] It's important to note that lipids can sometimes interfere with the BCA assay, so proper controls are necessary.[7]

Troubleshooting Guide

This guide addresses common issues encountered when coupling proteins to liposomes containing this compound.

Issue 1: Low or No Protein Coupling

If you observe a weak or absent signal from your protein on the liposomes, consider the following potential causes and solutions.

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check_biotinylation -> {inactive_reagent, wrong_buffer, low_ratio} [color="#4285F4"]; inactive_reagent -> solution_biotin [color="#5F6368"]; wrong_buffer -> solution_buffer [color="#5F6368"]; low_ratio -> solution_ratio [color="#5F6368"];

check_liposomes -> {steric_hindrance, low_biotin_pe} [color="#4285F4"]; steric_hindrance -> solution_steric [color="#5F6368"]; low_biotin_pe -> solution_biotin_pe [color="#5F6368"];

check_coupling_conditions -> {suboptimal_ph, incorrect_temp_time} [color="#4285F4"]; suboptimal_ph -> solution_ph [color="#5F6368"]; incorrect_temp_time -> solution_temp_time [color="#5F6368"]; } Caption: Troubleshooting logic for low protein coupling.

Potential Cause Recommended Solution
Protein Biotinylation Issues
Inactive NHS-ester biotin reagentNHS esters are moisture-sensitive. Use a fresh vial, allow it to warm to room temperature before opening, and dissolve it in anhydrous DMSO or DMF immediately before use.[5][6]
Presence of primary amines in protein bufferBuffers containing Tris or glycine (B1666218) will compete with the protein for the NHS-ester biotin.[5][6] Perform a buffer exchange into an amine-free buffer like PBS before biotinylation.
Suboptimal molar ratio of biotin to proteinThe optimal ratio is protein-dependent. A 10- to 20-fold molar excess of biotin is a good starting point.[5] If labeling is low, increase the molar excess.
Liposome Formulation & Integrity
Insufficient Biotinyl Cap PEEnsure that the mole percentage of this compound in your lipid mixture is sufficient for your application, typically between 0.1% and 5%.[9][10]
Steric hindranceThe biotin on the liposome surface may not be accessible. The "Cap" in Biotinyl Cap PE provides a spacer arm to reduce steric hindrance. If your protein is large, ensure it is not sterically hindering the interaction.
Coupling Reaction Conditions
Inefficient streptavidin bindingEnsure the streptavidin is active and used in a sufficient concentration. For the "sandwich" method, a 10-fold molar excess of streptavidin to Biotinyl Cap PE is a recommended starting point.[3]
Suboptimal pH or temperatureFor the initial protein biotinylation with NHS esters, a pH of 7.2-8.5 is optimal.[5][6] The subsequent binding of biotin to streptavidin is less pH-sensitive but is typically performed in a buffer like PBS at room temperature.

Table 1: Recommended Starting Molar Excess of NHS-Ester Biotin for Protein Labeling

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)
> 5 mg/mL10-20 fold
1-5 mg/mL20-40 fold
< 1 mg/mL40-80 fold

Note: These are starting recommendations and may require optimization for your specific protein.

Issue 2: Protein Aggregation and Precipitation

The addition of multiple biotin molecules can alter a protein's properties, sometimes leading to aggregation.

Potential Cause Recommended Solution
Over-biotinylationExcessive labeling can increase the hydrophobicity of the protein or alter its charge, leading to aggregation.[5] Reduce the molar excess of the biotin reagent used in the labeling step.
Biotinylation of critical lysine residuesIf lysine residues crucial for protein stability are modified, it can lead to misfolding and aggregation.[6] If reducing the biotin ratio doesn't help, consider a different biotinylation chemistry that targets other residues, such as maleimide (B117702) chemistry for cysteine residues.
Liposome-induced aggregationThe high local concentration of protein on the liposome surface can sometimes promote aggregation.[4] Ensure your protein is stable at the concentration used for coupling.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine your desired lipids dissolved in chloroform (B151607). For example, a mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and this compound at a 99:1 molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with your desired buffer (e.g., PBS) by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the MLV suspension to a temperature above the phase transition temperature of your lipids.

    • Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.[9]

Protocol 2: Protein Coupling to Biotinylated Liposomes ("Sandwich" Method)

This protocol outlines the biotinylation of a protein using an NHS ester and its subsequent coupling to the prepared liposomes via a streptavidin bridge.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Step 1: Protein Biotinylation\n(NHS-Ester Chemistry)"]; step2 [label="Step 2: Quench Reaction &\nRemove Excess Biotin"]; step3 [label="Step 3: Prepare Streptavidin-Liposome Complex"]; step4 [label="Step 4: Couple Biotinylated Protein\nto Streptavidin-Liposomes"]; step5 [label="Step 5: Purify Protein-Liposome Conjugates"]; end [label="End Product:\nProtein-Coupled Liposomes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2 [label="Incubate 1-2h at RT"]; step2 -> step3 [label="Via desalting column"]; step3 -> step4 [label="Incubate 30 min at RT"]; step4 -> step5 [label="Incubate 1h at RT"]; step5 -> end [label="Via size exclusion chromatography"]; } Caption: Experimental workflow for protein-liposome coupling.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Biotinylation Reaction:

    • Prepare a 10 mg/mL stock solution of your NHS-ester biotin reagent in anhydrous DMSO.

    • Add the appropriate volume of the biotin stock solution to your protein solution to achieve the desired molar excess (see Table 1).

    • Incubate for 1-2 hours at room temperature with gentle mixing.[6]

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).

    • Remove excess, unreacted biotin using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Streptavidin-Liposome Complex Formation:

    • Incubate the prepared biotinylated liposomes with streptavidin (a 10-fold molar excess of streptavidin to Biotinyl Cap PE is a good starting point) for 30 minutes at room temperature.[3]

  • Final Protein Coupling:

    • Add your purified biotinylated protein to the streptavidin-liposome complexes.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Final Purification:

    • Separate the final protein-liposome conjugates from any unbound protein using size exclusion chromatography.

References

Technical Support Center: Forming Black Lipid Membranes with 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:1 Biotinyl Cap PE in black lipid membrane (BLM) applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Membrane Formation and Stability

Q1: I am having difficulty forming a stable BLM using this compound. The membrane breaks frequently. What could be the cause?

A1: Membrane instability is a common challenge, which can be exacerbated by the bulky biotinylated headgroup of this compound. Here are several factors to consider:

  • Lipid Concentration: The concentration of this compound in your lipid mixture is critical. Too high a concentration can disrupt lipid packing and reduce membrane stability. Start with a low molar percentage (e.g., 1-5 mol%) and gradually increase it. The majority of the membrane should be composed of a stable base lipid like DPhPC or DOPC.

  • Solvent Choice: The organic solvent used to dissolve the lipids plays a crucial role. n-Decane is a common choice, but if you are experiencing instability, consider a more viscous solvent like squalene, which can increase membrane thickness and stability. Ensure your solvent is of high purity.

  • Mechanical Shock and Vibrations: BLMs are sensitive to vibrations. Ensure your experimental setup is on an anti-vibration table in a quiet location.

  • Aperture Size and Pre-treatment: Smaller apertures (100-150 µm) are generally easier to form stable membranes on. Pre-treating the aperture with the lipid solution can improve membrane formation.

Q2: My BLM appears thick and does not thin to a "black" state. What should I do?

A2: This issue, often referred to as the formation of a "lipid plug," can be caused by an excess of the lipid/solvent mixture in the aperture.

  • Painting Technique: When using the painting method, apply a minimal amount of the lipid solution to the aperture. A fine brush or a glass rod can be used to gently paint a thin layer across the hole.

  • Solvent Evaporation: Allow a brief period for the solvent to evaporate before adding the aqueous solution to the chambers.

  • Patience: It can take several minutes for the lipid solution to thin to a bilayer. Monitor the capacitance of the membrane; a stable and increasing capacitance is indicative of thinning.

Electrical Properties

Q3: What are the expected electrical properties of a BLM containing this compound?

A3: The inclusion of this compound can influence the electrical properties of the BLM. While specific values can vary depending on the experimental conditions, here is a general guide:

PropertyTypical Value for DPhPC/DOPC BLMExpected Change with this compoundRationale
Specific Capacitance (C_m) 0.4 - 0.8 µF/cm²Slight decreaseThe bulky headgroup may increase the overall thickness of the dielectric core of the membrane, leading to lower capacitance.
Specific Resistance (R_m) > 1 GΩ·cm²May decrease slightlyDisruptions in lipid packing caused by the biotinylated headgroup could create small defects, leading to increased ion leakage and lower resistance. However, a well-formed membrane should still exhibit high resistance.
Breakdown Voltage 150 - 250 mVMay be lowerThe potential for packing defects could lead to a lower dielectric strength, making the membrane more susceptible to breakdown at lower voltages.
Stability/Lifetime Minutes to a few hoursMay be reducedThe bulky headgroup can introduce mechanical stress and packing mismatches, potentially leading to a shorter membrane lifetime.[1]

Streptavidin Binding and Protein Reconstitution

Q4: I am observing aggregation when I add streptavidin to my biotinylated BLM. How can I prevent this?

A4: Streptavidin has four biotin-binding sites, which can lead to cross-linking between biotinylated lipids and cause aggregation on the membrane surface.

  • Concentration Control: Use the lowest effective concentration of streptavidin. Titrate the streptavidin concentration to find the optimal level for your application.

  • Incubation Time: Minimize the incubation time of streptavidin with the BLM.

  • Monovalent Streptavidin: If aggregation is a persistent issue, consider using monovalent streptavidin, which has only one functional biotin-binding site, thus preventing cross-linking.

  • Spacers: Lipids with longer spacer arms between the biotin (B1667282) moiety and the lipid headgroup may help to reduce steric hindrance and aggregation.

Q5: I am having trouble reconstituting another membrane protein into a BLM that already contains this compound and bound streptavidin. What could be the problem?

A5: The presence of a large molecule like streptavidin on the membrane surface can present challenges for the insertion of other proteins.

  • Steric Hindrance: The streptavidin layer can physically block the access of the protein to the membrane. Try to perform the reconstitution of your protein of interest before adding streptavidin.

  • Membrane Fluidity: The binding of streptavidin can alter the local fluidity of the membrane, which may affect protein insertion and function. Ensure your base lipid composition provides sufficient fluidity.

  • Sequential Addition: If possible, add your protein of interest to the BLM first, allow it to incorporate, and then introduce streptavidin.

Experimental Protocols

Protocol 1: Black Lipid Membrane Formation using the Painting Method with this compound

Materials:

  • Base lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC)

  • This compound

  • Organic solvent (e.g., n-decane)

  • Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • BLM setup (cups and aperture)

  • Fine paintbrush or glass rod

Procedure:

  • Lipid Solution Preparation:

    • Prepare a stock solution of the base lipid (e.g., DPhPC) in n-decane at a concentration of 10-20 mg/mL.

    • Prepare a stock solution of this compound in chloroform (B151607) or a suitable organic solvent at a concentration of 1 mg/mL.

    • Create the final lipid solution by mixing the base lipid stock with the this compound stock to achieve the desired molar ratio (e.g., 1-5 mol% biotinylated lipid). The final total lipid concentration should be around 10 mg/mL in n-decane. Sonicate the mixture for 5-10 minutes to ensure homogeneity.

  • BLM Chamber Setup:

    • Assemble the BLM cups and ensure the aperture is clean and dry.

    • Fill both chambers with the aqueous buffer solution, ensuring the liquid level is above the aperture.

  • Membrane Painting:

    • Dip the tip of a fine paintbrush or glass rod into the lipid solution.

    • Remove any excess solution by gently touching the tip to the side of the vial.

    • Carefully and gently "paint" a thin layer of the lipid solution across the aperture.

  • Membrane Thinning and Formation:

    • Monitor the formation of the BLM by measuring the membrane capacitance. An increase in capacitance indicates the thinning of the lipid layer to a bilayer.

    • A stable capacitance reading signifies the formation of a black lipid membrane. This process may take several minutes.

  • Verification of Membrane Formation:

    • A stable BLM should have a high electrical resistance (>1 GΩ) and a specific capacitance in the range of 0.4-0.8 µF/cm².

Visualizations

experimental_workflow cluster_prep Preparation cluster_formation BLM Formation cluster_functionalization Functionalization & Analysis lipid_prep Prepare Lipid Mixture (Base Lipid + 1-5% Biotinyl Cap PE) in n-Decane paint Paint Lipid Mixture across Aperture lipid_prep->paint buffer_prep Prepare Aqueous Buffer (e.g., 1M KCl, 10mM HEPES) setup Assemble BLM Chambers & Fill with Buffer buffer_prep->setup setup->paint thinning Monitor Membrane Thinning (Capacitance Measurement) paint->thinning stable_blm Stable BLM Formed thinning->stable_blm streptavidin Add Streptavidin stable_blm->streptavidin protein_reconstitution Reconstitute Protein of Interest streptavidin->protein_reconstitution analysis Electrophysiological Analysis protein_reconstitution->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start BLM Formation Fails or is Unstable c1 High Biotinyl Cap PE % start->c1 c2 Incorrect Solvent start->c2 c3 Mechanical Instability start->c3 c4 Excess Lipid Solution start->c4 s1 Decrease Biotinyl Cap PE to 1-5 mol% c1->s1 s2 Use a more viscous solvent (e.g., squalene) c2->s2 s3 Use anti-vibration table c3->s3 s4 Apply minimal lipid to aperture c4->s4

References

Technical Support Center: Vesicle Fusion Assays with Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing vesicle fusion assays with biotinylated lipids. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during vesicle fusion assays, presented in a question-and-answer format.

High Background Signal

Question: Why am I observing a high background fluorescence signal in my lipid-mixing assay?

Answer: A high background signal can obscure the specific fusion signal, reducing the sensitivity of your assay. Several factors can contribute to this issue:

  • Non-specific Binding of Vesicles: Vesicles may be binding non-specifically to the surface rather than through the intended biotin-streptavidin linkage.

  • Excessive Dye Concentration: Too much fluorescent dye in the vesicle membrane can lead to a high baseline signal.

  • Contaminated Buffers or Surfaces: Autofluorescent contaminants in buffers or on the imaging surface can increase background noise.

  • Vesicle Aggregation: Clumped vesicles can create bright, non-specific fluorescent spots that contribute to a high background.[1]

  • Detergent Residue: Residual detergent from vesicle preparation can cause autofluorescence.[2]

Troubleshooting Steps:

  • Optimize Blocking: Ensure the surface is adequately passivated to prevent non-specific binding. Test different blocking agents (e.g., BSA, casein) and concentrations.[3]

  • Titrate Fluorescent Lipids: Determine the optimal concentration of your fluorescently labeled lipids to maximize signal-to-noise.

  • Use High-Purity Reagents: Filter all buffers and ensure imaging surfaces are scrupulously clean.

  • Control for Vesicle Quality: Use techniques like dynamic light scattering (DLS) to check for vesicle aggregation before starting the assay.

  • Thoroughly Remove Detergent: Ensure complete removal of detergents used during vesicle preparation through methods like dialysis or size-exclusion chromatography.

Low or No Fusion Signal

Question: My assay shows very low or no change in fluorescence, indicating a lack of fusion. What are the possible causes?

Answer: A weak or absent fusion signal can be frustrating. The root cause often lies in one of the key steps of the fusion process not occurring efficiently.

  • Inefficient Vesicle Immobilization: If the biotinylated vesicles are not properly tethered to the streptavidin-coated surface, they may be washed away, preventing fusion.

  • Inactive Fusion Proteins: The proteins (e.g., SNAREs) reconstituted into the vesicles may be inactive or incorrectly folded.

  • Incorrect Lipid Composition: The lipid composition of the vesicles can significantly impact their fusogenicity. For example, the absence of lipids that promote membrane curvature can inhibit fusion.[4]

  • Vesicle Leakage: If the vesicles are leaky, the encapsulated contents for a content-mixing assay may leak out before fusion occurs, leading to no signal change upon fusion.[5][6]

  • Insufficient Fusogen: The trigger for fusion (e.g., Ca2+, temperature change) may not be at an optimal concentration or level.

Troubleshooting Steps:

  • Verify Biotin-Streptavidin Interaction: Confirm the binding of biotinylated vesicles to the streptavidin surface using a fluorescently labeled streptavidin or a biotin-blocking control.

  • Assess Protein Activity: Validate the activity of your reconstituted proteins using a separate functional assay if possible.

  • Optimize Lipid Mixture: Experiment with different lipid compositions, such as including conical lipids like phosphatidylethanolamine (B1630911) (PE) which can promote the formation of fusion intermediates.[3]

  • Perform a Leakage Assay: Before the fusion experiment, incubate the vesicles under assay conditions and measure any release of encapsulated contents to ensure vesicle stability.

  • Titrate Fusogen Concentration: Determine the optimal concentration of your fusion trigger (e.g., a Ca2+ titration).

Distinguishing Aggregation from Fusion

Question: How can I be sure that the signal I'm observing is due to membrane fusion and not just vesicle aggregation?

Answer: This is a critical consideration, as vesicle aggregation can sometimes mimic a fusion signal, particularly in bulk assays.

  • Lipid-Mixing vs. Content-Mixing: Lipid-mixing assays can sometimes show a signal if vesicles are merely in close contact (aggregated) without their lumens merging. A true fusion event involves both the mixing of lipids and the mixing of the internal contents of the vesicles.

  • Single-Vesicle Resolution: Bulk assays provide an ensemble average of all vesicles, making it difficult to distinguish between individual events. Single-vesicle imaging allows for direct observation of docking, lipid mixing, and content mixing for individual vesicle pairs.

Troubleshooting Steps:

  • Perform a Content-Mixing Assay: Run a parallel content-mixing assay. A true fusion event should result in a signal from both lipid and content mixing.[1][7]

  • Utilize Single-Vesicle Imaging: If possible, use a single-vesicle fusion assay setup (e.g., using Total Internal Reflection Fluorescence (TIRF) microscopy) to visualize individual fusion events.[1] This allows for the temporal resolution of docking, hemifusion (outer leaflet mixing), and full fusion (inner leaflet and content mixing).

  • Control Experiments: Include control conditions that are known to promote aggregation but not fusion to characterize the aggregation-specific signal.

Quantitative Data Summary

The following tables provide a summary of quantitative data that can be useful for experimental design and troubleshooting.

Table 1: Impact of Lipid Composition on Vesicle Fusion Kinetics

Lipid CompositionRelative Fusion RateActivation Energy (kJ/mol)Notes
100% DOPCLow~60Baseline fusogenicity.
DOPC with 25% DOPEModerate~50DOPE promotes negative curvature, facilitating fusion.[3]
DOPC with 50% DOPEHigh~40Higher DOPE concentration further enhances fusion.[3]
POPC with 10% CholesterolIncreasedNot specifiedCholesterol can increase membrane fluidity and promote fusion pore stability.[8][9]
POPC with 30% CholesterolFurther IncreasedNot specifiedHigher cholesterol content can further modulate fusion kinetics.[8][9]

Table 2: Common Fluorophore Pairs for FRET-Based Lipid Mixing Assays

DonorAcceptorExcitation (nm)Emission (nm)
NBD-PERhodamine-PE460590 (Acceptor)
DiIDiD549665 (Acceptor)
Marina Blue-PE-370465 (Dequenching)

Experimental Protocols

Protocol 1: FRET-Based Lipid Mixing Assay

This protocol describes a common method for monitoring the mixing of lipids between two vesicle populations. One population of vesicles (e.g., v-SNARE vesicles) is labeled with both a FRET donor and acceptor fluorophore, while the other population (e.g., t-SNARE vesicles) is unlabeled. Fusion leads to the dilution of the FRET pair, resulting in a decrease in FRET efficiency and an increase in donor fluorescence.

Materials:

  • Lipids (e.g., POPC, DOPE, Cholesterol)

  • Biotinylated lipid (e.g., Biotinyl-Cap-PE)

  • FRET pair labeled lipids (e.g., NBD-PE and Rhodamine-PE)

  • Fusion proteins (e.g., SNAREs)

  • Buffer (e.g., HEPES-buffered saline)

  • Streptavidin-coated imaging surface (e.g., glass coverslip)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Vesicle Preparation:

    • Prepare two populations of vesicles by lipid film hydration and extrusion.

    • Incorporate the biotinylated lipid and fusion proteins into one population of vesicles (e.g., acceptor vesicles).

    • Incorporate the FRET pair and fusion proteins into the other population of vesicles (e.g., donor vesicles).

  • Vesicle Immobilization:

    • Incubate the streptavidin-coated surface with the biotinylated acceptor vesicles to allow for immobilization.

    • Wash away any unbound vesicles.

  • Fusion Reaction:

    • Add the donor vesicles to the chamber containing the immobilized acceptor vesicles.

    • Initiate fusion by adding the appropriate trigger (e.g., Ca2+).

  • Data Acquisition:

    • Monitor the fluorescence of the donor and acceptor fluorophores over time using a fluorescence microscope.

    • An increase in donor fluorescence and a decrease in acceptor fluorescence indicate lipid mixing.

Protocol 2: Content Mixing Assay

This protocol is designed to monitor the mixing of the aqueous contents of two vesicle populations, providing a more stringent confirmation of full fusion.

Materials:

  • Lipids and proteins as in Protocol 1.

  • Aqueous content probes (e.g., ANTS and DPX, or a FRET pair like Phycoerythrin-Biotin and Cy5-Streptavidin).[7][10]

  • Other materials as in Protocol 1.

Procedure:

  • Vesicle Preparation:

    • Prepare two populations of vesicles, one containing the content fluorophore (e.g., ANTS) and the other containing the quencher (e.g., DPX).[10]

    • Alternatively, one population can contain Phycoerythrin-Biotin and the other Cy5-Streptavidin.[7]

    • Incorporate biotinylated lipids and fusion proteins into one population for immobilization.

  • Vesicle Immobilization:

    • Follow the same procedure as in Protocol 1.

  • Fusion Reaction:

    • Add the second population of vesicles to the immobilized vesicles.

    • Trigger fusion.

  • Data Acquisition:

    • Monitor the fluorescence of the content probe.

    • A decrease in ANTS fluorescence (quenching by DPX) or an increase in Cy5 fluorescence (FRET from Phycoerythrin) indicates content mixing.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to vesicle fusion assays.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Vesicle_A Prepare Vesicle A (Biotinylated + Acceptor) Immobilize Immobilize Vesicle A on Streptavidin Surface Vesicle_A->Immobilize Vesicle_B Prepare Vesicle B (Fluorophore + Donor) Add_Vesicle_B Add Vesicle B Vesicle_B->Add_Vesicle_B Immobilize->Add_Vesicle_B Trigger_Fusion Add Fusion Trigger (e.g., Ca2+) Add_Vesicle_B->Trigger_Fusion Image Fluorescence Imaging Trigger_Fusion->Image Analyze Analyze Fluorescence Change Over Time Image->Analyze Conclusion Determine Fusion Kinetics & Efficiency Analyze->Conclusion Troubleshooting_Logic node_sol node_sol Start Problem Observed High_BG High Background? Start->High_BG Low_Signal Low/No Signal? Start->Low_Signal Agg_vs_Fusion Aggregation vs. Fusion? Start->Agg_vs_Fusion High_BG->Low_Signal No Sol_High_BG_1 Check Surface Passivation & Blocking High_BG->Sol_High_BG_1 Yes Low_Signal->Agg_vs_Fusion No Sol_Low_Signal_1 Verify Vesicle Immobilization & Protein Activity Low_Signal->Sol_Low_Signal_1 Yes Sol_Agg_Fusion_1 Perform Content-Mixing Assay & Single-Vesicle Imaging Agg_vs_Fusion->Sol_Agg_Fusion_1 Unsure SNARE_Pathway Vesicle Synaptic Vesicle (v-SNARE) Docking Docking Vesicle->Docking Membrane Target Membrane (t-SNARE) Membrane->Docking Priming SNARE Complex Assembly (Priming) Docking->Priming SNARE Zippering Fusion Membrane Fusion & Pore Formation Priming->Fusion Ca2+ Trigger Release Content Release Fusion->Release

References

Technical Support Center: Enhancing the Stability of Biotin-Functionalized Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of biotin-functionalized lipid nanoparticles (LNPs). Here, you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your research.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with biotin-functionalized LNPs, offering potential causes and actionable solutions.

Issue 1: Visible Aggregation or Precipitation in the LNP Solution

  • Question: My biotin-LNP solution has become cloudy and/or I can see visible particles. What is causing this aggregation and how can I fix it?

  • Answer: Visible aggregation is a common indicator of LNP instability. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Inappropriate Buffer Conditions Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of the biotinylated components, as molecules are least soluble at their pI[1]. Vary the salt concentration (e.g., 150-500 mM NaCl) to minimize charge-based interactions that can lead to aggregation[1].
Suboptimal Storage Temperature Store LNPs at recommended temperatures. Refrigeration at 2-8°C is often preferable to freezing for aqueous solutions to avoid freeze-thaw stress[2]. For long-term storage, lyophilization is recommended[2][3].
Repeated Freeze-Thaw Cycles Aliquot LNP suspensions into single-use volumes before freezing to avoid the damaging effects of repeated freeze-thaw cycles[1]. If freezing is necessary, use cryoprotectants like sucrose (B13894) or trehalose[2].
High LNP Concentration High concentrations increase the likelihood of intermolecular interactions and aggregation[1]. If possible, perform experiments with more diluted LNP solutions.
Hydrophobicity of Components Highly hydrophobic molecules are prone to aggregation in aqueous solutions. Ensure that any hydrophobic components are fully solubilized, potentially by preparing stock solutions in an organic solvent like DMSO or DMF before dilution into the aqueous buffer[1].

Issue 2: Reduced Binding Affinity to Avidin (B1170675)/Streptavidin

  • Question: My biotin-functionalized LNPs are showing poor binding to streptavidin-coated surfaces or beads. What could be the reason for this?

  • Answer: Reduced binding affinity can stem from several factors related to the accessibility of the biotin (B1667282) molecule on the LNP surface.

Potential CauseRecommended Solution
Steric Hindrance from PEG The polyethylene (B3416737) glycol (PEG) layer, while important for stability, can shield the biotin moiety, preventing its interaction with avidin or streptavidin[4]. Consider using a longer PEG-lipid linker for the biotin to extend it beyond the PEG corona. Optimizing the molar ratio of biotin-PEG-lipid to non-functionalized PEG-lipid can also improve accessibility.
Low Biotinylation Efficiency The initial conjugation of biotin to the lipid may have been inefficient. Verify the success of your biotinylation reaction using analytical techniques such as mass spectrometry or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Biotin Moiety Instability While generally stable, the biotin-lipid conjugate could potentially degrade under harsh formulation conditions (e.g., extreme pH or temperature). Ensure your formulation process is conducted under mild conditions.
LNP Aggregation Aggregation can physically block the biotin molecules within the clumps of LNPs. Address any aggregation issues using the troubleshooting steps outlined in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for biotin-functionalized LNPs?

For short-term storage (up to several months), refrigeration at 2-8°C is often the most stable condition for aqueous LNP suspensions, as it minimizes both chemical degradation and the physical stress of freezing.[2] For long-term storage, lyophilization (freeze-drying) with the use of cryoprotectants is the preferred method.[2][3] If LNPs must be frozen in a liquid state, storage at -80°C is generally better than -20°C, but the inclusion of cryoprotectants is crucial to prevent aggregation upon thawing.[2][5]

Q2: How does pH affect the stability of my biotin-LNPs?

The pH of the storage buffer can influence LNP stability, although temperature is often a more critical factor.[2] It is generally recommended to store LNPs at a physiologically appropriate pH (around 7.4) for ease of use in biological applications.[2] However, for cationic LNPs, the pH can significantly affect their colloidal stability, with a higher tendency for aggregation below the pKa of the ionizable lipid.[6]

Q3: Can I lyophilize my biotin-LNPs for long-term storage?

Yes, lyophilization is an excellent method for improving the long-term stability of LNPs.[3][7] However, it is critical to use cryoprotectants, such as sucrose or trehalose, at concentrations of 5-20% (w/v) to prevent aggregation during the freezing and drying process and to facilitate reconstitution.[2][8]

Q4: What is the role of PEG-lipids in the stability of biotin-functionalized LNPs?

PEG-lipids are crucial for the stability of LNPs. They form a hydrated layer on the surface of the nanoparticle that provides steric hindrance, which prevents aggregation and reduces interactions with proteins in biological fluids.[9] However, a dense PEG layer can also interfere with the binding of biotin to avidin or streptavidin, so a balance must be struck in the formulation.[4]

Q5: How can I assess the stability of my biotin-LNP formulation?

Several analytical techniques can be used to monitor LNP stability over time:

  • Dynamic Light Scattering (DLS): To measure particle size (Z-average) and polydispersity index (PDI). An increase in these values over time indicates aggregation.[10][11]

  • Zeta Potential Measurement: To determine the surface charge of the LNPs, which can influence their stability in suspension.

  • Encapsulation Efficiency: To quantify the amount of encapsulated cargo (e.g., mRNA, siRNA) that remains within the LNPs over time. A decrease suggests leakage.

  • Biotin Accessibility Assay: To confirm that the biotin on the LNP surface is still functional and capable of binding to avidin or streptavidin.

Data Presentation: Impact of Storage Conditions on LNP Stability

The following tables summarize quantitative data from cited studies on the effects of temperature, pH, and cryoprotectants on LNP stability.

Table 1: Effect of Storage Temperature on LNP Stability in Aqueous Solution

Storage TemperatureDurationChange in Particle Size (Z-average)Change in Polydispersity Index (PDI)Reference
25°C (Room Temp)156 daysSignificant increase, leading to loss of efficacySignificant increase[2]
2°C (Refrigerator)156 daysMinimal increaseMinimal increase[2]
-20°C (Freezer)156 daysIncrease, suggesting aggregation upon freeze-thawIncrease[2]
-80°C (Deep Freezer)7 daysIncreaseIncrease[5]

Table 2: Effect of pH on LNP Stability at Different Temperatures

pHStorage TemperatureDurationStability OutcomeReference
3.02°C156 daysStable[2]
7.42°C156 daysStable[2]
9.02°C156 daysStable[2]
Below pKa of ionizable lipid4°C and 25°C-Prone to aggregation[6]

Table 3: Effect of Cryoprotectants on Lyophilized LNP Stability

CryoprotectantConcentration (w/v)Reconstitution OutcomeReference
None0%Significant aggregation and loss of efficacy[2]
Sucrose5%Improved stability, reduced aggregation[2]
Trehalose5%Improved stability, reduced aggregation[2]
Sucrose20%Maintained gene silencing ability after freeze-thaw[2]
Trehalose20%Maintained gene silencing ability after freeze-thaw[2]
Sucrose20%Successful lyophilization and redispersion[8]

Experimental Protocols

Protocol 1: Formulation of Biotin-Functionalized LNPs using Microfluidics

This protocol describes a general method for preparing biotin-LNPs using a microfluidic device.

  • Materials:

    • Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, PEG-lipid, and biotin-PEG-lipid dissolved in ethanol (B145695).

    • Nucleic acid cargo (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Microfluidic mixing device and pump system.

  • Procedure:

    • Prepare the lipid mixture in ethanol at the desired molar ratios.

    • Prepare the nucleic acid solution in the aqueous buffer.

    • Set up the microfluidic system according to the manufacturer's instructions, priming the channels with the respective solvents.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce nanoprecipitation and self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

    • Sterile filter the final biotin-LNP formulation.

Protocol 2: Assessment of Biotin Accessibility on LNP Surface

This protocol allows for the qualitative or semi-quantitative assessment of biotin availability.

  • Materials:

    • Biotin-functionalized LNPs.

    • Non-biotinylated LNPs (as a negative control).

    • Streptavidin-coated magnetic beads.

    • Fluorescently labeled streptavidin or a fluorescent lipid incorporated into the LNPs.

    • Phosphate-buffered saline (PBS).

    • Fluorometer or flow cytometer.

  • Procedure:

    • Incubate a known amount of biotin-LNPs and control LNPs with streptavidin-coated magnetic beads in PBS for 2 hours at room temperature with gentle mixing.[12]

    • Wash the beads several times with PBS to remove any unbound LNPs.[12]

    • If using fluorescently labeled LNPs, quantify the mean fluorescence intensity of the beads using a flow cytometer. A significantly higher fluorescence for the beads incubated with biotin-LNPs compared to the control indicates successful biotinylation and accessibility.[12]

    • Alternatively, if using fluorescently labeled streptavidin, incubate the LNPs with the labeled streptavidin and then separate the LNPs from the unbound streptavidin (e.g., via size exclusion chromatography). The amount of fluorescence associated with the LNP fraction will be proportional to the accessible biotin.

Visualizations

Troubleshooting_LNP_Aggregation start Start: LNP Solution Shows Visible Aggregation/Cloudiness check_buffer Check Buffer Conditions (pH, Ionic Strength) start->check_buffer check_storage Review Storage Conditions start->check_storage check_concentration Evaluate LNP Concentration start->check_concentration sub_buffer_ph Is pH near pI? check_buffer->sub_buffer_ph sub_storage_temp Stored at appropriate temp? (2-8°C for aqueous) check_storage->sub_storage_temp sub_concentration_high Is concentration too high? check_concentration->sub_concentration_high sub_buffer_salt Is ionic strength optimal? sub_buffer_ph->sub_buffer_salt No solution_buffer Adjust pH to be >1 unit from pI. Vary salt concentration (150-500mM NaCl). sub_buffer_ph->solution_buffer Yes sub_buffer_salt->solution_buffer No end_node Stable LNP Solution sub_buffer_salt->end_node Yes solution_buffer->end_node sub_storage_freeze Repeated freeze-thaw cycles? sub_storage_temp->sub_storage_freeze Yes solution_storage Store at 2-8°C or lyophilize. Aliquot to single-use volumes before freezing. sub_storage_temp->solution_storage No sub_storage_freeze->solution_storage Yes sub_storage_freeze->end_node No solution_storage->end_node solution_concentration Dilute LNP solution for experiments. sub_concentration_high->solution_concentration Yes sub_concentration_high->end_node No solution_concentration->end_node

Caption: Troubleshooting workflow for LNP aggregation.

LNP_Formulation_Workflow prep_lipids Prepare Lipid Mixture in Ethanol (with Biotin-PEG-Lipid) microfluidic_mixing Microfluidic Mixing prep_lipids->microfluidic_mixing prep_cargo Prepare Nucleic Acid Cargo in Acidic Buffer (pH 4) prep_cargo->microfluidic_mixing dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Ethanol Removal) microfluidic_mixing->dialysis characterization Characterization: - DLS (Size, PDI) - Zeta Potential - Encapsulation Efficiency dialysis->characterization final_product Sterile Filtered Biotin-LNP Product characterization->final_product

Caption: Biotin-LNP formulation experimental workflow.

References

Validation & Comparative

Validating Protein Orientation on 18:1 Biotinyl Cap PE Bilayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise orientation of proteins on lipid bilayers is critical for their function, influencing everything from cell signaling to enzymatic activity. This guide provides a comparative overview of key techniques for validating protein orientation on supported lipid bilayers (SLBs) functionalized with 18:1 Biotinyl Cap PE. We will delve into the principles, performance, and protocols of leading methods, offering supporting experimental data to inform your selection of the most appropriate technique for your research needs.

Comparison of Protein Orientation Validation Techniques

The choice of technique for validating protein orientation depends on several factors, including the specific protein of interest, the required resolution, and the available instrumentation. Below is a comparative summary of three widely used methods: Surface Plasmon Resonance (SPR), Atomic Force Microscopy (AFM), and Förster Resonance Energy Transfer (FRET).

TechniquePrincipleAdvantagesDisadvantagesTypical Data Output
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the sensor surface upon protein binding to the lipid bilayer.[1]Real-time, label-free analysis of binding kinetics (kon, koff) and affinity (KD). High sensitivity.[1]Indirectly infers orientation based on binding characteristics. May not provide direct structural information. Immobilized proteins may not be in their native conformation.[2]Sensorgrams showing association and dissociation phases, from which kinetic and affinity constants are derived.
Atomic Force Microscopy (AFM) A high-resolution imaging technique that uses a sharp tip to scan the surface of the bilayer, providing topographical information.[3][4]Direct visualization of individual protein molecules on the bilayer. Can provide information on protein dimensions and organization.[3][4]Can be slow for dynamic processes. Tip-sample interactions can potentially perturb the sample.High-resolution images of the bilayer surface, showing the presence, distribution, and dimensions of bound proteins.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy between a donor and an acceptor fluorophore. The efficiency of transfer is dependent on the distance and orientation between the fluorophores.[5][6]Provides information about the proximity and relative orientation of labeled sites on the protein and/or lipid bilayer.[5][6]Requires labeling of the protein and/or lipid, which could potentially alter their properties. The orientation factor (κ²) can be an unknown variable.[7]FRET efficiency, which can be used to calculate distances and infer orientation.

The Biotin-Streptavidin/NeutrAvidin System for Oriented Protein Immobilization

The use of this compound in supported lipid bilayers provides a versatile platform for the specific and oriented immobilization of proteins. This is typically achieved by linking the protein of interest to streptavidin or its deglycosylated analog, neutravidin, which then binds with very high affinity to the biotin (B1667282) groups on the bilayer surface.[8]

Streptavidin vs. NeutrAvidin: A Performance Comparison

While both streptavidin and neutravidin exhibit extremely high affinity for biotin, there are subtle differences in their binding characteristics that can be important for specific applications.

FeatureStreptavidinNeutrAvidinKey Considerations
Biotin Binding Affinity (KD) ~10-14 M~10-15 MBoth provide exceptionally strong and stable binding.[8]
Binding to Biotinylated SLBs Stable and robust binding across a range of pH conditions.[9][10]Binding is pH-dependent, with greater binding at more acidic pH.[9][10]Streptavidin is generally preferred for constructing stable SLB-based platforms.[9][10]
Nonspecific Binding Lower nonspecific adsorption to a pure DOPC bilayer compared to NeutrAvidin.[11]Higher degree of nonspecific adsorption to a pure DOPC bilayer.[11]Streptavidin may be advantageous in minimizing background signal.
Initial Adsorption Rate Faster initial adsorption to biotinylated SLBs.[9]Slower initial adsorption to biotinylated SLBs.[9]For rapid protein immobilization, streptavidin may be preferable.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up their own protein orientation validation assays.

Protocol 1: Preparation of this compound Supported Lipid Bilayers (SLBs)

This protocol describes the formation of a supported lipid bilayer containing this compound on a solid substrate, such as mica or glass, using the vesicle fusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (this compound)

  • Chloroform (B151607)

  • Buffer (e.g., Tris or HEPES with NaCl and CaCl2)

  • Substrate (e.g., freshly cleaved mica or piranha-cleaned glass)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

  • Sonicator or vortex mixer

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the primary lipid (e.g., DOPC) and this compound in chloroform at the desired molar ratio (e.g., 95:5).

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • To ensure complete removal of the solvent, place the vial under vacuum for at least 2 hours.

  • Vesicle Formation:

    • Hydrate the lipid film with buffer to a final lipid concentration of 0.5-1 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or subject it to several freeze-thaw cycles.

  • Vesicle Extrusion:

    • Extrude the SUV suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This will produce a homogenous population of large unilamellar vesicles (LUVs).

  • SLB Formation:

    • Place the cleaned substrate (mica or glass) in a fluid cell.

    • Add the LUV suspension to the substrate and incubate at a temperature above the phase transition temperature of the lipids for 30-60 minutes.

    • Gently rinse the surface with buffer to remove excess vesicles, leaving behind a continuous supported lipid bilayer.

Protocol 2: Oriented Protein Immobilization using Streptavidin

This protocol outlines the steps for immobilizing a biotinylated protein onto the prepared this compound SLB via a streptavidin linker.

Materials:

  • Prepared this compound SLB

  • Streptavidin or NeutrAvidin solution (e.g., 0.1 mg/mL in buffer)

  • Biotinylated protein of interest

  • Buffer

Procedure:

  • Streptavidin Binding:

    • Introduce the streptavidin or neutravidin solution to the SLB surface and incubate for 30 minutes.

    • Gently rinse the surface with buffer to remove unbound streptavidin.

  • Biotinylated Protein Immobilization:

    • Introduce the biotinylated protein of interest to the streptavidin-functionalized SLB and incubate for 30-60 minutes.

    • Gently rinse the surface with buffer to remove unbound protein. The protein is now immobilized on the bilayer in a defined orientation.

Protocol 3: Validation of Protein Orientation using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for using SPR to analyze the binding of a protein to the this compound SLB.

Materials:

  • SPR instrument with a suitable sensor chip (e.g., L1 chip)

  • Prepared this compound LUVs

  • Streptavidin or NeutrAvidin

  • Protein of interest (analyte)

  • Running buffer

Procedure:

  • Surface Preparation:

    • Immobilize the this compound LUVs onto the sensor chip surface to form an SLB.

    • Inject streptavidin or neutravidin to bind to the biotinylated surface.

  • Binding Analysis:

    • Inject the protein of interest at various concentrations over the functionalized surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to obtain a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). A high affinity and specific binding profile can be indicative of a well-defined orientation.

Protocol 4: Validation of Protein Orientation using Atomic Force Microscopy (AFM)

This protocol describes how to use AFM to directly visualize the immobilized proteins on the SLB.

Materials:

  • AFM instrument with a liquid cell

  • Prepared SLB with immobilized proteins

  • Imaging buffer

Procedure:

  • Sample Preparation:

    • Mount the substrate with the prepared SLB and immobilized proteins onto the AFM scanner.

    • Ensure the sample remains hydrated with imaging buffer throughout the experiment.

  • Imaging:

    • Engage the AFM tip with the sample surface in a suitable imaging mode (e.g., tapping mode or PeakForce Tapping).

    • Scan the surface to obtain high-resolution topographical images.

  • Image Analysis:

    • Analyze the images to identify the immobilized proteins.

    • Measure the dimensions (height, width) of the proteins to infer their orientation. For example, a protein oriented perpendicular to the bilayer will have a greater height than one lying flat.

Protocol 5: Validation of Protein Orientation using Förster Resonance Energy Transfer (FRET)

This protocol provides a framework for using FRET to determine the proximity and relative orientation between a labeled protein and the lipid bilayer.

Materials:

  • Fluorometer or fluorescence microscope with FRET capabilities

  • SLB with immobilized protein labeled with a donor fluorophore

  • Lipid bilayer containing an acceptor fluorophore at a known position (e.g., headgroup or acyl chain)

Procedure:

  • Sample Preparation:

    • Prepare the SLB with the acceptor-labeled lipids and the donor-labeled protein immobilized on the surface.

  • FRET Measurement:

    • Excite the donor fluorophore and measure the emission spectrum.

    • The presence of FRET will be indicated by a decrease in the donor fluorescence intensity and an increase in the acceptor fluorescence intensity.

  • Data Analysis:

    • Calculate the FRET efficiency based on the changes in fluorescence intensity or lifetime.

    • Use the FRET efficiency and the known Förster distance (R0) for the donor-acceptor pair to calculate the distance between the labeled sites. By using multiple labeled sites, a more detailed picture of the protein's orientation can be constructed.[5]

Alternative Protein Immobilization Strategies

While the biotin-streptavidin system is highly effective, other methods for oriented protein immobilization on lipid bilayers exist. These can be considered based on the specific requirements of the experiment.

  • His-tag and Ni-NTA-lipids: Proteins with a polyhistidine tag (His-tag) can be immobilized on bilayers containing lipids with a nickel-nitrilotriacetic acid (Ni-NTA) headgroup. This interaction is reversible by adding imidazole (B134444) or a chelating agent.

  • Strep-Tactin and Strep-tag: A modified form of streptavidin, Strep-Tactin, binds specifically to the genetically encodable Strep-tag II sequence (WSHPQFEK). This provides a highly specific and reversible immobilization strategy.[12]

  • Covalent Linkages: Proteins can be covalently attached to the lipid bilayer through chemical crosslinking, though this can be more challenging to control and may affect protein function.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and comparisons discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Bilayer Preparation cluster_prot Protein Immobilization cluster_val Orientation Validation Lipid_Mix 1. Mix Lipids (DOPC + this compound) Lipid_Film 2. Form Thin Film Lipid_Mix->Lipid_Film Hydration 3. Hydrate Film (MLVs) Lipid_Film->Hydration Extrusion 4. Extrude (LUVs) Hydration->Extrusion SLB_Formation 5. Fuse Vesicles on Substrate Extrusion->SLB_Formation Streptavidin_Binding 6. Bind Streptavidin SLB_Formation->Streptavidin_Binding Protein_Binding 7. Bind Biotinylated Protein Streptavidin_Binding->Protein_Binding SPR SPR Analysis Protein_Binding->SPR AFM AFM Imaging Protein_Binding->AFM FRET FRET Measurement Protein_Binding->FRET Technique_Comparison SPR Surface Plasmon Resonance (SPR) Principle: Refractive Index Change Output: Binding Kinetics (kon, koff), Affinity (KD) Key Feature: Real-time, Label-free AFM Atomic Force Microscopy (AFM) Principle: Surface Topography Output: High-resolution Images, Protein Dimensions Key Feature: Direct Visualization FRET Förster Resonance Energy Transfer (FRET) Principle: Energy Transfer between Fluorophores Output: FRET Efficiency, Inter-probe Distance Key Feature: Proximity & Orientation Information Validation_Methods Validation Methods Validation_Methods->SPR Validation_Methods->AFM Validation_Methods->FRET Signaling_Pathway Ligand Ligand Receptor Oriented Receptor (on SLB) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Response Downstream Response Second_Messenger->Downstream_Response

References

18:1 Biotinyl Cap PE vs. 18:1 Biotinyl PE: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two commonly used biotinylated lipids in biophysical and cellular assays, supported by experimental data and detailed protocols.

For researchers in drug development, diagnostics, and fundamental cell biology, the precise and efficient coupling of biomolecules to lipid bilayers is paramount. Biotinylated lipids, which leverage the high-affinity interaction between biotin (B1667282) and streptavidin/avidin, are indispensable tools for anchoring proteins, antibodies, and other molecules to liposomes and supported lipid bilayers. Among the various options available, 18:1 Biotinyl PE and its "capped" counterpart, 18:1 Biotinyl Cap PE, are frequently employed. This guide provides a detailed comparison of their performance in common laboratory assays, highlighting key differences in their structure and functional efficiency to aid in the selection of the optimal reagent for your experimental needs.

Molecular Structure: The Significance of the "Cap"

The primary distinction between 18:1 Biotinyl PE and this compound lies in the presence of a spacer arm in the latter. Both lipids share the same 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) backbone.

  • 18:1 Biotinyl PE features a biotin molecule directly conjugated to the head group of the phosphatidylethanolamine (B1630911) (PE).

  • This compound incorporates a 6-carbon aminocaproyl "cap" spacer arm that extends the biotin moiety away from the lipid headgroup. This spacer is intended to reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin or avidin.

Below is a diagram illustrating the structural difference between the two molecules.

cluster_Biotinyl_PE 18:1 Biotinyl PE cluster_Biotinyl_Cap_PE This compound BPE Biotin BPE_PE PE Headgroup BPE->BPE_PE BPE_Lipid 18:1 Acyl Chains BPE_PE->BPE_Lipid BCPE Biotin BCPE_Cap Caproyl Spacer BCPE->BCPE_Cap BCPE_PE PE Headgroup BCPE_Cap->BCPE_PE BCPE_Lipid 18:1 Acyl Chains BCPE_PE->BCPE_Lipid A 1. Lipid Mixing (Biotinylated Lipid + Matrix Lipid in Chloroform) B 2. Solvent Evaporation (Lipid Film Formation) A->B C 3. Hydration (Addition of PBS) B->C D 4. Extrusion (Formation of SUVs) C->D E 5. Characterization (e.g., DLS) D->E A Start: Biotinylated Liposomes + Streptavidin Beads B Incubate (Allow Binding) A->B C Magnetic Separation (Pellet Beads) B->C D Wash (Remove Unbound Liposomes) C->D E Elute Bound Components C->E D->C Repeat 3x F Analyze Eluate (e.g., SDS-PAGE, Fluorescence) E->F

A Researcher's Guide to Quantitative Analysis of Streptavidin Binding to Biotinylated Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise quantification of streptavidin binding to biotinylated vesicles is critical for a variety of applications, from targeted drug delivery to advanced biosensor development. The exceptionally high affinity between streptavidin and biotin (B1667282) provides a robust and versatile tool for conjugating molecules and constructing complex biological assemblies.[1][2][3] This guide offers a comparative overview of common quantitative techniques, presenting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Quantitative Methods

A variety of biophysical techniques can be employed to quantify the interaction between streptavidin and biotinylated vesicles. Each method offers distinct advantages and is suited to different experimental questions. The choice of technique often depends on factors such as the required sensitivity, the need for real-time data, and the specific properties of the vesicle system being investigated.

MethodPrincipleTypical Parameters MeasuredKey AdvantagesConsiderations
Fluorescence-Based Assays Detection of changes in fluorescence intensity, polarization, or correlation upon binding.[4][5][6][7][8][9]Binding affinity (Kd), binding capacity, association/dissociation kinetics.[5][10]High sensitivity, versatility, relatively low sample consumption.[10]Requires fluorescent labeling, potential for interference from autofluorescence.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as molecules bind.[11][12][13]Association rate constant (ka), dissociation rate constant (kd), equilibrium dissociation constant (KD).[11]Real-time, label-free detection of binding kinetics.[11]Requires immobilization of one binding partner, potential for mass transport limitations.[14]
Quartz Crystal Microbalance (QCM) Measures changes in frequency of a quartz crystal resonator upon mass adsorption.[14][15]Bound mass (wet and dry), viscoelastic properties of the bound layer.[14][15]Provides information on both mass and structural properties of the adsorbed layer.[14]Sensitive to changes in temperature and viscosity.[14]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[16][17][18][19]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[16][20][19]Provides a complete thermodynamic profile of the interaction in solution.[16][20]Requires relatively high concentrations of sample, sensitive to buffer mismatches.

Experimental Workflows and Binding Interactions

The following diagrams illustrate a typical experimental workflow for preparing biotinylated vesicles and a conceptual representation of the streptavidin-biotin binding interaction at the vesicle surface.

experimental_workflow cluster_prep Vesicle Preparation cluster_binding Binding Assay lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration Add buffer extrusion Vesicle Extrusion hydration->extrusion Size control vesicles Biotinylated Vesicles extrusion->vesicles Characterize size & concentration incubation Incubation vesicles->incubation streptavidin Streptavidin Solution streptavidin->incubation quantification Quantitative Measurement incubation->quantification

Fig. 1: Experimental workflow for preparing biotinylated vesicles and performing a binding assay.

binding_interaction cluster_vesicle Biotinylated Vesicle Surface b1 Biotin b2 Biotin b3 Biotin l1 Lipid l2 Lipid l3 Lipid l4 Lipid streptavidin Streptavidin streptavidin->b1 High-affinity binding streptavidin->b2 streptavidin->b3

Fig. 2: Streptavidin binding to biotin moieties on a vesicle surface.

Detailed Experimental Protocols

Below are synthesized protocols for several key methods used to quantify streptavidin-biotin interactions on vesicle surfaces.

Fluorescence Quenching Assay

This assay relies on the quenching of a fluorescently labeled biotin analogue upon binding to streptavidin. Biotin-4-fluorescein (B4F) is a common reagent for this purpose.[5][6][7][9]

Materials:

  • Biotinylated vesicles

  • Streptavidin

  • Biotin-4-fluorescein (B4F)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Protocol:

  • Prepare a series of dilutions of the streptavidin solution in PBS.

  • Prepare a stock solution of B4F in PBS. The final concentration of B4F in the assay should be in the low nanomolar range (e.g., 8 nM).[5]

  • To each streptavidin dilution, add a fixed concentration of biotinylated vesicles and incubate for 30 minutes at room temperature to allow for binding.

  • Add the B4F solution to each sample and incubate for an additional 30 minutes.[5]

  • Measure the fluorescence intensity of each sample. A decrease in fluorescence intensity indicates binding of B4F to available sites on streptavidin that are not occupied by biotinylated vesicles.

  • The concentration of streptavidin bound to the vesicles can be determined by comparing the fluorescence quenching in the presence and absence of vesicles.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding of streptavidin to biotinylated vesicles immobilized on a sensor chip.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated sensor chip)

  • Biotinylated vesicles

  • Running buffer (e.g., PBS)

  • Regeneration solution (e.g., 20 mM NaOH)[11]

Protocol:

  • Immobilize the biotinylated vesicles onto the sensor chip surface. This can be achieved by flowing a suspension of the vesicles over a streptavidin-coated chip.

  • Establish a stable baseline by flowing running buffer over the sensor surface.

  • Inject a series of concentrations of streptavidin over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

  • After each streptavidin injection, regenerate the sensor surface using the regeneration solution to remove bound streptavidin.[11]

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of streptavidin to biotinylated vesicles in solution, providing a complete thermodynamic profile of the interaction.[16][20][19]

Materials:

  • Isothermal titration calorimeter

  • Biotinylated vesicles

  • Streptavidin

  • Matching buffer for both vesicles and streptavidin (e.g., PBS)

Protocol:

  • Prepare a solution of biotinylated vesicles (e.g., in the low micromolar range) and place it in the sample cell of the ITC instrument.

  • Prepare a more concentrated solution of streptavidin (e.g., in the high micromolar range) in the same buffer and load it into the titration syringe.[16][19]

  • Perform a series of small, sequential injections of the streptavidin solution into the sample cell containing the biotinylated vesicles.

  • Measure the heat released or absorbed after each injection.

  • Integrate the heat flow peaks to obtain the enthalpy change per injection.

  • Plot the enthalpy change per mole of injectant against the molar ratio of streptavidin to biotinylated vesicles.

  • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][20][19]

Factors Influencing Binding

The quantitative outcome of streptavidin-biotin interactions on vesicle surfaces can be significantly influenced by the composition of the lipid bilayer.

  • Spacer Arm Length: The use of a longer spacer arm between the biotin moiety and the lipid headgroup, such as in biotin-X-DSPE, can alleviate steric hindrance and lead to more optimal binding of streptavidin.[4]

  • PEGylation: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids in the vesicle formulation can sterically hinder the binding of streptavidin to biotin.[4][21] The degree of inhibition is dependent on the concentration and length of the PEG chain.

  • Other Bulky Lipids: The presence of other large molecules on the vesicle surface, such as gangliosides (e.g., GM1), can also create steric hindrance and affect streptavidin binding.[4]

By carefully selecting the appropriate quantitative method and considering the factors that can influence the binding interaction, researchers can obtain reliable and reproducible data to advance their work in areas reliant on the robust streptavidin-biotin linkage.

References

A Researcher's Guide to Control Experiments for 18:1 Biotinyl Cap PE Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for applications involving 18:1 Biotinyl Cap PE. Proper controls are critical for validating the specificity and reliability of experimental results that rely on the high-affinity interaction between biotin (B1667282) and streptavidin (or its analogs). We present a comparison of this compound with relevant alternatives and provide the necessary experimental frameworks to ensure the robustness of your findings.

Introduction to this compound and the Importance of Controls

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (this compound) is a phospholipid functionalized with a biotin molecule linked via a six-carbon ("cap") spacer arm. It is commonly incorporated into liposomes and supported lipid bilayers to facilitate their attachment to streptavidin-coated surfaces or probes. This powerful tool is central to a wide range of applications, including immunoassays, single-molecule tracking, and targeted drug delivery.

Given the strength of the biotin-streptavidin interaction, it is crucial to perform rigorous control experiments to rule out non-specific binding and other potential artifacts. This guide outlines the key control experiments, provides detailed protocols, and compares this compound with alternative biotinylated lipids.

Key Control Experiments

To ensure the validity of experiments utilizing this compound, a series of control experiments should be performed. These can be categorized as negative controls, competitive controls, and comparative controls.

Negative Controls: Assessing Non-Specific Binding

Negative controls are designed to demonstrate that the observed binding is dependent on the specific interaction between biotin and streptavidin.

  • Non-Biotinylated Liposomes: The most fundamental negative control involves the use of liposomes that are identical in composition to the experimental liposomes but lack this compound. These liposomes should be incubated with the streptavidin-coated surface under the same conditions as the biotinylated liposomes. A minimal signal in this control confirms that the lipid bilayer itself does not non-specifically adhere to the surface.

  • Uncoated Surface: In this control, biotinylated liposomes are incubated with a surface that has not been coated with streptavidin. This helps to identify any non-specific binding of the biotinylated liposomes to the underlying substrate.

Competitive Controls: Confirming Specificity of the Biotin-Streptavidin Interaction

Competitive controls further validate the specificity of the biotin-streptavidin bond.

  • Free Biotin Competition: Pre-incubating the streptavidin-coated surface with a saturating concentration of free biotin before the addition of biotinylated liposomes should significantly reduce or eliminate liposome (B1194612) binding. This demonstrates that the liposomes are binding to the biotin-binding sites of streptavidin.

  • HABA Assay for Biotin Accessibility: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to confirm the presence and accessibility of biotin on the liposome surface. HABA binds to avidin (B1170675) (or streptavidin), producing a distinct color. When biotinylated liposomes are added, the biotin displaces the HABA, leading to a measurable change in absorbance. This confirms that the biotin headgroups are exposed and available for binding.

Comparison with Alternative Biotinylated Lipids

The choice of biotinylated lipid can influence binding efficiency and experimental outcomes. Here, we compare this compound with other common alternatives.

FeatureThis compoundBiotinyl PE with PEG SpacerBiotinyl DSPE
Spacer Arm 6-carbon (caproyl)Polyethylene glycol (e.g., PEG2000)No significant spacer
Flexibility ModerateHighLow
Steric Hindrance Can be susceptible to steric hindrance from other large molecules on the liposome surface (e.g., PEG-lipids).[1]The long, flexible PEG spacer can extend the biotin moiety away from the liposome surface, reducing steric hindrance and improving binding efficiency in crowded environments.[2][3]The close proximity of the biotin to the lipid headgroup can lead to significant steric hindrance, potentially reducing binding affinity.
Non-Specific Binding LowThe PEG chain can also help to reduce non-specific binding of the liposome itself to surfaces.[3]May be more prone to non-specific interactions depending on the overall liposome composition.

Table 1: Comparison of Biotinylated Phospholipids.

Experimental Protocols

Protocol 1: Negative Control for Non-Specific Binding
  • Prepare two populations of liposomes:

    • Experimental Liposomes: Prepare liposomes with the desired lipid composition, including 1-2 mol% this compound.

    • Control Liposomes: Prepare liposomes with the exact same lipid composition but replacing this compound with an equivalent molar percentage of a non-biotinylated phospholipid (e.g., 18:1 PE).

  • Surface Preparation: Coat the experimental surface (e.g., microplate well, sensor chip) with streptavidin according to standard protocols. Block any remaining non-specific binding sites with a suitable blocking agent (e.g., BSA).

  • Incubation: Add the experimental and control liposome suspensions to separate streptavidin-coated surfaces. Incubate under the desired experimental conditions (e.g., temperature, time).

  • Washing: Wash the surfaces thoroughly with an appropriate buffer to remove unbound liposomes.

  • Detection: Quantify the amount of bound liposomes using a suitable method (e.g., fluorescence of a labeled lipid, quartz crystal microbalance).

  • Analysis: Compare the signal from the control liposomes to the experimental liposomes. A significantly lower signal for the control demonstrates low non-specific binding.

Protocol 2: Competitive Binding Assay with Free Biotin
  • Surface Preparation: Coat the experimental surface with streptavidin and block as described in Protocol 1.

  • Competition Step:

    • Experimental Wells: Add biotinylated liposomes to the streptavidin-coated surface.

    • Control Wells: Pre-incubate the streptavidin-coated surface with a high concentration of free biotin (e.g., 1 mM) for 15-30 minutes before adding the biotinylated liposomes.

  • Incubation, Washing, and Detection: Follow steps 3-5 from Protocol 1.

  • Analysis: Compare the signal from the wells pre-incubated with free biotin to those without. A significant reduction in signal in the control wells confirms the specificity of the biotin-streptavidin interaction.

Protocol 3: HABA Assay for Biotin Confirmation
  • Prepare HABA/Avidin Reagent: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). The binding of HABA to avidin will result in a solution with a characteristic absorbance at 500 nm.[4][5][6][7][8]

  • Baseline Measurement: Measure the absorbance of the HABA/Avidin reagent at 500 nm.[4][5][7][8]

  • Displacement Reaction: Add a known amount of your biotinylated liposome suspension to the HABA/Avidin reagent. The biotin on the liposomes will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.[4][5][7][8]

  • Absorbance Measurement: After a short incubation, measure the absorbance of the solution at 500 nm again.

  • Analysis: The decrease in absorbance is proportional to the amount of accessible biotin in your liposome sample. This can be quantified by creating a standard curve with known concentrations of free biotin.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Liposome Preparation cluster_surface Surface Preparation cluster_assays Binding Assays cluster_detection Detection & Analysis exp_lipo Experimental Liposomes (with this compound) assay_exp Incubate Experimental Liposomes exp_lipo->assay_exp assay_neg2 Incubate Experimental Liposomes exp_lipo->assay_neg2 assay_comp Pre-incubate with Free Biotin, then add Experimental Liposomes exp_lipo->assay_comp neg_lipo Negative Control Liposomes (without Biotinyl PE) assay_neg1 Incubate Negative Control Liposomes neg_lipo->assay_neg1 strep_surface Streptavidin-Coated Surface strep_surface->assay_exp strep_surface->assay_neg1 strep_surface->assay_comp uncoated_surface Uncoated Surface uncoated_surface->assay_neg2 detect Wash & Quantify Binding assay_exp->detect assay_neg1->detect assay_neg2->detect assay_comp->detect analysis Compare Results detect->analysis

HABA_Assay_Principle cluster_initial Initial State cluster_addition Addition of Sample cluster_final Final State avidin_haba Avidin-HABA Complex (Colored) avidin_biotin Avidin-Biotin Complex (Colorless) avidin_haba->avidin_biotin Biotin Displaces HABA free_haba Free HABA avidin_haba->free_haba biotin_lipo Biotinylated Liposome biotin_lipo->avidin_biotin

Conclusion

References

A Comparative Guide to Protein Immobilization on Liposomes: Alternative Methods and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective functionalization of liposomes with proteins is a critical step in creating targeted drug delivery systems, diagnostic reagents, and advanced biomaterials. The method chosen for immobilization can significantly impact the stability, functionality, and ultimate in vivo performance of the proteo-liposomal conjugate. This guide provides an objective comparison of alternative methods for protein immobilization on liposomes, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Overview of Immobilization Strategies

Protein immobilization techniques can be broadly categorized into two main classes: covalent and non-covalent conjugation. Covalent methods form a stable, permanent link between the protein and the liposome (B1194612) surface, while non-covalent methods rely on high-affinity biological or physical interactions. The choice between these strategies depends on factors such as the nature of the protein, the required stability of the conjugate, and the potential for the conjugation chemistry to interfere with the protein's biological activity.

Comparative Analysis of Immobilization Methods

The performance of different immobilization techniques can be evaluated based on several key parameters, including coupling efficiency, protein density on the liposome surface, and the stability of the resulting conjugate. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Immobilization Method Protein / Ligand Liposome Composition Coupling Efficiency / Loading Key Findings & Stability Reference
Covalent - Thiol-Maleimide IgGLiposomes with 1% MPB-DSPE75 µg protein per µmol of lipid (typical)Well-characterized and widely used method. Forms a stable thioether bond.[1]
Covalent - Azo-Bonding Egg AlbuminPC, Cholesterol, N-(p-aminophenyl) stearylamide39.7 ± 7.5 µg protein / µmol phospholipidElicited pronounced and sustained antibody titers, suggesting stable surface presentation.[2]
Covalent - Click Chemistry (Cu-free) Biotin (B1667282)Liposomes with terminal cyclooctyne (B158145) anchorHigh coupling yields, functional biotin quantified.Circumvents the limitation of Cu(I)-catalyzed reactions which are restricted to saturated lipids. No vesicle leakage observed.[3]
Non-Covalent - His-tag Chelation mTeal Fluorescent Protein (mTFP)DMPC with 20% Ni-NTA-DGS lipid>600 protein molecules per 100 nm liposomeHigh density can be achieved. However, the non-covalent linkage is susceptible to dissociation upon dilution.[4]
Non-Covalent - His-tag Chelation Recombinant Pertactin (rPG)DMPC with 20% Ni-NTA-DGS lipid~53 protein molecules per 100 nm liposomeDensity decreases over time upon dilution, highlighting the reversibility of the Ni-NTA interaction.[4]
Non-Covalent - Biotin-Streptavidin N/ALiposomes with biotinylated lipidsHigh affinity (Kd ≈ 10⁻¹⁵ M) ensures strong binding.One of the strongest known non-covalent biological interactions, providing very stable immobilization.[5]

PC: Phosphatidylcholine; MPB-DSPE: N-(4-(p-maleidophenyl)butyryl)-1,2-distearoylphosphatidylethanolamine; Ni-NTA-DGS: 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt); DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine.

Experimental Workflows and Methodologies

Visualizing the experimental process is key to understanding and implementing these complex biochemical techniques. The following diagrams, created using the DOT language, illustrate the workflows for three common immobilization methods.

Covalent Immobilization via Thiol-Maleimide Chemistry

This is one of the most widely used methods for covalent protein conjugation. It involves the modification of protein amine groups with a thiolating agent, followed by reaction with maleimide-functionalized lipids incorporated into the liposome bilayer.

Thiol_Maleimide_Workflow cluster_protein_prep Protein Preparation cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation & Purification Prot Protein (e.g., IgG) Thiol_Prot Thiolated Protein Prot->Thiol_Prot 1. React SPDP Thiolating Agent (e.g., SPDP) SPDP->Thiol_Prot Activated_Prot Activated Protein with free -SH Thiol_Prot->Activated_Prot 2. Reduce DTT Reducing Agent (e.g., DTT) DTT->Activated_Prot Mix Incubate Protein and Liposomes Activated_Prot->Mix Lipids Lipid Mixture Mal_Lipo Maleimide-Functionalized Liposome Lipids->Mal_Lipo Mal_Lipid Maleimide-Lipid (e.g., MPB-DSPE) Mal_Lipid->Mal_Lipo Incorporate during liposome formation Mal_Lipo->Mix Conj_Lipo Proteo-Liposome Conjugate Mix->Conj_Lipo Stable Thioether Bond Formation Purify Purification (e.g., Gel Filtration) Conj_Lipo->Purify Final_Product Purified Conjugate Purify->Final_Product

Workflow for Thiol-Maleimide Protein Conjugation to Liposomes.
Non-Covalent Immobilization via His-tag Chelation

This method leverages the high affinity of a polyhistidine tag (His-tag), genetically fused to the recombinant protein, for a metal-chelating lipid (e.g., Ni-NTA-lipid) incorporated into the liposome.

His_Tag_Workflow cluster_protein_prep Protein Preparation cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation & Purification His_Prot Recombinant Protein with His-tag Mix Incubate Protein and Liposomes His_Prot->Mix Lipids Lipid Mixture Ni_Lipo Ni-NTA Functionalized Liposome Lipids->Ni_Lipo Ni_NTA_Lipid Ni-NTA Chelating Lipid Ni_NTA_Lipid->Ni_Lipo Incorporate during liposome formation Ni_Lipo->Mix Conj_Lipo Proteo-Liposome (Non-covalent) Mix->Conj_Lipo High-affinity chelation Purify Purification (Remove unbound protein) Conj_Lipo->Purify Final_Product Purified Conjugate Purify->Final_Product

Workflow for Non-Covalent His-tag Protein Immobilization.
Covalent Immobilization via Click Chemistry

Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly specific and bioorthogonal method for conjugating proteins to liposomes under mild conditions.

Click_Chemistry_Workflow cluster_protein_prep Protein Preparation cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation & Purification Prot Protein Azide_Prot Azide-Modified Protein Prot->Azide_Prot 1. Introduce Azide Azide_Mod Azide Modification (e.g., NHS-Azide) Azide_Mod->Azide_Prot Mix Incubate Protein and Liposomes Azide_Prot->Mix Lipids Lipid Mixture Alkyne_Lipo Alkyne-Functionalized Liposome Lipids->Alkyne_Lipo Alkyne_Lipid Strained Alkyne Lipid (e.g., DBCO-Lipid) Alkyne_Lipid->Alkyne_Lipo Incorporate during liposome formation Alkyne_Lipo->Mix Conj_Lipo Proteo-Liposome Conjugate Mix->Conj_Lipo Bioorthogonal Click Reaction Purify Purification (e.g., Dialysis) Conj_Lipo->Purify Final_Product Purified Conjugate Purify->Final_Product

Workflow for Copper-Free Click Chemistry Conjugation.

Detailed Experimental Protocols

The following protocols provide a generalized framework for key immobilization methods. Researchers should optimize concentrations, incubation times, and purification steps for their specific protein and liposome system.

Protocol 1: Thiol-Maleimide Conjugation of IgG to Liposomes

This protocol is adapted from established methods for antibody conjugation.[1]

Materials:

  • IgG solution (10-20 mg/mL in PBS, pH 7.4)

  • Liposomes prepared with 1% N-(4-(p-maleidophenyl)butyryl)-1,2-distearoylphosphatidylethanolamine (MPB-DSPE)

  • 3-(2-pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP)

  • Dithiothreitol (DTT)

  • Sepharose CL-4B column for purification

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thiolation of IgG: a. Prepare a solution of SPDP in ethanol. b. Add the SPDP solution to the IgG solution at a specific molar ratio (e.g., 20:1 SPDP:IgG) and react for 30 minutes at room temperature. c. Remove excess SPDP by gel filtration or dialysis against PBS.

  • Reduction of Thiolated IgG: a. Add DTT to the thiolated IgG solution to a final concentration of 25 mM. b. Incubate for 30 minutes at room temperature to cleave the pyridyldithio group and expose the free sulfhydryl group. c. Remove excess DTT by gel filtration, eluting with PBS.

  • Conjugation to Liposomes: a. Immediately add the activated, sulfhydryl-containing IgG to the maleimide-functionalized liposomes. A typical ratio is 75 µg of protein per µmol of total lipid.[1] b. Allow the reaction to proceed by stirring the mixture at room temperature for 16 hours.

  • Purification: a. Pass the reaction mixture through a Sepharose CL-4B column to separate the proteo-liposome conjugates from unconjugated protein. b. Collect the turbid fractions containing the liposomes.

  • Characterization: a. Determine the coupling efficiency by quantifying both the protein (e.g., BCA assay) and lipid (e.g., phosphate (B84403) assay) content in the purified fractions. b. Measure the size distribution of the final conjugates using Dynamic Light Scattering (DLS).

Protocol 2: His-tag Chelation

This protocol is based on the principles described for conjugating His-tagged proteins to Ni-NTA liposomes.[4]

Materials:

  • Purified His-tagged protein in a suitable buffer (e.g., HEPES, pH 7.5)

  • Liposomes prepared with a desired percentage (e.g., 5-20 mol%) of a Ni-NTA-functionalized lipid (e.g., Ni-NTA-DGS)

  • Buffer for incubation and purification

Procedure:

  • Liposome Preparation: Prepare liposomes by a standard method (e.g., thin-film hydration followed by extrusion), incorporating the Ni-NTA-DGS lipid into the initial lipid mixture.

  • Conjugation: a. Mix the pre-formed Ni-NTA liposomes with the His-tagged protein solution. The ratio of protein to liposomes will determine the final surface density and should be optimized. For example, incubate 40 µg of protein with 0.07 µmol of liposomes.[4] b. Incubate the mixture for 1-2 hours at room temperature with gentle mixing to facilitate binding.

  • Purification: a. Remove unbound protein using a method that separates particles by size, such as gel filtration (e.g., Sepharose 4B) or centrifugation-based techniques (e.g., spin columns).

  • Characterization: a. Quantify the amount of protein associated with the liposomes using a suitable protein assay after separating the conjugates from free protein. b. Assess the stability of the conjugate by measuring protein dissociation over time, especially after dilution in the final application buffer.[4]

Conclusion

The selection of a protein immobilization strategy is a critical decision in the development of functionalized liposomes. Covalent methods like thiol-maleimide and click chemistry offer highly stable conjugates, which are often essential for in vivo applications where dilution and competing molecules can disrupt weaker linkages.[1][2] In contrast, non-covalent methods such as His-tag chelation provide a milder, often reversible, means of attachment that can be advantageous for assembling and screening different protein-liposome combinations in vitro.[4] However, the potential for protein dissociation must be carefully considered.[4] By understanding the principles, advantages, and limitations of each technique, and by leveraging the quantitative data and protocols presented here, researchers can make an informed choice to best suit their specific research and development goals.

References

A Head-to-Head Comparison: Sandwich Avidin-Biotin versus Direct Conjugation for Immunoliposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antibody conjugation strategy is a critical determinant of immunoliposome efficacy. This guide provides an objective comparison between the indirect "sandwich" approach, utilizing the high-affinity biotin-streptavidin interaction, and direct covalent conjugation methods for attaching antibodies to liposomal nanocarriers. We present a synthesis of available experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The targeted delivery of therapeutics via immunoliposomes hinges on the successful and functional attachment of antibodies to the liposome (B1194612) surface. The method of conjugation can significantly impact antibody orientation, density, and ultimately, the therapeutic efficacy of the final construct. Here, we delve into two of the most prevalent strategies: the robust and versatile sandwich avidin-biotin system and the more traditional direct covalent linkage.

At a Glance: Performance Comparison

The following table summarizes quantitative data from various studies to highlight the key performance differences between the two methodologies. It is important to note that direct comparisons in a single head-to-head study with identical antibodies and liposome formulations are limited in the literature.

Performance MetricSandwich Avidin-Biotin ConjugationDirect Covalent ConjugationKey Considerations & Notes
Antibody Attachment Yield High (64-88%)[1]Variable, dependent on linker chemistry and reaction conditions.The biotin-streptavidin method is noted for its high attachment efficiency.[1]
Cellular Uptake Effective, though conformation can impact targeting capability.[1]Generally effective; can be higher than some indirect methods.[2]One study showed a 24-30% decrease in uptake for a simplified biotin-streptavidin method compared to a conventional one, suggesting conformational effects.[1] In another study, DSPE-PEG-MAL direct conjugation resulted in significantly greater cellular uptake than DSPE-PEG-COOH conjugation.[2]
In Vitro Cytotoxicity/Efficacy Potent; Protein A-based indirect methods showed 10-fold higher potency than direct conjugation in one study.[3]Effective, with efficacy dependent on the specific linker used.A study comparing DSPE-PEG-MAL and DSPE-PEG-COOH linkers found the former resulted in approximately three-fold higher gene silencing efficiency.[2][4]
Lipid Recovery Can be very high (>95% with simplified methods).[1]Generally lower (50-60% reported in one comparison).[1]Simplified, one-step indirect methods can offer significant advantages in terms of process efficiency.[1]
Reagent Consumption Can be significantly lower (15-30 times less streptavidin with simplified methods).[1]Dependent on the specific chemistry employed.The cost and complexity of reagents are important factors in large-scale production.
Versatility & Simplicity Highly versatile; allows for a modular approach. Simplified methods are fast and straightforward.[1][5]Less modular; can be more complex and time-consuming.The avidin-biotin system allows for the use of a single batch of streptavidin-liposomes with various biotinylated antibodies.[5]

Visualizing the Workflows

To better understand the practical differences between these two approaches, the following diagrams illustrate the experimental workflows for preparing immunoliposomes using a sandwich avidin-biotin strategy and a direct conjugation method.

Sandwich_Avidin_Biotin_Workflow cluster_liposome Step 1: Liposome Preparation cluster_streptavidin Step 2: Streptavidin Incubation cluster_antibody Step 3: Antibody Conjugation L Lipids + Biotin-PEG-Lipid F Film Formation L->F H Hydration F->H E Extrusion H->E BL Biotinylated Liposomes E->BL Inc1 Incubation BL->Inc1 S Streptavidin S->Inc1 SL Streptavidin-Liposomes Inc1->SL Inc2 Incubation SL->Inc2 BA Biotinylated Antibody BA->Inc2 IL Immunoliposome Inc2->IL

Caption: Workflow for Sandwich Avidin-Biotin Immunoliposome Preparation.

Direct_Conjugation_Workflow cluster_liposome Step 1: Liposome Preparation cluster_antibody Step 2: Antibody Preparation cluster_conjugation Step 3: Conjugation Reaction L Lipids + Maleimide-PEG-Lipid F Film Formation L->F H Hydration F->H E Extrusion H->E ML Maleimide-Liposomes E->ML Inc Incubation ML->Inc Ab Antibody Red Reduction (e.g., DTT) Ab->Red ThiolAb Thiolated Antibody Red->ThiolAb ThiolAb->Inc IL Immunoliposome Inc->IL

Caption: Workflow for Direct Covalent Immunoliposome Conjugation.

Detailed Experimental Protocols

The following are generalized protocols for the preparation of immunoliposomes using both sandwich avidin-biotin and direct conjugation methods. Specific parameters such as lipid composition, antibody concentration, and incubation times should be optimized for each specific application.

Protocol 1: Sandwich Avidin-Biotin Conjugation

This protocol describes a two-step method for attaching biotinylated antibodies to streptavidin-coated liposomes.[5][6]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • Biotin-PEG-DSPE

  • Streptavidin

  • Biotinylated antibody

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Chloroform (B151607)

  • Dialysis membrane (100 kDa MWCO)

Procedure:

  • Preparation of Biotinylated Liposomes:

    • Dissolve lipids and Biotin-PEG-DSPE in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with HBS buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.

  • Formation of Streptavidin-Liposomes:

    • Incubate the biotinylated liposomes with streptavidin at a predetermined molar ratio. This association is rapid, often taking less than 5 minutes.[6]

    • Remove unbound streptavidin by size-exclusion chromatography or dialysis.

  • Attachment of Biotinylated Antibody:

    • Incubate the streptavidin-liposomes with the biotinylated antibody. The amount of antibody can be varied to achieve the desired antibody density on the liposome surface.

    • Remove unbound antibody using size-exclusion chromatography or dialysis.

Protocol 2: Direct Covalent Conjugation (Thiol-Maleimide Chemistry)

This protocol outlines the direct conjugation of a thiolated antibody to a liposome containing a maleimide-functionalized lipid.[7]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • Maleimide-PEG-DSPE (MPB-DSPE)

  • Antibody (e.g., IgG)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Hydration buffer (e.g., HBS, pH 7.4)

  • Quenching reagent (e.g., N-ethylmaleimide)

  • Chloroform

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Preparation of Maleimide-Functionalized Liposomes:

    • Prepare liposomes incorporating Maleimide-PEG-DSPE using the lipid film hydration and extrusion method as described in Protocol 1.

  • Thiolation of the Antibody:

    • Reduce the antibody with a reducing agent like DTT to expose free sulfhydryl groups in the hinge region.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation of Antibody to Liposomes:

    • Immediately mix the thiolated antibody with the maleimide-functionalized liposomes.

    • Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench any unreacted maleimide (B117702) groups by adding an excess of a quenching reagent.

    • Separate the immunoliposomes from unreacted antibody and other reagents by size-exclusion chromatography.

Concluding Remarks

The choice between a sandwich avidin-biotin and a direct conjugation strategy for immunoliposome preparation depends on the specific requirements of the intended application.

The sandwich avidin-biotin method offers high versatility, simplicity, and potentially higher yields and lipid recovery, making it an excellent choice for screening different antibodies or for applications where a modular approach is beneficial.[1][5] However, the potential immunogenicity of streptavidin/avidin and the possibility of altered antibody conformation affecting targeting efficiency are important considerations.[1][6]

Direct covalent conjugation , particularly through stable thioether bonds, is a well-established and robust method that avoids the use of potentially immunogenic bridging proteins.[7] The performance, however, is highly dependent on the specific linker chemistry used, and the process can be more complex and may result in lower yields compared to optimized indirect methods.[1][2]

Ultimately, empirical testing and optimization are crucial for determining the most effective conjugation strategy for a given antibody-antigen system and therapeutic goal. This guide provides a foundational framework to inform this critical decision in the development of next-generation targeted drug delivery systems.

References

A Researcher's Guide to Confirming Biotin on Liposomes: A Comparative Analysis of HABA, Fluorescent, and Enzyme-Linked Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of liposomes is a critical step in developing targeted drug delivery systems, diagnostic tools, and other advanced nanomedicines. Confirming the presence and quantifying the amount of biotin (B1667282) on the liposome (B1194612) surface is essential for ensuring functionality and batch-to-batch consistency. This guide provides an objective comparison of three common methods for biotin quantification on liposomes: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, fluorescent-based assays, and streptavidin-HRP-based enzyme-linked assays.

This guide presents a comparative overview of these techniques, supported by available experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Biotin Quantification Assays for Liposomes

FeatureHABA AssayFluorescent AssayStreptavidin-HRP ELISA
Principle Colorimetric; displacement of HABA from avidin-HABA complex by biotin.Fluorescence quenching or enhancement upon biotin-avidin binding.Enzyme-catalyzed colorimetric or chemiluminescent signal amplification.
Sensitivity Lower (micromolar range)High (picomolar to nanomolar range)Very High (picomolar to femtomolar range)
Throughput Moderate to High (microplate compatible)High (microplate compatible)High (microplate compatible)
Equipment SpectrophotometerFluorescence plate readerMicroplate reader (absorbance or luminescence)
Speed FastFastSlower (multiple incubation and wash steps)
Cost LowModerateModerate
Interferences Compounds absorbing at 500 nmFluorescent compounds in the sample, light scattering from liposomesEndogenous peroxidases, compounds interfering with enzyme activity
Qualitative/Quantitative BothBothBoth

In-Depth Analysis of Biotin Quantification Methods

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a widely used, straightforward colorimetric method for estimating the amount of biotin.

Principle of the HABA Assay

The HABA dye binds to avidin (B1170675), forming a colored complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin than HABA. When biotinylated liposomes are introduced, the biotin displaces the HABA dye from the avidin-binding sites. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present on the liposomes.[1][2]

Experimental Data

One study demonstrated the utility of the HABA assay for qualitatively confirming the presence of biotin on liposomes. The addition of biotinylated liposomes to a pre-formed HABA-NeutrAvidin™ complex resulted in an approximately 25% reduction in absorbance at 500 nm, which was consistent with the theoretical molar percentage of biotinylated phospholipids (B1166683) incorporated into the liposomes.[1] Commercial HABA assay kits report a linear range of approximately 20 to 160 µM and a detection limit of around 2 nanomoles of biotin.[3]

Advantages:

  • Simple and rapid procedure.

  • Cost-effective, requiring a standard spectrophotometer.

  • Amenable to a microplate format for higher throughput.

Limitations:

  • Lower sensitivity compared to other methods.

  • Potential for interference from colored compounds or turbidity from liposome suspensions.

  • Steric hindrance from the liposome surface may affect the accuracy of quantification.

HABA_Assay_Workflow cluster_preparation Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis HABA_Avidin HABA-Avidin Complex Mix Mix & Incubate HABA_Avidin->Mix Biotin_Liposome Biotinylated Liposome Sample Biotin_Liposome->Mix Measure_Absorbance Measure Absorbance at 500 nm Mix->Measure_Absorbance Calculate Calculate Biotin Concentration Measure_Absorbance->Calculate

HABA Assay Workflow

Fluorescent-Based Assays

Fluorescent assays offer a more sensitive alternative to the HABA assay for biotin quantification.

Principle of Fluorescent-Based Assays

These assays typically rely on the interaction between a fluorescently labeled avidin or streptavidin and biotin. One common approach involves a fluorescence quenching mechanism. For instance, a fluorescent dye and a quencher molecule are both bound to avidin. When biotin displaces the quencher, the fluorescence of the dye is restored, and the increase in fluorescence intensity is proportional to the amount of biotin. Another approach utilizes fluorescently labeled liposomes in a competitive immunoassay format.[4]

Experimental Data

A competitive immunoaffinity chromatographic biosensing system using fluorescently labeled liposomes has been developed for biotin analysis. In this system, biotin in the sample competes with biotinylated fluorescent liposomes for binding to a limited number of anti-biotin antibodies immobilized on a column. The fluorescence signal from the bound liposomes is inversely proportional to the biotin concentration in the sample.[4] Commercial fluorescence-based biotin quantification kits can detect as little as 10-60 picomoles of biotin.[5]

Advantages:

  • High sensitivity, allowing for the detection of low levels of biotinylation.

  • High-throughput capability using a fluorescence microplate reader.

  • Can be adapted for various assay formats, including competitive and direct binding assays.

Limitations:

  • Requires a more specialized instrument (fluorescence plate reader).

  • Potential for interference from autofluorescent compounds in the sample.

  • Light scattering from liposomes can interfere with fluorescence measurements.

Fluorescent_Assay_Workflow cluster_preparation Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Fluorescent_Avidin Fluorescent Avidin-Quencher Complex Mix Mix & Incubate Fluorescent_Avidin->Mix Biotin_Liposome Biotinylated Liposome Sample Biotin_Liposome->Mix Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Mix->Measure_Fluorescence Calculate Calculate Biotin Concentration Measure_Fluorescence->Calculate

Fluorescent Assay Workflow

Streptavidin-HRP Based Enzyme-Linked Assay

Enzyme-linked assays, particularly those utilizing a streptavidin-horseradish peroxidase (HRP) conjugate, provide the highest sensitivity for biotin detection.

Principle of Streptavidin-HRP Based Assays

In a typical format, biotinylated liposomes are immobilized on a microplate surface. A streptavidin-HRP conjugate is then added, which binds to the biotin on the liposomes. After washing away unbound conjugate, a chromogenic or chemiluminescent HRP substrate is added. The enzyme catalyzes a reaction that produces a colored or light-emitting product, and the signal intensity is proportional to the amount of biotinylated liposomes.[6]

Experimental Data

Advantages:

  • Extremely high sensitivity due to enzymatic signal amplification.

  • Versatile, with options for colorimetric, fluorometric, or chemiluminescent detection.

  • Well-established and robust technology.

Limitations:

  • More complex and time-consuming protocol involving multiple incubation and washing steps.

  • Potential for higher background signal.

  • Requires careful optimization of blocking and washing steps to minimize non-specific binding.

ELISA_Workflow cluster_steps Assay Steps Immobilize 1. Immobilize Biotinylated Liposomes Block 2. Block Non-specific Sites Immobilize->Block Add_Streptavidin_HRP 3. Add Streptavidin-HRP Block->Add_Streptavidin_HRP Wash1 4. Wash Add_Streptavidin_HRP->Wash1 Add_Substrate 5. Add HRP Substrate Wash1->Add_Substrate Measure 6. Measure Signal (Absorbance/Luminescence) Add_Substrate->Measure Analyze 7. Analyze Data Measure->Analyze

Streptavidin-HRP ELISA Workflow

Experimental Protocols

HABA Assay Protocol for Biotinylated Liposomes

This protocol is adapted from standard HABA assay procedures.[1][2]

  • Reagent Preparation:

    • Prepare a HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/avidin reagent in phosphate-buffered saline (PBS).

    • Prepare a standard curve using known concentrations of free biotin in the same buffer as the liposome samples.

  • Assay Procedure (Microplate Format):

    • Pipette 180 µL of the HABA/Avidin working solution into each well of a 96-well microplate.

    • Add 20 µL of the biotin standard solutions and the biotinylated liposome samples to their respective wells. Include a blank control with 20 µL of buffer.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 5-10 minutes.

    • Measure the absorbance at 500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the biotin standards against their concentrations to generate a standard curve.

    • Determine the biotin concentration of the liposome samples by interpolating their absorbance values on the standard curve.

Fluorescent-Based Assay Protocol for Biotinylated Liposomes

This protocol is a general guideline based on commercially available fluorescence biotin quantitation kits.[5]

  • Reagent Preparation:

    • Prepare the fluorescent avidin/streptavidin reagent according to the kit instructions. This may involve reconstituting a lyophilized powder.

    • Prepare a standard curve using the provided biotin standards.

  • Assay Procedure (Microplate Format):

    • Pipette a small volume (e.g., 10-20 µL) of the biotin standard solutions and biotinylated liposome samples into the wells of a black, clear-bottom 96-well microplate.

    • Add the fluorescent avidin/streptavidin reagent to each well.

    • Mix and incubate the plate at room temperature for the time specified in the kit protocol (typically 5-15 minutes), protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity of the biotin standards against their concentrations.

    • Determine the biotin concentration of the liposome samples from the standard curve.

Streptavidin-HRP ELISA Protocol for Biotinylated Liposomes

This protocol is a general procedure that may require optimization for specific liposome formulations.[6]

  • Plate Coating:

    • Dilute the biotinylated liposome samples to a suitable concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted liposome suspension to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted streptavidin-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of an HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate) to each well.

    • Incubate according to the substrate manufacturer's instructions.

    • If using a colorimetric substrate, stop the reaction with a stop solution.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Relate the signal intensity to the amount of biotinylated liposomes, typically by comparing to a standard curve of a known biotinylated molecule.

Conclusion

The choice of assay for confirming the presence of biotin on liposomes depends on the specific requirements of the research. The HABA assay is a rapid, cost-effective method suitable for initial screening and qualitative confirmation. For more sensitive and quantitative measurements, fluorescent-based assays offer a significant advantage. When the highest sensitivity is paramount, the streptavidin-HRP based ELISA is the method of choice, albeit with a more complex and lengthy protocol. Researchers should carefully consider the trade-offs between sensitivity, throughput, cost, and complexity when selecting the most appropriate method for their liposome characterization needs.

References

A Comparative Guide to the Characterization of Supported Lipid Bilayers Containing 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of supported lipid bilayers (SLBs) functionalized with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (18:1 Biotinyl Cap PE). It delves into the characterization of these versatile platforms and objectively compares their performance against alternative biotinylated lipids, supported by experimental data. Detailed methodologies for key characterization techniques are also provided to facilitate the replication and adaptation of these powerful tools in your research.

Introduction to Functionalized Supported Lipid Bilayers

Supported lipid bilayers are widely used as mimetics of cell membranes in a variety of research applications, including the study of protein-lipid interactions, drug delivery systems, and biosensors.[1][2][3][4] The incorporation of functionalized lipids, such as this compound, allows for the specific and oriented immobilization of proteins and other molecules via the high-affinity biotin-streptavidin interaction.[5][6][7] The this compound contains a biotin (B1667282) group attached to the phosphoethanolamine headgroup via a C6 acyl chain spacer.[8][9]

The performance of these functionalized SLBs is critically dependent on factors such as the accessibility of the biotin headgroup, the fluidity of the bilayer, and the surface density of the functional lipid. This guide will explore these characteristics and compare this compound with other commercially available biotinylated lipids.

Performance Comparison of Biotinylated Lipids

The choice of biotinylated lipid can significantly impact the efficiency of protein binding and the overall architecture of the functionalized surface. While this compound is a commonly used option, alternatives with different linker chemistries and lengths can offer distinct advantages.

A key consideration is the length of the spacer arm between the lipid headgroup and the biotin moiety. A longer and more flexible linker can enhance the accessibility of the biotin for binding to streptavidin or avidin (B1170675) by reducing steric hindrance from the lipid bilayer.[10]

Lipid TypeLinker CompositionLinker Length (approx.)Key Performance Characteristics
This compound (CH2)5~0.9 nm[8]Forms clusters at higher molar percentages, leading to uneven avidin distribution and reduced binding efficiency.[8]
PDP-PE with Maleimide-PEG-Biotin Polyethylene Glycol (PEG)2.9 nm (PEG2) or 5.9 nm (PEG11)[8]Results in a more even distribution of avidin and increases the amount and efficiency of avidin association compared to Biotinyl-Cap PE.[8]
DSPE-PEG(2000) Biotin (OCH2CH2)45Long, flexible PEG chainSignificantly improves the surface coverage of NeutrAvidin compared to this compound due to reduced steric hindrance.[10]

Experimental Data Summary:

Characterization TechniqueThis compoundPDP-PE with Maleimide-PEG11-BiotinReference
QCM-D (Avidin Binding) Lower mass addition observed.Larger mass addition (~0.22 ng/mm²).[8][8]
SEEC Microscopy Avidin forms clusters on the surface.Avidin is more evenly distributed.[8]

Key Characterization Techniques and Experimental Protocols

The proper characterization of this compound containing SLBs is crucial to ensure their quality and functionality. The two most common and powerful techniques for this purpose are Fluorescence Recovery After Photobleaching (FRAP) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the lateral mobility of lipids within the SLB, confirming the formation of a fluid bilayer.[1][11][12][13]

Experimental Workflow for FRAP Analysis

FRAP_Workflow cluster_prep SLB Preparation cluster_frap FRAP Measurement cluster_analysis Data Analysis prep_vesicles Prepare Small Unilamellar Vesicles (SUVs) (e.g., 99.9% DOPC, 0.1% this compound, 0.1% fluorescent lipid) clean_substrate Clean and activate glass substrate prep_vesicles->clean_substrate form_slb Form SLB by vesicle fusion clean_substrate->form_slb wash Wash to remove unfused vesicles form_slb->wash pre_bleach Acquire pre-bleach images wash->pre_bleach bleach Photobleach a region of interest (ROI) pre_bleach->bleach post_bleach Acquire time-lapse images of fluorescence recovery bleach->post_bleach correct_bleaching Correct for photobleaching during acquisition post_bleach->correct_bleaching fit_curve Fit recovery curve to a diffusion model correct_bleaching->fit_curve calculate_params Calculate Diffusion Coefficient (D) and Mobile Fraction (Mf) fit_curve->calculate_params QCMD_Workflow cluster_setup Sensor Preparation and Baseline cluster_slb SLB Formation cluster_binding Protein Binding clean_sensor Clean SiO2-coated QCM-D sensor establish_baseline Establish a stable baseline in buffer clean_sensor->establish_baseline inject_suvs Inject SUVs containing this compound establish_baseline->inject_suvs monitor_slb Monitor Δf and ΔD until SLB formation is complete (Δf ≈ -25 Hz, ΔD < 1x10⁻⁶) inject_suvs->monitor_slb wash_slb Rinse with buffer to remove unfused vesicles monitor_slb->wash_slb inject_streptavidin Inject streptavidin solution wash_slb->inject_streptavidin monitor_binding Monitor Δf and ΔD to quantify binding inject_streptavidin->monitor_binding wash_binding Rinse with buffer to remove unbound protein monitor_binding->wash_binding Lipid_Comparison cluster_choice Application-Specific Choice node_biotinyl_cap This compound + Commonly used and commercially available + Simple structure - Prone to clustering at high densities - Shorter linker may cause steric hindrance node_peg_linker PEGylated Biotin Lipids (e.g., DSPE-PEG-Biotin) + Long, flexible linker reduces steric hindrance + Promotes more uniform protein binding + Can reduce non-specific binding - Higher cost - More complex synthesis choice_high_density High-density, uniform protein layer choice_high_density->node_peg_linker Preferable for choice_low_density Low-density or qualitative studies choice_low_density->node_biotinyl_cap May be sufficient for

References

Safety Operating Guide

Proper Disposal of 18:1 Biotinyl Cap PE: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)). Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Chemical and Safety Data

Proper handling and disposal of this compound require an understanding of its chemical properties and associated hazards. This information is summarized from safety data sheets (SDS) and product information pages.

PropertyValueReference
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), DOPE-B-Cap
CAS Number 384835-51-2[1][2]
Molecular Formula C57H102N4O11PNaS
Molecular Weight 1105.47 g/mol
Form Typically a liquid in chloroform
Storage Temperature -20°C[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness), H351 (Suspected of causing cancer), H360 (May damage fertility or the unborn child), H361d (Suspected of damaging the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H373 (May cause damage to organs through prolonged or repeated exposure).[3]
Precautionary Statements P201, P202, P260, P264, P270, P280[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat or other protective clothing.

    • Use safety glasses or goggles for eye protection.

    • If there is a risk of inhalation, use a respirator.

  • Handling Precautions: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

2. Waste Segregation and Collection:

  • Waste Classification: All waste containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes, vials), must be treated as hazardous chemical waste.

  • Container Selection:

    • For liquid waste, use a designated, leak-proof, and chemically compatible container with a secure screw-cap.

    • For solid waste (e.g., contaminated gloves, wipes), use a designated, sealable bag or container.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • Include the full chemical name: "this compound" (avoiding abbreviations).

    • Indicate the primary hazards associated with the waste.

    • Note the date when waste was first added to the container.

3. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to prevent spills.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all institutional and local regulations for waste pickup and disposal.[3] Do not dispose of this compound down the drain or in the general trash.

5. Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and keep it away from drains.

  • Cleanup:

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Place all contaminated cleanup materials into a labeled hazardous waste container for disposal according to the procedures outlined above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe waste_generation Generate Waste (Unused reagent, contaminated labware, spill cleanup material) ppe->waste_generation is_liquid Is the waste liquid? waste_generation->is_liquid liquid_container Use designated, leak-proof liquid waste container is_liquid->liquid_container Yes is_solid Is the waste solid? is_liquid->is_solid No label_waste Label container: 'Hazardous Waste' 'this compound' Hazards and Date liquid_container->label_waste solid_container Use designated, sealable solid waste container is_solid->solid_container Yes is_solid->label_waste No (Error in classification) solid_container->label_waste store_waste Store in designated, secure, and ventilated area with secondary containment label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 18:1 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 18:1 Biotinyl Cap PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl)), a lipid used in various research applications. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.

Hazard Identification and Safety Summary

This compound is a hazardous chemical that requires careful handling. The primary hazards are outlined below.

Hazard StatementClassification
Harmful if swallowed[1]Acute toxicity, Oral (Category 4)[1]
Causes skin irritation[1]Skin irritation (Category 2)
Causes serious eye irritation[1]Eye irritation (Category 2A)
May cause respiratory irritation[1]Specific target organ toxicity — single exposure (Category 3), Respiratory system
May damage fertility or the unborn child[1]Reproductive toxicity (Category 1B)
Suspected of damaging fertility or the unborn child[1]Reproductive toxicity (Category 2)
May cause damage to organs through prolonged or repeated exposure[1]Specific target organ toxicity — repeated exposure (Category 2)
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[1]

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves. The specific type of glove should be selected based on the compatibility with the solvent used to dissolve the lipid.

  • Body Protection: A lab coat or protective clothing is required.

  • Respiratory Protection: If handling the powdered form or creating aerosols, use a NIOSH-approved respirator.

Operational and Disposal Plans

Engineering Controls: All handling of this compound should be conducted in a chemical fume hood.[1]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the Safety Data Sheet (SDS).

  • Weighing (if in solid form): If the compound is in a powdered form, weighing should be done in a chemical fume hood to avoid inhalation of dust.

  • Dissolving: When preparing a solution, add the solvent to the vial containing the this compound slowly to avoid splashing.

  • Use: When using the product, avoid contact with skin and eyes.

  • Post-Handling: After handling, wash hands thoroughly. Contaminated clothing should be washed before reuse.[1]

Storage: Store this compound in a tightly sealed container at -20°C.[1][2]

Disposal Plan: Dispose of waste material as special waste.[1] This should be done through a licensed disposal company and in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[1]

Emergency Procedures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handling_weigh Weigh Compound prep_fumehood->handling_weigh Begin Work handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_use Experimental Use handling_dissolve->handling_use cleanup_decontaminate Decontaminate Surfaces handling_use->cleanup_decontaminate Complete Work cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。